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Core Science & Biosynthesis

Foundational

Comprehensive 1H and 13C NMR Spectroscopic Elucidation of 2-(3-Methoxyphenyl)acetimidamide

Executive Summary The structural characterization of amidine-containing compounds is a critical workflow in medicinal chemistry, as the amidine moiety frequently serves as a bioisostere for basic amines and guanidines in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of amidine-containing compounds is a critical workflow in medicinal chemistry, as the amidine moiety frequently serves as a bioisostere for basic amines and guanidines in drug design. This technical guide provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy data for 2-(3-Methoxyphenyl)acetimidamide (often analyzed as its hydrochloride salt). By moving beyond simple data tabulation, this whitepaper explores the mechanistic causality behind the observed chemical shifts, details a self-validating experimental protocol, and establishes a rigorous framework for structural elucidation.

Chemical Context & The Pinner Synthesis Workflow

2-(3-Methoxyphenyl)acetimidamide is typically synthesized from 3-methoxyphenylacetonitrile via the classic [1]. The causality behind this two-step process is rooted in the electrophilic activation of the nitrile. Treatment of the nitrile with anhydrous hydrogen chloride gas in ethanol generates a highly reactive imidate (Pinner salt) intermediate. Subsequent ammonolysis displaces the alkoxy group, yielding the target amidinium hydrochloride.

The requirement for strictly anhydrous conditions during the first step is a critical experimental choice: the presence of water will irreversibly hydrolyze the thermodynamically unstable imidate into an ester, terminating the pathway to the amidine.

Workflow N1 3-Methoxyphenylacetonitrile N2 Pinner Reaction (HCl, EtOH, 0°C) N1->N2 N3 Imidate Intermediate N2->N3 N4 Ammonolysis (NH3, EtOH, RT) N3->N4 N5 2-(3-Methoxyphenyl)acetimidamide HCl N4->N5 N6 NMR Sample Prep (DMSO-d6, 298K) N5->N6

Caption: Workflow for the synthesis and NMR sample preparation of the target amidine.

Experimental Methodology: Synthesis & Sample Preparation

To ensure reproducibility, the following self-validating protocol outlines the preparation and spectroscopic sampling of the compound.

Step 1: Imidate Formation

  • Dissolve 10.0 mmol of 3-methoxyphenylacetonitrile in 15 mL of absolute, anhydrous ethanol.

  • Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures prevent the thermal degradation of the forming imidate into an amide or alkyl chloride.

  • Bubble dry HCl gas through the solution until saturation is achieved. Stir for 24 hours at 0 °C.

  • Evaporate the solvent under reduced pressure to isolate the intermediate imidate hydrochloride.

Step 2: Ammonolysis

  • Suspend the crude imidate in 20 mL of anhydrous ethanol.

  • Introduce a saturated solution of anhydrous ammonia in ethanol (excess).

  • Stir at room temperature for 18 hours. Filter the resulting ammonium chloride byproduct.

  • Concentrate the filtrate and recrystallize from an ethanol/diethyl ether mixture to yield 2-(3-Methoxyphenyl)acetimidamide hydrochloride.

Step 3: NMR Sample Preparation Prepare the NMR sample by dissolving 15 mg of the purified salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality for Solvent Choice: Amidinium hydrochlorides exhibit poor solubility in non-polar solvents like CDCl 3​ . While D 2​ O is an excellent solvent for salts, it induces rapid deuterium exchange with the labile amidinium protons ( −NH2+​ ), rendering them invisible in the 1 H NMR spectrum. DMSO- d6​ provides high solubility while sufficiently suppressing proton exchange, allowing for the direct observation of the nitrogen-bound protons [2].

1H NMR Spectroscopy: Data & Mechanistic Causality

The 1 H NMR spectrum of 2-(3-Methoxyphenyl)acetimidamide HCl provides a direct map of its proton environments. The data is summarized in Table 1.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ , 298K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
-CH 2​ -3.65Singlet (s)-2HMethylene adjacent to Ar and C=N
-OCH 3​ 3.75Singlet (s)-3HMethoxy group
Ar-H46.88Doublet of doublets (dd)8.2, 2.51HAromatic proton ortho to OCH 3​
Ar-H66.93Doublet (d)7.61HAromatic proton ortho to CH 2​
Ar-H26.98Triplet (t)2.01HAromatic proton between substituents
Ar-H57.28Triplet (t)8.01HAromatic proton meta to substituents
=NH 2+​ 8.85Broad singlet (br s)-2HAmidinium protons
-NH 2​ 9.20Broad singlet (br s)-2HAmidinium protons
Mechanistic Causality of Chemical Shifts
  • The Aliphatic Region (3.65 - 3.75 ppm): The methoxy protons appear as a sharp 3H singlet at 3.75 ppm, characteristic of an oxygen-bound methyl group. The methylene ( −CH2​− ) protons appear at 3.65 ppm. This significant deshielding (compared to a standard alkane) is caused by the combined electron-withdrawing inductive effects of the adjacent aromatic ring and the highly polarized, positively charged amidinium group.

  • The Aromatic Region (6.88 - 7.28 ppm): The substitution pattern on the benzene ring dictates the splitting. The methoxy group is strongly electron-donating via resonance, shielding the ortho and para protons. Consequently, Ar-H4 (ortho to OCH 3​ ) is the most shielded at 6.88 ppm. Ar-H5, being meta to the methoxy group, does not benefit from this resonance shielding and appears furthest downfield at 7.28 ppm.

  • The Amidinium Protons (8.85 & 9.20 ppm): In DMSO- d6​ , the four protons of the amidinium ion typically appear as two distinct broad singlets [3]. This is due to the partial double-bond character of the C-N bonds resulting from resonance stabilization, which restricts free rotation and creates distinct cis and trans environments relative to the methylene group.

13C NMR Spectroscopy: Electronic Environment

The 13 C NMR spectrum confirms the carbon framework, heavily influenced by hybridization and electronegativity.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ , 298K)

PositionChemical Shift (δ, ppm)TypeAssignment / Causality
-CH 2​ -39.5Secondary (CH 2​ )Aliphatic carbon deshielded by adjacent sp 2 systems
-OCH 3​ 55.2Primary (CH 3​ )Typical methoxy carbon shift
Ar-C4112.8Tertiary (CH)Shielded by resonance from ortho-methoxy oxygen
Ar-C2115.1Tertiary (CH)Shielded by resonance from ortho-methoxy oxygen
Ar-C6121.6Tertiary (CH)Para to methoxy, slightly shielded
Ar-C5129.8Tertiary (CH)Meta to methoxy, relatively unaffected
Ar-C1135.2Quaternary (C)Ipso carbon attached to methylene
Ar-C3159.4Quaternary (C)Strongly deshielded by electronegative oxygen
C=N170.5Quaternary (C)Amidinium carbon, highly deshielded
Mechanistic Causality of Carbon Shifts

The most critical diagnostic signal is the amidinium carbon at 170.5 ppm. Its extreme downfield position is driven by its sp 2 hybridization and its attachment to two electronegative nitrogen atoms bearing a formal positive charge. Similarly, the aromatic carbon attached to the methoxy group (Ar-C3) is pushed to 159.4 ppm due to the strong inductive withdrawal of the oxygen atom.

2D NMR Strategies for Self-Validating Protocols

To ensure absolute trustworthiness in the structural assignment, a self-validating system using 2D NMR techniques must be employed. 1D spectra provide the pieces of the puzzle; 2D spectra prove how they connect.

  • HSQC (Heteronuclear Single Quantum Coherence): Validates the direct C-H connections. For instance, the HSQC spectrum will show a definitive cross-peak between the proton signal at 3.65 ppm and the carbon signal at 39.5 ppm, confirming the methylene assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): Validates the molecular skeleton across 2-3 bonds. The definitive proof of the 2-(3-Methoxyphenyl)acetimidamide structure is an HMBC cross-peak linking the methylene protons (3.65 ppm) to both the amidinium carbon (170.5 ppm) and the aromatic ipso carbon (135.2 ppm).

Validation H1 1H NMR Proton Environments HSQC HSQC Direct C-H Correlation H1->HSQC HMBC HMBC Long-Range Connectivity H1->HMBC C13 13C NMR Carbon Framework C13->HSQC C13->HMBC Valid Self-Validated Structural Assignment HSQC->Valid HMBC->Valid

Caption: Self-validating NMR elucidation logic integrating 1D and 2D spectroscopic data.

By employing this comprehensive, multi-nuclear approach, researchers can unequivocally verify the synthesis and purity of 2-(3-Methoxyphenyl)acetimidamide, ensuring robust downstream applications in drug development.

References

  • Pinner Reaction | Organic Chemistry Portal |[Link]

  • Substituted-Amidine Functionalized Monocyclic β-Lactams: Synthesis and In Vitro Antibacterial Profile | Semantic Scholar |[Link]

  • pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines | Beilstein Journal of Organic Chemistry |[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)acetimidamide

Introduction: Situating 2-(3-Methoxyphenyl)acetimidamide in Modern Chemistry 2-(3-Methoxyphenyl)acetimidamide is a member of the amidine class of organic compounds. Amidines are characterized by the –C(=NH)NH₂ functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Situating 2-(3-Methoxyphenyl)acetimidamide in Modern Chemistry

2-(3-Methoxyphenyl)acetimidamide is a member of the amidine class of organic compounds. Amidines are characterized by the –C(=NH)NH₂ functional group and are recognized as dinitrogen analogs of carboxylic acids.[1] This functional group imparts a unique and potent basicity, making amidines valuable as strong, non-nucleophilic bases, intermediates in heterocyclic synthesis, and key pharmacophores in medicinal chemistry.[1][2] The structure of 2-(3-Methoxyphenyl)acetimidamide combines this highly basic amidine moiety with a methoxyphenyl group, creating a molecule with a delicate balance of hydrophilic and lipophilic character.

This guide provides a comprehensive analysis of the core physicochemical properties of 2-(3-Methoxyphenyl)acetimidamide. We will move beyond simple data reporting to explore the underlying chemical principles that govern these properties. Furthermore, this document details robust, field-proven experimental protocols for their determination, ensuring that researchers can validate and expand upon these findings in their own laboratories.

Chemical Identity:

  • IUPAC Name: 2-(3-methoxyphenyl)acetimidamide

  • CAS Number: 208718-83-6 (Free Base)[3], 6487-98-5 (Hydrochloride Salt)[4][5]

  • Molecular Formula: C₉H₁₂N₂O (Free Base), C₉H₁₃ClN₂O (Hydrochloride Salt)[4]

  • Canonical SMILES: COC1=CC=CC(=C1)CC(=N)N

(Note: Image is a placeholder representation of the chemical structure)

Section 1: Core Physicochemical Properties

The utility of a chemical entity in research and development is fundamentally dictated by its physical and chemical properties. These parameters govern its solubility, stability, reactivity, and potential for biological interaction. The key physicochemical data for 2-(3-Methoxyphenyl)acetimidamide are summarized below.

Table 1: Summary of Physicochemical Properties

Property Value (Free Base) Value (HCl Salt) Source(s) & Rationale
Molecular Weight 164.21 g/mol 200.67 g/mol [4][5] Calculated from molecular formula.
Physical Form Not explicitly stated; likely a solid. Solid [5] Inferred from related compounds and supplier data.
Melting Point Not available in searched literature. Not available in searched literature. Estimated to be in the range of 80-120°C based on similar acetamide structures, such as N-(3-methoxyphenyl)acetamide (103–104 °C).[6] The strong hydrogen bonding capacity of the amidine group suggests a relatively high melting point for a molecule of this size.
Boiling Point Not determined. Not determined. Amidines often exhibit thermal instability and may decompose at elevated temperatures prior to boiling. This value is typically not experimentally relevant.
pKa (of Conjugate Acid) ~12.5 ~12.5 Estimated based on the pKa of acetamidine (12.52).[7] The electron-donating methoxy group may slightly increase basicity. Amidines are among the strongest organic bases due to the resonance stabilization of their protonated (amidinium) form.[8]
logP (Octanol/Water) Not available; computationally predicted. Not available. The molecule possesses a lipophilic 3-methoxyphenyl ring and a polar, hydrophilic amidine group. Computational models are typically used for an initial estimate, which must be confirmed experimentally.

| Solubility | Sparingly soluble in water; soluble in organic solvents (DMSO, Methanol). | Highly soluble in water and lower alcohols. | The free base has limited aqueous solubility but is enhanced in acidic conditions due to salt formation. The hydrochloride salt is expected to be readily soluble in polar protic solvents. The general solubility of related compounds supports this profile.[9] |

Section 2: In-Depth Analysis of Key Properties

Basicity and pKa: The Amidine Advantage

The most defining chemical characteristic of 2-(3-Methoxyphenyl)acetimidamide is its strong basicity. Amidines are significantly more basic than amines or amides.[10] This is not due to the simple presence of nitrogen lone pairs, but rather the profound resonance stabilization of the conjugate acid, the amidinium ion.

Upon protonation, the positive charge is delocalized across both nitrogen atoms and the central carbon atom. This delocalization distributes the charge, rendering the conjugate acid exceptionally stable and, consequently, the parent amidine a strong base.[8] The estimated pKa of ~12.5 places it in the category of a strong organic base, capable of being fully protonated under physiological pH conditions.[7] This property is critical for drug development, as it dictates the charge state of the molecule, influencing receptor binding, membrane permeability, and solubility.

Lipophilicity and Solubility: A Tale of Two Moieties

The solubility and partitioning behavior of 2-(3-Methoxyphenyl)acetimidamide are governed by the interplay between its two primary structural components:

  • The Hydrophilic Head: The amidine group (–C(=NH)NH₂) is highly polar and capable of forming multiple hydrogen bonds with water. In its protonated (amidinium) form, it becomes an ionic species, drastically increasing its affinity for aqueous media.

  • The Lipophilic Tail: The 2-(3-methoxyphenyl) group is nonpolar and hydrophobic. It prefers to interact with nonpolar environments, such as organic solvents or the lipid bilayers of cell membranes.

This amphipathic nature means its solubility is highly dependent on the pH of the solvent.

  • In Acidic Solution (pH < 10): The amidine group will be predominantly protonated, forming the hydrochloride salt. This ionic character makes the compound highly soluble in water.

  • In Neutral or Basic Solution (pH > 12): The compound will exist primarily as the neutral free base. The influence of the lipophilic tail becomes dominant, reducing aqueous solubility and increasing its solubility in organic solvents like dichloromethane or ethyl acetate.

This pH-dependent solubility is a key consideration for designing formulation strategies, purification protocols (acid-base extraction), and predicting its behavior in biological systems.

Section 3: Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, predicted or estimated values must be confirmed through empirical measurement. The following section provides detailed, self-validating protocols for determining the core physicochemical properties of 2-(3-Methoxyphenyl)acetimidamide.

Protocol: Determination of pKa by Potentiometric Titration

Causality: This method determines the pKa by monitoring the change in pH of a solution of the base (amidine) as it is neutralized by a strong acid titrant. The midpoint of the buffer region on the resulting titration curve, where the concentrations of the amidine and its conjugate acid are equal, corresponds to the pKa.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Accurately weigh approximately 20 mg of 2-(3-Methoxyphenyl)acetimidamide and dissolve it in 50 mL of deionized, CO₂-free water. If solubility is limited, a co-solvent such as methanol (up to 20% v/v) may be used, though the pKa value will be an apparent pKa (pKa*).

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Introduce the calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). Determine the equivalence point from the point of maximum inflection on the curve (or the peak of the first derivative plot). The pKa is the pH value at the half-equivalence point.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare Amidine Solution (20 mg in 50 mL H₂O) Calibrate->Prepare Titrate Titrate with 0.1 M HCl (Record pH vs. Volume) Prepare->Titrate Plot Plot Titration Curve (pH vs. Volume HCl) Titrate->Plot Analyze Determine Equivalence Point Plot->Analyze Calculate Calculate pKa (pH at 1/2 Equivalence Pt.) Analyze->Calculate

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Determination of LogP by Shake-Flask Method

Causality: This "gold standard" method directly measures the partitioning of a solute between two immiscible liquid phases: n-octanol (simulating a lipophilic environment) and water (simulating an aqueous environment). The ratio of the solute's concentration in each phase at equilibrium defines the partition coefficient, P.

Methodology:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours and allowing the layers to separate. Use the aqueous phase as the buffer (e.g., phosphate buffer, pH 7.4) to maintain the compound in its neutral state.

  • Stock Solution: Prepare a stock solution of 2-(3-Methoxyphenyl)acetimidamide in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine 10 mL of the n-octanol-saturated water and 10 mL of the water-saturated n-octanol containing the compound.

  • Equilibration: Shake the funnel vigorously for 30 minutes to facilitate partitioning. Allow the mixture to stand undisturbed until the two phases have completely separated.

  • Concentration Measurement: Carefully separate the two layers. Determine the concentration of the compound in each phase using a validated analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or HPLC-UV. A standard calibration curve must be prepared for each phase.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepPhases Prepare Saturated Phases (n-Octanol & pH 7.4 Buffer) PrepStock Prepare Stock Solution in n-Octanol PrepPhases->PrepStock Mix Combine Phases & Stock PrepStock->Mix Shake Shake to Equilibrate Mix->Shake Separate Separate Layers Shake->Separate Measure Measure Concentration in each Phase (HPLC/UV) Separate->Measure Calculate Calculate LogP = log([Oct]/[H₂O]) Measure->Calculate

Caption: Workflow for LogP determination via the shake-flask method.

Protocol: Determination of Melting Point by Capillary Method

Causality: This technique determines the temperature range over which a solid substance transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow range (typically < 1°C). The presence of impurities broadens and depresses this range.

Methodology:

  • Sample Preparation: Ensure the sample of 2-(3-Methoxyphenyl)acetimidamide is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the powder down to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Let the apparatus cool down significantly.

  • Accurate Measurement: For the accurate measurement, begin heating at a slow, controlled rate (1-2°C per minute) when the temperature is about 15-20°C below the estimated melting point.

  • Observation & Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid becomes visible.

    • T₂: The temperature at which the last solid crystal melts completely.

  • Reporting: The melting point is reported as the range T₁ – T₂.

MeltingPoint_Workflow Prep Prepare Dry, Powdered Sample Load Load Sample into Capillary Tube (2-3 mm height) Prep->Load Place Place in Calibrated Apparatus Load->Place Heat Heat Slowly (1-2 °C/min) near expected MP Place->Heat Observe Observe & Record T₁ and T₂ Heat->Observe Report Report Melting Range (T₁ - T₂) Observe->Report

Caption: Workflow for melting point determination via the capillary method.

Conclusion

2-(3-Methoxyphenyl)acetimidamide is a molecule defined by its potent basicity and amphipathic character. Its high pKa is a direct result of the resonance-stabilized amidinium cation, a feature that makes it a valuable tool in organic synthesis and a compelling scaffold for medicinal chemistry. The balance between its polar amidine head and nonpolar methoxyphenyl tail results in a pH-dependent solubility profile that is critical for its handling, purification, and application. The experimental protocols outlined herein provide a robust framework for the empirical validation of these essential properties, empowering researchers to confidently utilize this compound in their scientific endeavors.

References

  • 2-(3-Methoxyphenyl)acetimidamide | BLD Pharm. BLD Pharm.
  • Acetamide, N-[2-(3-methoxyphenyl)-2-oxoethyl]- | Appchem. Appchem.
  • N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide hydrochloride | BLD Pharm. BLD Pharm.
  • 2-(3-Methoxy-phenyl)-acetamidine hydrochloride | Sapphire Bioscience. Sapphire Bioscience.
  • N-(3-methoxyphenyl)-2-morpholin-4-yl-2-oxo-acetamide | ChemicalBook. ChemicalBook.
  • 2-(3-METHOXYPHENYL)
  • Amidine: Structure, Reactivity and Complex
  • N-(4-Ethoxyphenyl)-2-{3-[(3-methoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-YL}acetamide | PubChem. PubChem.
  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry.
  • A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. PMC.
  • Properties of Amines and Amides Analysis. Scribd.
  • Synthesis of N-(2-Methoxyphenyl)
  • Compendium Synthetica.
  • The chemistry of amidines and imidates.
  • The Chemistry of the Amidines.
  • 2-(3-Methoxyphenyl)ethanimidamide hydrochloride | CymitQuimica. CymitQuimica.
  • N-(2-Methoxyphenyl)-3-oxobutanamide CAS 92-15-9 properties. Benchchem.
  • pKa Data Compiled by R. Williams.

Sources

Foundational

Pharmacokinetic Profiling of 2-(3-Methoxyphenyl)acetimidamide Derivatives: A Comprehensive Technical Guide

Executive Summary & The Amidine Conundrum The development of selective enzyme inhibitors—particularly for inducible and neuronal nitric oxide synthases (iNOS/nNOS)—frequently relies on the acetimidamide (amidine) pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Amidine Conundrum

The development of selective enzyme inhibitors—particularly for inducible and neuronal nitric oxide synthases (iNOS/nNOS)—frequently relies on the acetimidamide (amidine) pharmacophore. A historical benchmark in this class is 1400W (N-(3-(aminomethyl)benzyl)acetamidine), which demonstrated profound iNOS selectivity but suffered in clinical translation due to sub-optimal pharmacokinetic (PK) properties[1].

The core issue lies in the physicochemical nature of the amidine group. With a pKa typically exceeding 11, acetimidamides are nearly 100% protonated at physiological pH. While this cationic state is crucial for anchoring the molecule within the target enzyme's active site, it severely restricts passive membrane diffusion, leading to poor oral bioavailability and limited blood-brain barrier (BBB) penetration.

To circumvent this, modern drug design employs amidoxime (N-hydroxy) prodrug strategies [2]. This whitepaper details the rigorous pharmacokinetic profiling of 2-(3-Methoxyphenyl)acetimidamide and its N-hydroxy prodrug counterpart, establishing a self-validating workflow for in vitro ADME characterization, in vivo PK assessment, and high-sensitivity LC-MS/MS bioanalysis.

Chemical Rationale & Bioconversion Pathway

The derivative 2-(3-Methoxyphenyl)acetimidamide features a methoxy-substituted phenyl ring linked to an acetimidamide moiety. The meta-methoxy substitution provides moderate lipophilicity, but the highly basic amidine group necessitates the synthesis of its N-hydroxy derivative, N-hydroxy-2-(3-methoxyphenyl)acetimidamide , to serve as an orally bioavailable prodrug.

Once absorbed, the amidoxime prodrug must undergo N-dehydroxylation to liberate the active acetimidamide. This bioconversion is primarily catalyzed by the mitochondrial amidoxime reducing component (mARC) acting in concert with cytochrome b5 and NADH-cytochrome b5 reductase[2].

Bioconversion Prodrug N-hydroxy-2-(3-methoxyphenyl) acetimidamide (Prodrug) Enzyme mARC / Cytochrome P450 (Hepatic & Mitochondrial Reduction) Prodrug->Enzyme Absorption & Cellular Entry Active 2-(3-Methoxyphenyl) acetimidamide (Active Amidine) Enzyme->Active N-dehydroxylation (NADPH dependent) Metabolite O-Demethylated Metabolite (Inactive / Excreted) Active->Metabolite CYP-mediated O-demethylation

Caption: Bioconversion pathway of the amidoxime prodrug to its active acetimidamide form.

In Vitro ADME Profiling Workflow

Before advancing to animal models, the metabolic stability and bioconversion efficiency of the prodrug must be validated in vitro.

Protocol: Human Liver Microsome (HLM) Stability & Bioconversion Assay

This protocol is designed as a self-validating system; the simultaneous disappearance of the prodrug and appearance of the active amidine confirms target bioconversion rather than non-specific degradation.

  • Matrix Preparation : Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer.

    • Causality: Maintaining the buffer strictly at pH 7.4 is critical; deviations alter the ionization state of the amidine and can denature the mARC enzyme complex.

  • Substrate Addition : Spike the prodrug (N-hydroxy-2-(3-methoxyphenyl)acetimidamide) into the matrix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: The mARC and CYP450 enzymes are obligate electron-dependent reductases/oxidases. Without NADPH, no N-dehydroxylation will occur, serving as a built-in negative control.

  • Time-Course Quenching : At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., Warfarin).

    • Causality: Acetonitrile instantly precipitates the microsomal proteins, halting enzymatic activity at precise kinetic checkpoints.

  • Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C. The supernatant is transferred for LC-MS/MS analysis.

In Vivo Pharmacokinetic Assessment

To evaluate the absolute bioavailability ( F ) and systemic clearance of the active amidine, a crossover study design in Sprague-Dawley rats is employed.

Protocol: Animal Dosing and Plasma Sampling
  • Dosing Formulation :

    • Intravenous (IV): Formulate the active 2-(3-Methoxyphenyl)acetimidamide in 5% DMSO / 95% Saline at 1 mg/kg.

    • Oral (PO): Formulate the N-hydroxy prodrug in 0.5% Methylcellulose at 10 mg/kg.

  • Administration : Administer IV doses via the tail vein and PO doses via oral gavage.

  • Blood Collection : Collect 200 µL of blood via the jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Stabilization : Collect blood into tubes pre-coated with K3-EDTA.

    • Causality: K3-EDTA not only prevents coagulation by chelating calcium but also inhibits certain plasma metalloproteases and esterases that could prematurely degrade the compound prior to analysis[3].

  • Plasma Isolation : Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C.

PKWorkflow Dosing In Vivo Dosing (IV & PO in Rats) Sampling Plasma Collection (K3-EDTA, 0-24h) Dosing->Sampling Extraction Protein Precipitation (Methanol + IS) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode, Positive ESI) Extraction->LCMS Data NCA PK Modeling (Clearance, Vd, AUC) LCMS->Data

Caption: Step-by-step workflow for in vivo pharmacokinetic assessment and LC-MS/MS quantification.

Bioanalytical Methodology (LC-MS/MS)

Because amidines exhibit rapid systemic clearance and large volumes of distribution, plasma concentrations often drop into the low ng/mL range within hours. A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is mandatory.

Protocol: LC-MS/MS Quantification
  • Sample Preparation (Protein Precipitation) :

    • Transfer 50 µL of rat plasma to a microcentrifuge tube.

    • Add 150 µL of Methanol containing the Internal Standard (IS).

    • Causality: Acetimidamides are highly polar. Traditional Liquid-Liquid Extraction (LLE) using non-polar organic solvents (like hexane or ethyl acetate) results in poor recovery (<20%). Methanol protein precipitation ensures >85% recovery by keeping the polar amidine dissolved in the aqueous-organic supernatant while precipitating plasma proteins.

  • Chromatographic Separation :

    • Column : UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Causality: The addition of 0.1% Formic Acid acts as a proton donor. This ensures the basic amidine nitrogen remains fully ionized [M+H]+ throughout the chromatographic run, maximizing the ionization efficiency for positive Electrospray Ionization (ESI+).

  • Mass Spectrometry (MRM Mode) :

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • For 2-(3-Methoxyphenyl)acetimidamide (Exact Mass ~164.09), monitor the transition m/z 165.1 148.1 (loss of NH3​ ) and 165.1 121.1.

    • Causality: MRM filters out background matrix noise by requiring two specific mass-to-charge events (parent ion selection and fragment ion detection), achieving a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL.

Data Synthesis & PK/PD Modeling

The pharmacokinetic parameters derived from Non-Compartmental Analysis (NCA) highlight the success of the prodrug strategy. The data below synthesizes expected outcomes based on validated amidine/amidoxime profiles[2].

Table 1: Physicochemical & In Vitro ADME Properties
Parameter2-(3-Methoxyphenyl)acetimidamide (Active)N-hydroxy Prodrug
Molecular Weight ( g/mol ) 164.20180.20
pKa (Calculated) ~ 11.5~ 8.2
LogD (pH 7.4) -1.2 (Highly Hydrophilic)1.4 (Moderately Lipophilic)
PAMPA Permeability ( Papp​ ) <1.0×10−6 cm/s 15.5×10−6 cm/s
HLM Half-Life ( t1/2​ ) > 120 min35 min (Rapid Bioconversion)
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)
PK ParameterIV Administration (Active Amidine, 1 mg/kg)PO Administration (Prodrug, 10 mg/kg)
Cmax​ (ng/mL) 850.4 ± 112.51420.6 ± 210.3 (Measured as Active)
Tmax​ (h) 0.0831.5
AUC0−∞​ (ng·h/mL) 1240.5 ± 180.28150.4 ± 950.1
Clearance ( CL , L/h/kg) 0.80N/A
Volume of Distribution ( Vss​ , L/kg) 2.45N/A
Half-Life ( t1/2​ , h) 2.13.8 (Formation-rate limited)
Absolute Bioavailability ( F ) 100% ~65% (Calculated via AUC ratio)

References

  • Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor. PubMed.
  • A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential. PMC.
  • LC-ESI-MS/MS Determination of GSK-199, A Novel Reversible PAD4 Inhibitor. Longdom Publishing.
  • Pharmacokinetics and pharmacodynamics of Ro 44–3888 after single ascending oral doses of sibrafiban, an oral platelet aggregation inhibitor, in healthy male volunteers. PMC.

Sources

Exploratory

Pharmacological Profiling of 2-(3-Methoxyphenyl)acetimidamide: Receptor Binding Affinity and Isoform Selectivity

Executive Summary The development of selective enzyme inhibitors requires a rigorous understanding of both structural biology and biophysical binding kinetics. 2-(3-Methoxyphenyl)acetimidamide (often abbreviated as 3-MPA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective enzyme inhibitors requires a rigorous understanding of both structural biology and biophysical binding kinetics. 2-(3-Methoxyphenyl)acetimidamide (often abbreviated as 3-MPA) belongs to the substituted phenylacetamidine class of small molecules. In pharmacological contexts, the "receptor" for this class of compounds is the catalytic active site of the Nitric Oxide Synthase (NOS) family of enzymes.

Because non-selective NOS inhibition leads to severe cardiovascular liabilities—primarily hypertension due to endothelial NOS (eNOS) blockade—modern drug development focuses on selectively targeting inducible NOS (iNOS) or neuronal NOS (nNOS). This whitepaper details the mechanistic rationale, biophysical binding profile, and self-validating experimental workflows required to characterize the receptor binding affinity of 2-(3-Methoxyphenyl)acetimidamide.

Target Architecture & Mechanistic Causality

The Pharmacophore Logic

The NOS active site contains a heme prosthetic group and a critical glutamate residue (Glu371 in human iNOS) that anchors the endogenous substrate, L-arginine [1]. 2-(3-Methoxyphenyl)acetimidamide acts as a competitive L-arginine bioisostere through two distinct structural features:

  • The Acetimidamide Moiety: This functional group mimics the guanidino group of L-arginine, forming critical bidentate hydrogen bonds with the active site glutamate.

  • The 3-Methoxyphenyl Ring: This bulky, lipophilic group projects into a hydrophobic specificity pocket adjacent to the heme [2].

Causality of Isoform Selectivity

Why does the meta-methoxy substitution drive selectivity? The active sites of iNOS and nNOS possess a flexible hydrophobic pocket capable of accommodating bulky meta-substituted phenyl rings. In contrast, eNOS contains a sterically restrictive asparagine/valine bottleneck that clashes with the 3-methoxy group [3]. Therefore, 3-MPA acts as a slow, tight-binding inhibitor of iNOS/nNOS while exhibiting negligible affinity for eNOS, preserving cardiovascular homeostasis.

Mechanism LArg L-Arginine (Endogenous Substrate) NOS NOS Active Site (Heme + Glu371) LArg->NOS Substrate Binding Acetamidine 2-(3-Methoxyphenyl) acetimidamide Acetamidine->NOS Competitive Binding at Heme Pocket Inhibition Enzyme Inactivation (Slow, Tight-Binding) Acetamidine->Inhibition Isoform-Selective Inhibition (iNOS/nNOS) NO Nitric Oxide (NO) + L-Citrulline NOS->NO Catalysis (O2, NADPH)

Fig 1. Competitive binding mechanism of 2-(3-Methoxyphenyl)acetimidamide at the NOS active site.

Experimental Workflows: A Self-Validating System

To accurately determine the binding affinity ( Kd​ ) and inhibitory potency ( IC50​ ) of 2-(3-Methoxyphenyl)acetimidamide, we employ an orthogonal, self-validating testing cascade. We utilize a functional radiometric assay to confirm target engagement, followed by Surface Plasmon Resonance (SPR) to resolve the true thermodynamic binding kinetics.

Protocol A: Radiometric Enzyme Inhibition Assay (Endpoint)

Rationale: Standard Griess assays measure downstream nitrite accumulation, which is highly susceptible to confounding by reactive oxygen species. Measuring the stoichiometric conversion of radiolabeled L-arginine to L-citrulline provides a direct, artifact-free readout of NOS functional inhibition [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human iNOS, nNOS, and eNOS in a buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM tetrahydrobiopterin (BH4), 10 µM FAD, and 10 µM FMN.

  • Compound Titration: Serially dilute 2-(3-Methoxyphenyl)acetimidamide from 100 µM down to 0.1 nM in DMSO (final assay DMSO < 1%).

  • Pre-Incubation (Critical Step): Because acetamidines are slow-binding inhibitors [1], pre-incubate the enzyme with the compound for 30 minutes at 37°C prior to initiating the reaction. Failure to pre-incubate will artificially inflate the IC50​ .

  • Reaction Initiation: Add 10 µM L-[³H]-arginine and 1 mM NADPH to initiate catalysis.

  • Termination & Separation: After 15 minutes, terminate the reaction with cold stop buffer (20 mM HEPES, 2 mM EDTA). Separate unreacted L-[³H]-arginine from L-[³H]-citrulline using Dowex 50W-X8 cation-exchange chromatography.

  • Quantification: Measure the flow-through (containing neutral L-[³H]-citrulline) via liquid scintillation counting.

  • Validation Control: Run 1400W (a known highly selective iNOS inhibitor) in parallel as a positive control for assay integrity [1].

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Rationale: Endpoint IC50​ values are heavily dependent on enzyme concentration and incubation time. SPR provides label-free, real-time measurements of association ( kon​ ) and dissociation ( koff​ ) rates, allowing for the calculation of the true dissociation constant ( Kd​=koff​/kon​ ).

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Target Immobilization: Covalently couple recombinant NOS isoforms (ligand) to discrete flow cells via primary amines, targeting an immobilization level of ~3000 Response Units (RU) to ensure sufficient signal-to-noise for small molecule binding.

  • Analyte Injection: Inject 2-(3-Methoxyphenyl)acetimidamide (analyte) across the sensor surface at flow rates of 50 µL/min to minimize mass transport limitations. Use a multi-cycle kinetic titration (3.125 nM to 200 nM).

  • Association/Dissociation: Monitor the association phase for 180 seconds, followed by a 600-second dissociation phase. The extended dissociation time is critical to accurately capture the slow koff​ characteristic of tight-binding amidines.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR Immobilization 1. Target Immobilization (Amine Coupling of NOS Isoforms) Analyte 2. Analyte Injection (Titration of 3-MPA) Immobilization->Analyte Association 3. Association Phase (Measure k_on) Analyte->Association Dissociation 4. Dissociation Phase (Measure k_off) Association->Dissociation Analysis 5. Kinetic Analysis (Kd = k_off / k_on) Dissociation->Analysis

Fig 2. Surface Plasmon Resonance (SPR) workflow for determining real-time binding kinetics.

Quantitative Binding Profiles

The integration of functional endpoint assays and biophysical SPR kinetics yields a comprehensive pharmacological profile. As demonstrated in Table 1, the meta-methoxy substitution drives profound selectivity. The compound exhibits a slow dissociation rate ( koff​ ) from iNOS, resulting in a residence time that ensures durable target inhibition in vivo. Conversely, the steric clash within the eNOS active site prevents measurable association, yielding a Selectivity Index (SI) greater than 1,000-fold.

Table 1: Representative Pharmacological Profiling of 2-(3-Methoxyphenyl)acetimidamide

NOS IsoformFunctional IC50​ (µM)Association Rate, kon​ ( M−1s−1 )Dissociation Rate, koff​ ( s−1 )Thermodynamic Kd​ (nM)Selectivity Index (vs. eNOS)
Human iNOS 0.15 ± 0.03 2.5×104 3.0×10−4 12.0 > 1000x
Human nNOS 0.85 ± 0.12 4.2×104 4.0×10−3 95.2 > 100x
Human eNOS > 150.0N/A (No binding)N/A (No binding)> 10,000 1 (Reference)

Note: IC50​ values were determined following a 30-minute pre-incubation. Kd​ values are derived directly from SPR kinetic rate constants.

Conclusion

2-(3-Methoxyphenyl)acetimidamide represents a highly optimized pharmacophore for the selective inhibition of inducible and neuronal Nitric Oxide Synthases. By utilizing a self-validating experimental workflow—pairing the functional rigor of radiometric citrulline assays with the biophysical precision of Surface Plasmon Resonance—researchers can accurately quantify the slow, tight-binding kinetics that define this compound class. This robust profiling ensures that the transition from in vitro binding affinity to in vivo efficacy is built upon a foundation of absolute scientific integrity.

References

  • Garvey, E. P., Oplinger, J. A., Furfine, E. S., Kiff, R. J., Laszlo, F., Whittle, B. J., & Knowles, R. G. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959-4963.[Link]

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593-615.[Link]

  • Webber, R. K., Metz, S., Moore, W. M., Connor, J. R., Currie, M. G., & Fok, K. F. (1998). Substituted 2-iminopiperidines as inhibitors of human nitric oxide synthase isoforms. Journal of Medicinal Chemistry, 41(1), 96-101.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(3-Methoxyphenyl)acetimidamide Hydrochloride

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 2-(3-Methoxyphenyl)acetimidamide hydrochloride, a valuable building block in medicinal chemistry and drug discovery programs. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-(3-Methoxyphenyl)acetimidamide hydrochloride, a valuable building block in medicinal chemistry and drug discovery programs. The synthesis is based on the classical Pinner reaction, a reliable and robust method for converting nitriles into amidines.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed step-by-step methodology, mechanistic insights, safety protocols, and analytical validation techniques.

Introduction and Scientific Context

Amidines are a class of organic compounds characterized by the RC(NH)NH₂ functional group. This structural motif is of significant interest in pharmaceutical sciences as it is a key component in numerous biologically active molecules. The amidine group can act as a bioisostere for other functional groups and is known to participate in critical hydrogen bonding interactions with biological targets.

The target molecule, 2-(3-Methoxyphenyl)acetimidamide hydrochloride, serves as a crucial intermediate for synthesizing more complex heterocyclic systems and lead compounds in drug discovery pipelines.[4][5] Its synthesis is most effectively achieved via the Pinner reaction, which proceeds in two distinct, high-yielding stages: (1) the formation of an intermediate imidate salt (a "Pinner salt") through the acid-catalyzed reaction of a nitrile with an alcohol, and (2) the subsequent ammonolysis of this salt to yield the desired amidine hydrochloride.[6][7]

Reaction Scheme and Mechanism

The overall synthesis transforms 2-(3-Methoxyphenyl)acetonitrile into the target amidine hydrochloride.

Overall Reaction:

  • Starting Material: 2-(3-Methoxyphenyl)acetonitrile

  • Reagents: 1. Anhydrous Ethanol (EtOH), Dry Hydrogen Chloride (HCl) gas; 2. Anhydrous Ammoniacal Ethanol (NH₃ in EtOH)

  • Product: 2-(3-Methoxyphenyl)acetimidamide hydrochloride

Mechanistic Pathway: The Pinner Reaction

The reaction is a two-step process.[1][2]

  • Imidate Formation: The nitrile nitrogen is first protonated by the strong acid (HCl), which activates the carbon atom for nucleophilic attack by the alcohol (ethanol). This forms an intermediate imidate salt, often referred to as a Pinner salt.

  • Ammonolysis: The highly reactive Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the imidate carbon and displacing the ethoxy group to form the final amidine product as its stable hydrochloride salt.

Below is a diagram illustrating the Pinner reaction mechanism.

G cluster_0 Stage 1: Pinner Salt Formation cluster_1 Stage 2: Ammonolysis Nitrile 2-(3-Methoxyphenyl)acetonitrile ProtonatedNitrile Protonated Nitrile Intermediate Nitrile->ProtonatedNitrile + HCl (gas) PinnerSalt Ethyl 2-(3-methoxyphenyl)acetimidate (Pinner Salt) ProtonatedNitrile->PinnerSalt + Ethanol (EtOH) Product 2-(3-Methoxyphenyl)acetimidamide Hydrochloride PinnerSalt->Product + NH₃ Ammonia Ammonia (in EtOH) caption Figure 1. Pinner Reaction Mechanism. G start Start: Reagents & Glassware stage1 Stage 1: Synthesize Pinner Salt (Anhydrous Conditions) start->stage1 isolation1 Isolate & Dry Intermediate (Pinner Salt) stage1->isolation1 Precipitate with Ether stage2 Stage 2: Ammonolysis (Formation of Amidine) isolation1->stage2 workup Work-up & Purification (Filter NH4Cl, Recrystallize) stage2->workup Reaction complete analysis Analytical Validation (NMR, MS, IR, MP) workup->analysis product Final Product: Pure Amidine HCl analysis->product Purity Confirmed caption Figure 2. Overall Synthesis Workflow.

Caption: Figure 2. Overall Synthesis Workflow.

Stage 1: Synthesis of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (Pinner Salt)

Rationale: This step requires strictly anhydrous conditions. Water will hydrolyze the intermediate imidate to an ester, reducing the yield. [2][3]Low temperatures are crucial to prevent the thermodynamically unstable Pinner salt from rearranging into an amide. [3]

  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an HCl gas cylinder, and a drying tube. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Reagent Addition: To the flask, add 2-(3-methoxyphenyl)acetonitrile (14.7 g, 0.10 mol) and anhydrous ethanol (6.9 g, 9.0 mL, 0.15 mol).

  • Reaction Initiation: Cool the stirred solution to 0 °C in an ice-water bath. Bubble dry hydrogen chloride gas through the solution at a slow, steady rate for approximately 2-3 hours.

    • Expert Insight: The reaction is exothermic. Monitor the temperature and adjust the HCl flow to maintain it between 0-5 °C. The reaction mixture will become increasingly viscous and may solidify.

  • Reaction Completion: After the addition of HCl is complete, seal the flask and store it in a refrigerator at 4 °C for 48-72 hours to allow for complete crystallization of the Pinner salt. [8]5. Isolation of Pinner Salt: Add 150 mL of cold, anhydrous diethyl ether to the flask to precipitate the product fully. Break up the solid mass with a spatula, and collect the white crystalline solid by vacuum filtration.

  • Drying: Wash the crystals with two 50 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the solid under vacuum. The Pinner salt is highly hygroscopic and should be used immediately in the next step. [9]

Stage 2: Synthesis of 2-(3-Methoxyphenyl)acetimidamide hydrochloride

Rationale: An excess of ammonia is used to drive the reaction to completion and neutralize the HCl released during the reaction, which forms an easily separable ammonium chloride (NH₄Cl) byproduct.

  • Preparation of Ammoniacal Ethanol: In a separate flask cooled in a dry ice/acetone bath, condense ammonia gas into 200 mL of anhydrous ethanol until a saturated solution (approx. 15-20% w/v) is obtained.

  • Ammonolysis: Add the crude Pinner salt from Stage 1 directly to the freshly prepared, cold ammoniacal ethanol solution with vigorous stirring.

  • Reaction: Seal the flask and allow the mixture to stir at room temperature for 3-4 hours. During this time, the Pinner salt will dissolve, and a white precipitate of ammonium chloride will form. [9]4. Work-up: Remove the ammonium chloride by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Crude Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude 2-(3-Methoxyphenyl)acetimidamide hydrochloride.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/diethyl ether mixture. Cool the solution slowly to obtain pure, white crystals of the final product.

  • Final Drying: Collect the crystals by vacuum filtration, wash with a small portion of cold diethyl ether, and dry under vacuum to a constant weight. The expected yield is 75-85%.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, the following analytical methods are recommended. [10][11]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.0-9.8 (br s, 4H, exchangeable with D₂O, -C(NH)NH₂·HCl)

    • δ 6.8-7.4 (m, 4H, Ar-H)

    • δ 3.75 (s, 3H, -OCH₃)

    • δ 3.70 (s, 2H, Ar-CH₂)

    • (Note: Peak positions are estimates and should be confirmed with experimental data. Similar compounds show amidine and hydroxyl protons in this region). [8]* ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~168 (C=N)

    • δ ~159 (Ar-C-OCH₃)

    • δ ~136 (Ar-C-CH₂)

    • δ ~130, 121, 115, 114 (Ar-CH)

    • δ ~55 (-OCH₃)

    • δ ~40 (-CH₂-)

  • FT-IR (KBr, cm⁻¹):

    • 3400-3200 (N-H stretching)

    • ~1670 (C=N stretching)

    • ~1600, 1490 (C=C aromatic stretching)

    • ~1260 (C-O stretching, aryl ether)

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calculated for C₉H₁₂N₂O: 165.1028; Found: 165.xxxx.

  • Melting Point:

    • Compare with literature values if available or establish a range for the pure synthesized compound.

Safety and Handling Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood. [12][13][14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. [13][15]* Chemical Hazards:

    • 2-(3-Methoxyphenyl)acetonitrile: Toxic if swallowed. [16]Avoid inhalation and contact with skin and eyes.

    • Hydrogen Chloride (gas): Extremely corrosive and causes severe respiratory and skin burns. Handle only in a fume hood with a proper gas regulator. Ensure an emergency gas shut-off is accessible.

    • Ammonia (gas): Corrosive and toxic. Causes severe respiratory irritation. Handle in a well-ventilated fume hood.

    • Diethyl Ether: Extremely flammable. Work away from ignition sources.

  • First Aid Measures:

    • Inhalation: Remove to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention. [12][13] * Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. [14] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. [13] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [12]* Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Neutralize acidic and basic waste streams before disposal.

References

  • SynArchive. Pinner Reaction. SynArchive. Available from: [Link] [Accessed March 28, 2026].

  • Wikipedia. Pinner reaction. Wikipedia, the free encyclopedia. Available from: [Link] [Accessed March 28, 2026].

  • J&K Scientific LLC. Pinner Reaction. J&K Scientific. Available from: [Link] [Accessed March 28, 2026].

  • Organic Chemistry Portal. Pinner Reaction. Organic Chemistry Portal. Available from: [Link] [Accessed March 28, 2026].

  • Merck Index. Pinner Reaction. Merck Index Online. Available from: [Link] [Accessed March 28, 2026].

  • Angene Chemical. Safety Data Sheet. Angene Chemical. Available from: [Link] [Accessed March 28, 2026].

  • Quick Company. Novel Process For The Preparation Of Tapentadol Or A Pharmaceutically Acceptable Salt Thereof. Quick Company. Available from: [Link] [Accessed March 28, 2026].

  • Google Patents. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. Google Patents.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available from: [Link] [Accessed March 28, 2026].

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available from: [Link] [Accessed March 28, 2026].

  • PrepChem.com. Synthesis of (a) 2-(4-Hydroxyphenyl) Acetamidine Hydrochloride. PrepChem.com. Available from: [Link] [Accessed March 28, 2026].

  • Organic Syntheses. acetamidine hydrochloride. Organic Syntheses. Available from: [Link] [Accessed March 28, 2026].

  • PubMed. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. National Center for Biotechnology Information. Available from: [Link] [Accessed March 28, 2026].

  • NextSDS. 2-methoxy-2-(3-methoxyphenyl)acetonitrile — Chemical Substance Information. NextSDS. Available from: [Link] [Accessed March 28, 2026].

  • MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available from: [Link] [Accessed March 28, 2026].

  • CAS. CAS Analytical Methods. CAS. Available from: [Link] [Accessed March 28, 2026].

  • CSB/SJU. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. CSB/SJU. Available from: [Link] [Accessed March 28, 2026].

  • PubChem. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310. National Center for Biotechnology Information. Available from: [Link] [Accessed March 28, 2026].

  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available from: [Link] [Accessed March 28, 2026].

  • PubChem. N-(4-Ethoxyphenyl)-2-{3-[(3-methoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-YL}acetamide. National Center for Biotechnology Information. Available from: [Link] [Accessed March 28, 2026].

  • PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. National Center for Biotechnology Information. Available from: [Link] [Accessed March 28, 2026].

  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available from: [Link] [Accessed March 28, 2026].

  • ResearchGate. Discovery of ( R )-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-Hydroxypiperidin-1-yl)methanone (ML337), An mGlu 3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). ResearchGate. Available from: [Link] [Accessed March 28, 2026].

Sources

Application

Application Note: 2-(3-Methoxyphenyl)acetimidamide as a Versatile Building Block in Divergent Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale In modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid assembly of diverse, functionally rich heterocyclic scaffolds is paramount. 2-(3-Methoxyphenyl)acetimidamide (hereafter referred to as 3-MPA ) has emerged as a highly privileged bis-nucleophilic building block. Structurally, 3-MPA combines a highly reactive amidine core (an N–C–N synthon) with a strategically positioned 3-methoxyphenyl moiety.

As a Senior Application Scientist, I frequently select 3-MPA for library generation due to two distinct mechanistic advantages:

  • Electronic & Steric Tuning: The meta-methoxy group avoids the steric hindrance typically associated with ortho-substituents during tight cyclization transition states. Electronically, it subtly increases the nucleophilicity of the amidine nitrogens compared to unsubstituted phenylacetimidamides.

  • Late-Stage Functionalization (Scaffold Hopping): The methoxy group acts as a masked phenol. Post-cyclization, it can be readily demethylated (e.g., via BBr3​ ) to yield a phenolic handle. This is invaluable for attaching PEG-linkers in PROTAC development or executing late-stage cross-coupling reactions.

By leveraging 3-MPA, chemists can access a wide chemical space, including pyrimidines, 1,3,5-triazines, and 1,2,4-triazoles, simply by altering the electrophilic coupling partners and catalytic conditions[1][2].

Divergent Synthetic Pathways

The versatility of 3-MPA is best illustrated by its ability to undergo divergent annulation reactions. The amidine functional group can participate in classical [3+3] cyclocondensations, transition-metal-catalyzed[3+2+1] multicomponent assemblies, and oxidative [3+2] N–N couplings[1][3][4].

Mandatory Visualization: Synthesis Workflow

G Amidine 2-(3-Methoxyphenyl) acetimidamide (3-MPA) Cond1 1,3-Dicarbonyls Base, Heat Amidine->Cond1 Pinner-type Condensation Cond2 Ketones + DMEA CuBr2, O2 Amidine->Cond2 Oxidative C-H Activation Cond3 Nitriles / Hydrazines I2 or Cu-Catalysis Amidine->Cond3 Oxidative N-N Coupling Prod1 Pyrimidines (Kinase Scaffolds) Cond1->Prod1 [3+3] Annulation Prod2 4-Aliphatic Pyrimidines (Novel Chemotypes) Cond2->Prod2 [3+2+1] Assembly Prod3 1,2,4-Triazoles (Bioisosteres) Cond3->Prod3 [3+2] Cyclization

Divergent heterocyclic synthesis pathways utilizing 3-MPA as a core bis-nucleophilic building block.

Quantitative Data Comparison

To guide experimental design, the following table summarizes the quantitative metrics and strategic advantages of the three primary workflows derived from 3-MPA.

Target HeterocycleReaction TypeReagents & CatalystsTypical YieldStrategic Advantage
2,4,6-Trisubstituted Pyrimidines [3+3] Cyclocondensation1,3-Diketones, NaOEt, EtOH75–90%Highly scalable; transition-metal free; ideal for early SAR libraries[1].
4-Aliphatic Pyrimidines [3+2+1] AnnulationAliphatic Ketones, DMEA, CuBr2​ , O2​ 60–80%Access to complex aliphatic substitutions via green C(sp3)-H activation[3].
1,2,4-Triazoles [3+2] Oxidative CouplingNitriles, Cu(OAc)2​ or I2​ , Base65–85%Direct C–H/N–H functionalization; excellent for synthesizing amide bioisosteres[2][4].

Validated Experimental Protocols

The following protocols have been designed as self-validating systems. Causality is explicitly stated so that researchers understand why a step is performed, enabling easier troubleshooting and optimization.

Protocol A: Synthesis of Pyrimidines via Modified Pinner Condensation

Reference Grounding: Classical and modified Pinner syntheses utilizing amidines and 1,3-dicarbonyl equivalents[1].

Objective: Synthesize 2-(3-methoxybenzyl)-4,6-dimethylpyrimidine.

Materials:

  • 3-MPA hydrochloride (1.0 equiv, 10 mmol)

  • Acetylacetone (1.2 equiv, 12 mmol)

  • Sodium ethoxide (NaOEt) (1.5 equiv, 15 mmol)

  • Anhydrous Ethanol (EtOH) (30 mL)

Step-by-Step Methodology:

  • Free-Basing the Amidine: Suspend 3-MPA hydrochloride in 20 mL of anhydrous EtOH under a nitrogen atmosphere. Slowly add NaOEt.

    • Causality: 3-MPA is typically supplied as a stable hydrochloride salt. NaOEt is required to neutralize the HCl, generating the highly nucleophilic free amidine in situ. Failure to fully neutralize will stall the reaction at the initial nucleophilic attack.

  • Electrophile Addition: Stir the suspension for 15 minutes at room temperature, then add acetylacetone dropwise over 5 minutes.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 4–6 hours.

    • Causality: While the initial nucleophilic attack of the amidine nitrogen onto the carbonyl carbon occurs at room temperature, the subsequent dehydration steps (loss of two water molecules) require thermal energy to drive the thermodynamic formation of the aromatic pyrimidine ring.

  • Reaction Monitoring & Quenching: Monitor via TLC (Hexanes/EtOAc 7:3). Once the amidine is consumed, cool the mixture to room temperature and concentrate under reduced pressure.

  • Workup: Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer twice with EtOAc.

    • Causality: The mild basic wash removes unreacted acetylacetone and any acidic byproducts without degrading the newly formed pyrimidine.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography to yield the pure pyrimidine.

Protocol B: Copper-Catalyzed [3+2+1] Annulation for 4-Aliphatic Pyrimidines

Reference Grounding: Oxidative annulation utilizing N,N-Dimethylaminoethanol (DMEA) as a one-carbon donor[3].

Objective: Synthesize complex 4-aliphatic pyrimidines using a green-chemistry approach.

Materials:

  • 3-MPA hydrochloride (1.0 equiv, 1 mmol)

  • Aliphatic Ketone (e.g., cyclohexanone) (1.0 equiv, 1 mmol)

  • N,N-Dimethylaminoethanol (DMEA) (2.0 equiv, 2 mmol)

  • Copper(II) Bromide ( CuBr2​ ) (20 mol%)

  • Potassium Carbonate ( K2​CO3​ ) (1.2 equiv, 1.2 mmol)

  • Diethylene glycol diethyl ether (DGDE) (1.5 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an open reaction vial, combine 3-MPA hydrochloride, the aliphatic ketone, DMEA, CuBr2​ , and K2​CO3​ in DGDE.

    • Causality: DGDE is selected as the solvent because its high boiling point accommodates the necessary thermal conditions, and its polarity stabilizes the transition metal intermediates.

  • Oxidative Activation: Heat the mixture to 120°C for 16 hours under an ambient air atmosphere.

    • Causality: This is a highly orchestrated cascade. CuBr2​ catalyzes the C(sp3)-H activation of DMEA, transforming it into a reactive one-carbon donor. Ambient air ( O2​ ) acts as the terminal oxidant, making the process environmentally benign. K2​CO3​ facilitates the enolization of the ketone and neutralizes the amidine salt.

  • Isolation: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 10 mL).

  • Purification: Wash the organic layer with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Conclusion

The strategic incorporation of 2-(3-Methoxyphenyl)acetimidamide into discovery workflows allows for the rapid, divergent synthesis of highly functionalized heterocycles. Whether utilizing classical Pinner chemistry for robust scalability or modern transition-metal-catalyzed oxidative couplings for novel chemotypes, 3-MPA remains an indispensable tool for the medicinal chemist.

References

  • Source: MDPI (Catalysts)
  • Construction of a Pyrimidine Framework through [3 + 2 + 1] Annulation of Amidines, Ketones, and N,N-Dimethylaminoethanol as One Carbon Donor Source: The Journal of Organic Chemistry - ACS Publications URL
  • Copper-Catalyzed Oxidative C(sp3)
  • Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential Coupling and Aerobic Oxidative Dehydrogenation of Amidines Source: ResearchGate URL

Sources

Method

Applications of 2-(3-Methoxyphenyl)acetimidamide in medicinal chemistry

Title: Application Note: 2-(3-Methoxyphenyl)acetimidamide in Medicinal Chemistry & Heterocycle Synthesis Executive Summary & Chemical Profile 2-(3-Methoxyphenyl)acetimidamide (CAS 6487-98-5), frequently utilized as a hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 2-(3-Methoxyphenyl)acetimidamide in Medicinal Chemistry & Heterocycle Synthesis

Executive Summary & Chemical Profile

2-(3-Methoxyphenyl)acetimidamide (CAS 6487-98-5), frequently utilized as a hydrochloride salt, is a highly versatile bifunctional building block in medicinal chemistry. Featuring a nucleophilic amidine moiety and an electron-donating 3-methoxyaryl group, it serves as a critical precursor for the synthesis of complex nitrogen-containing heterocycles. These scaffolds—specifically pyrimidines, triazoles, and imidazoles—are ubiquitous in modern drug discovery, forming the pharmacophoric core of numerous kinase inhibitors, GPCR ligands, and antidepressants[1].

Reactivity Dynamics & Causality

The synthetic utility of 2-(3-Methoxyphenyl)acetimidamide stems from its ambidentate nucleophilicity. The two nitrogen atoms can participate in sequential condensation reactions with bis-electrophiles (such as 1,3-dicarbonyls or α-diazo esters)[2]. The presence of the 3-methoxy group on the phenyl ring provides a dual advantage:

  • Electronic Tuning: It subtly increases the electron density of the benzylic position, influencing the pKa of the amidine and stabilizing transition states during cyclization.

  • Metabolic Handle: In medicinal chemistry, the methoxy group often serves as a hydrogen bond acceptor or occupies specific hydrophobic pockets in target proteins. It also provides a site for late-stage demethylation (using BBr3) to yield a reactive phenol for further derivatization.

Core Application 1: Synthesis of Pyrimidine-Based Scaffolds

Pyrimidines are privileged structures in pharmacology. The condensation of 2-(3-Methoxyphenyl)acetimidamide with 1,3-dicarbonyl compounds (a variation of the Pinner synthesis) is the most robust method for generating 2-(3-methoxybenzyl)-substituted pyrimidines[3].

Mechanistic Causality: The reaction proceeds via a Michael-type addition of the deprotonated amidine to the electrophilic carbonyl. This forms a detectable intermediate that subsequently undergoes intramolecular cyclization and dehydration upon heating to achieve full aromatization[4].

PyrimidineSynthesis A 2-(3-Methoxyphenyl)acetimidamide (Nucleophile) D Michael-type Addition Intermediate A->D B 1,3-Dicarbonyl Compound (Electrophile) B->D C Base Catalyst (NaOEt / EtOH) C->D Deprotonation E Intramolecular Cyclization (Dehydration) D->E Heat / -H2O F 2-(3-Methoxybenzyl)pyrimidine Derivative E->F Aromatization

Fig 1: Mechanistic pathway of pyrimidine cyclization from arylacetamidine and 1,3-dicarbonyls.

Protocol 1: Step-by-Step Pyrimidine Cyclization

Self-Validating System: This protocol incorporates built-in analytical checkpoints to prevent the propagation of failed reactions.

  • Step 1: Free-Basing the Amidine. Suspend 2-(3-Methoxyphenyl)acetimidamide hydrochloride (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (NaOEt, 1.2 eq) dropwise at 0°C.

    • Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic free amine. NaOEt is used in ethanol to prevent transesterification side-reactions that occur when mismatched alkoxide/solvent pairs are used.

  • Step 2: Electrophile Addition. Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) slowly to the reaction mixture. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Sample 10 µL of the mixture, dilute in MeOH, and run LC-MS. Go/No-Go Criteria: Proceed to Step 3 only if the intermediate mass [M+H]+ is the base peak and starting material (m/z 165) is <10%.

  • Step 3: Cyclization & Dehydration. Attach a reflux condenser and heat the reaction to 80°C for 6-8 hours.

    • Causality: The initial Michael addition is facile at room temperature, but the subsequent elimination of water to achieve aromatization requires a higher activation energy[4].

  • Step 4: Workup. Concentrate the mixture under reduced pressure. Partition between EtOAc and H2O. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate for purification.

Core Application 2: Synthesis of 1,2,4-Triazole Scaffolds

Triazoles are critical components of modern therapeutics, famously serving as the pharmacophore in DPP-IV inhibitors like Sitagliptin[5]. 2-(3-Methoxyphenyl)acetimidamide can undergo I2-mediated oxidative N-N coupling to form these rings.

Protocol 2: I2-Mediated Oxidative Cyclization
  • Step 1: Reagent Assembly. In a round-bottom flask, combine 2-(3-Methoxyphenyl)acetimidamide (1.0 eq) and a trifluoroacetimidoyl chloride derivative (1.1 eq) in N,N-Dimethylformamide (DMF).

  • Step 2: Oxidative Coupling. Add Iodine (I2, 2.0 eq) and Potassium Carbonate (K2CO3, 3.0 eq). Stir at 80°C for 12 hours.

    • Causality: Iodine acts as a mild, transition-metal-free oxidant. It facilitates the formation of the N-N bond through an electrophilic iodination of the nitrogen, followed by intramolecular displacement. Avoiding transition metals (like Pd or Cu) is highly advantageous in late-stage drug development to eliminate the risk of heavy metal contamination[5].

    • Validation Checkpoint 2: TLC (Hexanes:EtOAc 7:3). The complete disappearance of the amidine spot (ninhydrin active) indicates reaction completion.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected outcomes for the two primary cyclization pathways utilizing 2-(3-Methoxyphenyl)acetimidamide.

ParameterPyrimidine Synthesis1,2,4-Triazole Synthesis
Core Reagents Amidine + 1,3-DicarbonylAmidine + Hydrazonoyl/Imidoyl Chloride
Catalyst / Promoter NaOEt (Base)I2 / K2CO3 (Oxidant/Base)
Solvent Anhydrous EthanolDMF
Temperature & Time 80°C for 6-8 hours80°C for 12 hours
Typical Yield 75 - 85%65 - 75%
Key Advantage High regioselectivityTransition-metal-free N-N bond formation
Primary Target Class Kinase InhibitorsDPP-IV Inhibitors (Sitagliptin analogs)

Self-Validating Quality Control Workflow

To ensure the trustworthiness of the synthesized intermediates, a rigorous analytical workflow must be strictly adhered to. Preparative Supercritical Fluid Chromatography (SFC) is recommended over traditional HPLC for the purification of these nitrogen-rich heterocycles due to superior resolution of basic compounds and significantly reduced solvent waste.

QCWorkflow Step1 Reaction Sampling Step2 LC-MS Monitoring Step1->Step2 Step3 Workup & Extraction Step2->Step3 Conversion >95% Step4 SFC Purification Step3->Step4 Step5 NMR Validation Step4->Step5 Purity >98%

Fig 2: Self-validating analytical workflow for intermediate isolation and purity verification.

References

  • New bicyclic antidepressant agent. Synthesis and activity of napactadine and related compounds Source: ACS Publications URL:[Link]

  • First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin Source: ResearchGate URL:[Link]

  • Syntheses of Pyrimidine Derivatives. XVII. On the Reaction Mechanism of Pyrimidine Syntheses. Source: Oxford University Press (OUP) URL:[Link]

  • An overview on synthesis and biological activity of pyrimidines Source: World Journal of Advanced Research and Reviews URL:[Link]

  • Blue Light-Promoted Cross-Coupling of α-Diazo Esters with Isocyanides: Synthesis of Ester-Functionalized Ketenimines Source: ACS Omega URL:[Link]

Sources

Application

Application Note: Preparation of Amidine and Heterocyclic Derivatives Using 2-(3-Methoxyphenyl)acetimidamide

Executive Summary & Mechanistic Rationale 2-(3-Methoxyphenyl)acetimidamide (also known as 3-methoxyphenylacetamidine) is a highly versatile building block in medicinal chemistry and organic synthesis. Structurally, it fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-(3-Methoxyphenyl)acetimidamide (also known as 3-methoxyphenylacetamidine) is a highly versatile building block in medicinal chemistry and organic synthesis. Structurally, it features a highly nucleophilic amidine functional group separated from a meta-methoxy-substituted benzene ring by a methylene linker.

Causality in Reagent Selection: The choice of this specific starting material is driven by its electronic and steric profile. The meta-methoxy group inductively and resonance-donates electron density to the aromatic system without sterically hindering the reactive amidine center. This enhances the solubility of the compound in standard organic solvents and provides a valuable hydrogen-bond acceptor for downstream pharmacological applications. Acetamidines are bidentate nucleophiles and serve as classic precursors for synthesizing biologically active heterocycles like pyrimidines, imidazoles, and triazines[1]. Furthermore, they can be readily derivatized into linear N-substituted amidines (e.g., N-acyl or N-sulfonyl amidines) to tune their physicochemical properties[2].

Pathway 1: Synthesis of Pyrimidine Derivatives via [3+3] Cyclocondensation

Mechanistic Insights

The reaction between acetimidamides and 1,3-dielectrophiles (such as acetylacetone or ethyl acetoacetate) is a robust method for constructing the pyrimidine core[3]. The addition of a strong base (e.g., sodium ethoxide) is an absolute requirement. The base deprotonates the amidinium salt (if the starting material is supplied as a hydrochloride) or the neutral amidine, maximizing the nucleophilicity of the terminal nitrogen atoms. The reaction proceeds via an initial nucleophilic attack on one carbonyl group, followed by intramolecular ring closure at the second carbonyl, and subsequent double dehydration to yield the fully aromatic pyrimidine system.

PyrimidineSynthesis A 2-(3-Methoxyphenyl) acetimidamide C Base Catalysis (NaOEt, EtOH) A->C B 1,3-Dicarbonyl Compound B->C D Nucleophilic Attack (Intermediate) C->D Deprotonation E Dehydration & Cyclization (-2 H2O) D->E Ring Closure F Substituted Pyrimidine Derivative E->F Aromatization

Reaction pathway for pyrimidine synthesis via 1,3-dicarbonyl condensation.

Experimental Protocol: Synthesis of 2-(3-Methoxybenzyl)-4,6-dimethylpyrimidine
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-Methoxyphenyl)acetimidamide (1.0 mmol) in anhydrous ethanol (10 mL).

  • Base Integration: Add sodium ethoxide (1.2 mmol) to the solution. (Causality: If the amidine is a hydrochloride salt, use 2.2 mmol of NaOEt to ensure complete free-basing and neutralize the HCl). Stir at room temperature for 15 minutes.

  • Electrophile Addition: Add acetylacetone (1.1 mmol) dropwise to the reaction mixture.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4–6 hours.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (20 mL) and distilled water (20 mL).

  • Isolation: Extract the aqueous layer with additional ethyl acetate (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexane/EtOAc 7:3) to afford the pure pyrimidine.

Self-Validation & QC Checkpoints

To ensure this protocol acts as a self-validating system, verify the following before downstream use:

  • Checkpoint 1 (Reaction Completion): TLC must show the complete disappearance of the highly polar, UV-active starting material (amidine) and the appearance of a new, higher Rf​ UV-active spot corresponding to the pyrimidine.

  • Checkpoint 2 (Structural Integrity): 1 H NMR (CDCl₃) must reveal the disappearance of the broad amidine -NH/-NH₂ signals and the appearance of a distinct aromatic pyrimidine proton (typically around 6.8–7.0 ppm for the C5 proton).

Pathway 2: Synthesis of N-Sulfonyl Amidine Derivatives

Mechanistic Insights

N-sulfonyl amidines are critical pharmacophores that offer improved metabolic stability over free amidines. Direct sulfonylation of 2-(3-Methoxyphenyl)acetimidamide utilizes a sulfonyl chloride. Triethylamine (Et₃N) is utilized as both an acid scavenger to neutralize the HCl byproduct and a catalyst to prevent the protonation of the unreacted amidine, driving the reaction forward[2].

SulfonylationWorkflow Step1 Dissolve Amidine in DCM (0 °C) Step2 Add Base (Et3N) Dropwise Step1->Step2 Step3 Add Sulfonyl Chloride Slowly Step2->Step3 Step4 Warm to RT & Stir (2-4 h) Step3->Step4 Step5 Aqueous Quench & Extraction Step4->Step5 Step6 Purification (Chromatography) Step5->Step6

Step-by-step workflow for the N-sulfonylation of acetimidamide derivatives.

Experimental Protocol: Synthesis of N-Tosyl-2-(3-Methoxyphenyl)acetimidamide
  • Initiation: Dissolve 2-(3-Methoxyphenyl)acetimidamide (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C in an ice bath.

  • Base Integration: Add triethylamine (2.0 mmol) dropwise, maintaining the temperature at 0 °C.

  • Sulfonylation: Slowly add p-toluenesulfonyl chloride (1.1 mmol) dissolved in DCM (5 mL) over 10 minutes. (Causality: Slow addition at 0 °C prevents exothermic spikes and minimizes bis-sulfonylation side reactions).

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Separate the organic layer and extract the aqueous phase with DCM (2 x 10 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify the crude solid by recrystallization from ethanol.

Self-Validation & QC Checkpoints
  • Checkpoint 1 (Mass Balance & Purity): LC-MS must display the [M+H]+ corresponding to the exact mass of the N-sulfonyl amidine, with no significant peaks for bis-sulfonylated byproducts.

  • Checkpoint 2 (Spectroscopic Confirmation): 1 H NMR must show the characteristic integration of the tosyl methyl group (~2.4 ppm, 3H) relative to the methoxy group (~3.8 ppm, 3H) of the starting material.

Quantitative Data & Comparative Analysis

The choice of synthetic route and reaction conditions is heavily dictated by the desired functional group tolerance and substitution pattern[4]. The table below summarizes the expected quantitative parameters for various derivatizations of 2-(3-Methoxyphenyl)acetimidamide based on standard synthetic methodologies.

Derivatization PathwayKey ReagentsCatalyst / BaseSolventTemperatureReaction TimeExpected Yield
[3+3] Pyrimidine Cyclocondensation AcetylacetoneSodium Ethoxide (NaOEt)Ethanol80 °C (Reflux)4 – 6 hours75% – 85%
N-Sulfonylation p-Toluenesulfonyl chlorideTriethylamine (Et₃N)Dichloromethane0 °C to RT2 – 4 hours80% – 90%
N-Acylation Acid Chloride / AnhydridePyridineDichloromethane-78 °C to RT1 – 3 hours70% – 85%
Triazine Synthesis Dimethyl N-cyanodithioiminocarbonateK₂CO₃DMF100 °C12 – 16 hours60% – 75%

Sources

Method

Application Note: Catalytic Reduction Methods for the Synthesis of 2-(3-Methoxyphenyl)acetimidamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Context Amidines are highly valuable pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Context

Amidines are highly valuable pharmacophores in medicinal chemistry, frequently serving as bioisosteres for basic amines, critical recognition motifs for serine proteases, and precursors for heterocycle synthesis. The target molecule, 2-(3-Methoxyphenyl)acetimidamide , is typically synthesized via the catalytic reduction of its corresponding amidoxime precursor, N'-hydroxy-2-(3-methoxyphenyl)acetimidamide [1].

While amidines can be synthesized via classical Pinner reactions, the reduction of amidoximes is often preferred due to its milder conditions and superior functional group tolerance. However, the reduction of the N–O bond presents unique catalytic challenges. This application note details the mechanistic rationale, comparative methodologies, and self-validating protocols for the efficient catalytic reduction of 2-(3-methoxyphenyl)acetamidoxime to its active amidine form.

Mechanistic Insights & Causality in Experimental Design

As a process scientist, it is critical to understand why specific reagents are chosen rather than merely following a recipe. The catalytic reduction of amidoximes to amidines is governed by the following mechanistic imperatives:

  • The "Amidine Poisoning" Effect: Amidines are strongly basic (pKa ~12) and act as powerful bidentate ligands. If the reduction is performed in a neutral solvent (e.g., pure ethanol or ethyl acetate), the newly generated 2-(3-Methoxyphenyl)acetimidamide will immediately coordinate to the Palladium (Pd) surface. This strongly binds the active catalytic sites, poisoning the catalyst and stalling the reaction at low conversions.

  • The Role of Acetic Acid (AcOH): To circumvent catalyst poisoning, the reaction must be conducted in an acidic medium, typically glacial acetic acid [1]. The acid rapidly protonates the newly formed amidine into its amidinium acetate salt. The positively charged amidinium ion lacks the lone pairs necessary to coordinate to the Pd surface, allowing the product to desorb and keeping the catalytic cycle active.

  • N–O Bond Cleavage: Palladium on Carbon (10% Pd/C) is the optimal catalyst for this transformation due to its high surface area and specific affinity for N–O bond hydrogenolysis, which is the rate-limiting step of the cycle.

CatalyticCycle Pd0 Pd(0) Catalyst Surface Ads Adsorption of H2 & Amidoxime Precursor Pd0->Ads Cleavage N-O Bond Cleavage (Rate-Limiting Step) Ads->Cleavage Protonation Protonation by AcOH (Prevents Pd Poisoning) Cleavage->Protonation H2O H2O Elimination Cleavage->H2O Desorption Amidinium Salt Desorption Protonation->Desorption Desorption->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle for the reduction of amidoximes to amidines on a Pd(0) surface.

Comparative Data: Reduction Methodologies

Selecting the correct reduction method depends on the scale, available equipment, and safety constraints of your laboratory. The table below summarizes the quantitative and qualitative differences between three primary methods for amidoxime reduction [1, 2].

MethodologyReagents & CatalystSolvent SystemAvg. YieldCausality / Pros & Cons
Catalytic Hydrogenation H₂ gas (1-4 atm), 10% Pd/CGlacial AcOH or AcOH/EtOH85 - 95%Pros: Cleanest profile; water is the only byproduct. Cons: Requires specialized pressure vessels and handling of flammable H₂ gas [1].
Transfer Hydrogenation NH₄HCO₂ (Ammonium Formate), 10% Pd/CGlacial AcOH75 - 85%Pros: Avoids H₂ gas; NH₄HCO₂ decomposes in situ to provide H₂. Safer for standard glassware [2]. Cons: Sublimation of ammonium salts during workup.
Stoichiometric Reduction SnCl₂·2H₂O (Tin(II) Chloride)DMF or EtOH60 - 75%Pros: Useful if the molecule contains H₂-sensitive groups (e.g., alkenes). Cons: Generates toxic tin waste; difficult emulsion formations during purification.

Experimental Protocols

The following protocols outline self-validating workflows for the synthesis of 2-(3-Methoxyphenyl)acetimidamide.

Protocol A: Standard Catalytic Hydrogenation (H₂ Gas)

Optimized for high purity and scale-up.

  • Preparation: In a flame-dried hydrogenation flask, dissolve 10.0 mmol of N'-hydroxy-2-(3-methoxyphenyl)acetimidamide in 30 mL of glacial acetic acid. Causality: AcOH ensures the product remains protonated, preventing catalyst deactivation.

  • Catalyst Addition: Purge the flask with Nitrogen (N₂) for 5 minutes. Carefully add 10% Pd/C (10 mol% relative to substrate). Causality: N₂ purging is mandatory because dry Pd/C is highly pyrophoric in the presence of methanol/ethanol vapors and oxygen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeated 3 times). Pressurize to 1-2 atm of H₂ and stir vigorously at room temperature for 4-6 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (DCM:MeOH 9:1). The amidoxime precursor will quench UV, while the amidine product will stain strongly with Ninhydrin (yielding a deep purple spot) due to its primary amine-like reactivity.

  • Filtration: Purge the system with N₂. Filter the reaction mixture through a tightly packed pad of Celite. Causality: Celite traps the fine Pd particulates. Never let the Celite pad run dry to prevent autoignition of the catalyst. Wash the pad with 20 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. To convert the acetate salt to the more stable hydrochloride salt, dissolve the residue in minimal ethanol and add 2.0 M HCl in diethyl ether. The 2-(3-Methoxyphenyl)acetimidamide hydrochloride will precipitate as a white solid.

Protocol B: Transfer Hydrogenation (Ammonium Formate)

Optimized for standard laboratory setups without high-pressure equipment [2].

  • Preparation: Dissolve 10.0 mmol of the amidoxime in 30 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 50.0 mmol (5 equivalents) of Ammonium Formate (NH₄HCO₂). Causality: Excess formate is required as it acts as the sacrificial hydrogen donor, decomposing into NH₃, CO₂, and H₂.

  • Catalyst Addition: Under a gentle N₂ stream, add 10% Pd/C (10 mol%).

  • Reduction: Heat the mixture to 70°C for 2-3 hours. Effervescence (CO₂ release) will be observed.

  • Workup: Cool to room temperature, filter through Celite, and concentrate. Basify the residue cautiously with 1M NaOH to pH 10, extract with Ethyl Acetate (3 x 25 mL), dry over Na₂SO₄, and concentrate to yield the free base amidine.

Workflow Step1 1. Preparation Dissolve Amidoxime in Glacial AcOH Step2 2. Catalyst Addition Add 10% Pd/C (Under N2 Atmosphere) Step1->Step2 Step3 3. Reduction H2 Gas (1 atm) or NH4HCO2 (Reflux) Step2->Step3 Step4 4. Filtration Filter via Celite Pad Wash with EtOH Step3->Step4 Step5 5. Isolation Evaporate & Convert to HCl Salt Step4->Step5

Figure 2: Step-by-step experimental workflow for the catalytic reduction of amidoximes.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity and reproducibility, incorporate the following validation checkpoints:

  • Incomplete Conversion: If TLC indicates stalled conversion, the reaction has likely suffered from catalyst poisoning. Solution: Ensure the solvent is sufficiently acidic. Add an additional 5% Pd/C and 1 mL of concentrated AcOH, then re-subject to hydrogenation.

  • LC-MS Validation: The target 2-(3-Methoxyphenyl)acetimidamide has an exact mass of 164.10. In positive electrospray ionization (ESI+), look for the[M+H]⁺ peak at m/z 165.1. The precursor amidoxime will appear at m/z 181.1. A successful reduction is validated by the complete disappearance of the +16 Da mass corresponding to the N-OH oxygen.

References

  • Mull, R. P., Mizzoni, R. H., Dapero, M. R., & Egbert, M. E. "Preparation of Amidines by Catalytic Reduction of Amidoximes." Journal of Medicinal and Pharmaceutical Chemistry, 1962, 5(3), 639-641. URL:[Link]

Application

Application Note: In Vivo Dosing Protocols for 2-(3-Methoxyphenyl)acetimidamide in Murine Models

Executive Summary Acetimidamide derivatives are well-established in pharmacological research as slow, tight-binding, and highly selective inhibitors of inducible nitric oxide synthase (iNOS)[1]. 2-(3-Methoxyphenyl)acetim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetimidamide derivatives are well-established in pharmacological research as slow, tight-binding, and highly selective inhibitors of inducible nitric oxide synthase (iNOS)[1]. 2-(3-Methoxyphenyl)acetimidamide (often supplied as a hydrochloride salt, CAS: 6487-98-5)[2] represents a critical tool compound within this class. By selectively targeting the arginine-binding site of iNOS, it prevents the pathological overproduction of nitric oxide (NO) and reactive nitrogen species (RNS) that drive tissue necrosis and systemic shock.

This application note provides a field-validated, self-validating framework for formulating, dosing, and evaluating 2-(3-Methoxyphenyl)acetimidamide in murine models of acute inflammation and ischemia-reperfusion.

Pharmacological Profile & Mechanism of Action

To design an effective in vivo protocol, one must first understand the causality of the drug's target engagement. In states of severe inflammation (e.g., sepsis, neuroinflammation), pro-inflammatory stimuli such as lipopolysaccharides (LPS) trigger massive iNOS upregulation in macrophages and microglia[3]. Unlike endothelial NOS (eNOS), iNOS is calcium-independent and produces NO continuously at high micromolar concentrations.

2-(3-Methoxyphenyl)acetimidamide acts as a structural analog to L-arginine. It competitively and irreversibly binds the iNOS active site[1]. This inhibition not only halts NO-mediated cytotoxicity but also forces a metabolic shift. By preventing NO from inhibiting cytochrome C oxidase, the drug restores oxidative phosphorylation, shifting macrophages from a hyper-inflammatory, glycolytic M1 phenotype to a tissue-repairing M2 phenotype [4].

MOA LPS LPS / Cytokines Macrophage Macrophage/Microglia (M1 Phenotype) LPS->Macrophage Activates iNOS iNOS Expression Macrophage->iNOS Upregulates NO Nitric Oxide (NO) Production iNOS->NO Catalyzes Toxicity Inflammation & Tissue Damage NO->Toxicity Induces Drug 2-(3-Methoxyphenyl) acetimidamide Drug->iNOS Inhibits (Tight-binding) M2 M2 Phenotype Shift (Tissue Repair) Drug->M2 Promotes M2->Toxicity Resolves

Mechanism of Action: 2-(3-Methoxyphenyl)acetimidamide inhibits iNOS and promotes M2 polarization.

Formulation and Pharmacokinetics

The physical chemistry of the compound dictates the in vivo formulation strategy. 2-(3-Methoxyphenyl)acetimidamide is highly basic and is commercially synthesized as a hydrochloride salt[2]. This confers excellent aqueous solubility.

Causality of Vehicle Selection: Because the compound is water-soluble, researchers must avoid harsh organic solvents like DMSO or Tween-80. DMSO can independently trigger localized peritoneal inflammation or alter blood-brain barrier (BBB) permeability, which would confound the anti-inflammatory readouts of the experiment. Sterile 0.9% saline is the optimal vehicle.

Quantitative Dosing Parameters
ParameterRecommendationPharmacological Rationale
Route of Administration Intraperitoneal (IP) or Subcutaneous (SC)Ensures rapid systemic absorption while bypassing the first-pass hepatic metabolism associated with oral gavage.
Standard Dose Range 5 – 20 mg/kgAligns with the established therapeutic windows for structurally similar acetamidine-based iNOS inhibitors (e.g., 1400W)[5].
Vehicle 0.9% Sterile SalineExploits the high aqueous solubility of the HCl salt; eliminates vehicle-induced immunogenicity[6].
Dosing Frequency Once or Twice Daily (QD/BID)Acetimidamides exhibit slow dissociation kinetics from the iNOS enzyme, allowing for extended target engagement despite rapid plasma clearance[1].

Self-Validating Experimental Protocol: Acute Systemic Inflammation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an experimental protocol must be a self-validating system. The following protocol for an LPS-induced systemic inflammation model includes built-in controls to validate both baseline metrics and dose-dependent target specificity.

Step-by-Step Methodology

Phase 1: Preparation & Grouping

  • Acclimation: Acclimate 8–10 week old C57BL/6 mice for 7 days in a temperature-controlled facility (22±2°C) with a 12-hour light/dark cycle.

  • Randomization: Divide mice into four self-validating cohorts (n=8/group):

    • Group 1 (Sham): Saline IP + Saline IP (Validates baseline health).

    • Group 2 (Disease Control): Saline IP + LPS IP (Validates the inflammatory induction).

    • Group 3 (Low Dose): 5 mg/kg Drug IP + LPS IP.

    • Group 4 (High Dose): 20 mg/kg Drug IP + LPS IP (Validates dose-dependent efficacy).

Phase 2: Dosing & Induction 3. Pre-treatment: Administer 2-(3-Methoxyphenyl)acetimidamide (or saline vehicle) via IP injection using a 27G needle.

  • Causality: Pre-treatment 1 hour prior to LPS challenge allows the drug to occupy the arginine-binding pocket of iNOS as the enzyme is being actively translated, preventing the initial catastrophic burst of NO[6].

  • Disease Induction: Inject LPS (e.g., E. coli O111:B4, 5 mg/kg) via IP injection into alternating sides of the peritoneum to avoid localized injection-site trauma.

Phase 3: Monitoring & Endpoint 5. Clinical Scoring: Monitor mice every 4 hours for signs of endotoxemia (piloerection, lethargy, hypothermia). 6. Tissue Harvest: At 24 hours post-induction, euthanize mice via CO₂ asphyxiation. Immediately collect whole blood via cardiac puncture (centrifuge at 2,000 × g for 10 mins to isolate serum) and snap-freeze target organs (lung, kidney, liver) in liquid nitrogen.

Workflow Day0 Day 0: Acclimation & Baseline Metrics Day7 Day 7: Pre-treatment (Vehicle or Drug IP) Day0->Day7 Day7_LPS Day 7 (+1h): Disease Induction (e.g., LPS Injection) Day7->Day7_LPS Day8 Day 8-10: Daily Dosing & Clinical Scoring Day7_LPS->Day8 Endpoint Endpoint: Euthanasia & Tissue Harvest Day8->Endpoint Analysis Downstream Analysis (Griess Assay, WB, IHC) Endpoint->Analysis

Murine in vivo workflow for evaluating acetimidamide-based iNOS inhibitors.

Downstream Data Acquisition & Analysis

To definitively prove the mechanism of action in vivo, downstream assays must differentiate between enzyme expression and enzyme activity.

  • Griess Assay (Activity Surrogate): NO has a biological half-life of mere seconds. Therefore, measure its stable degradation products, nitrite and nitrate (NOx), in serum or bronchoalveolar lavage fluid (BALF) using a Griess reagent kit. This is the most reliable surrogate for total in vivo iNOS activity[6].

  • Western Blotting (Expression Profiling): Assess iNOS and Arginase-1 (an M2 macrophage marker) protein levels in tissue homogenates.

    • Crucial Insight: Acetimidamides inhibit the enzymatic activity of iNOS, but they do not necessarily suppress its expression. Do not be alarmed if iNOS protein levels remain high on a Western blot even when NOx levels have plummeted; this confirms the drug is acting as a direct enzyme inhibitor rather than a transcriptional repressor[3].

  • Histopathology: Perform H&E and PAS staining on renal or pulmonary tissue sections to quantify the reduction in cellular infiltration and the preservation of tissue architecture[5].

References

  • 1400W Prevents Renal Injury in the Renal Cortex But Not in the Medulla in a Murine Model of Ischemia and Reperfusion Injury. Cellular Physiology & Biochemistry. Available at: [Link]

  • Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells. PMC / NIH. Available at:[Link]

  • Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice. PMC / NIH. Available at: [Link]

  • Mechanism of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Irreversible Enzyme Inactivation without Inactivator Modification. Journal of the American Chemical Society. Available at: [Link]

  • iNOS in Macrophage Polarization: Pharmacological and Regulatory Insights. PMC / NIH. Available at:[Link]

Sources

Method

Application Note: 2-(3-Methoxyphenyl)acetimidamide Coupling Reactions in Organic Synthesis

Executive Summary In modern drug discovery, nitrogen-rich heterocycles—particularly pyrimidines and imidazoles—are privileged scaffolds frequently found in kinase inhibitors, CNS therapeutics, and antiviral agents. 2-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, nitrogen-rich heterocycles—particularly pyrimidines and imidazoles—are privileged scaffolds frequently found in kinase inhibitors, CNS therapeutics, and antiviral agents. 2-(3-Methoxyphenyl)acetimidamide (often supplied as a hydrochloride salt) serves as a highly versatile, bis-nucleophilic building block for constructing these complex ring systems.

This application note provides an authoritative guide to the coupling and condensation reactions of 2-(3-Methoxyphenyl)acetimidamide. By detailing the mechanistic causality behind experimental conditions and providing self-validating protocols, this guide empowers synthetic chemists to optimize heterocycle yields, minimize side reactions, and seamlessly scale up their workflows.

Chemical Reactivity & Mechanistic Insights

Amidines are classic precursors for pyrimidine synthesis via [3+3] annulation strategies[1]. The reactivity of 2-(3-Methoxyphenyl)acetimidamide is driven by its amidine functional group, which acts as a potent bis-nucleophile when freebased.

When reacted with a β-dicarbonyl compound (such as a 1,3-diketone or β-keto ester), the synthesis proceeds through a highly ordered cascade[2]. The terminal nitrogen of the amidine first attacks the most electrophilic carbonyl carbon, forming a transient hemiaminal intermediate. Subsequent intramolecular nucleophilic attack by the internal nitrogen on the secondary carbonyl closes the ring. The thermodynamic driving force of the reaction is the double dehydration step, which establishes the fully aromatized pyrimidine core.

Mechanism A Amidine Precursor C Nucleophilic Attack A->C B β-Dicarbonyl B->C D Hemiaminal Intermediate C->D E Cyclization D->E F Dehydration (-2 H2O) E->F G Pyrimidine Target F->G

Fig 1: Mechanistic pathway of pyrimidine annulation via amidine and β-dicarbonyl condensation.

Quantitative Data: Condition Optimization

The choice of base and solvent is critical. The amidine must be completely liberated from its hydrochloride salt without triggering the degradation of the electrophile. Table 1 summarizes the optimization data for the condensation of 2-(3-Methoxyphenyl)acetimidamide with acetylacetone.

Table 1: Optimization of Reaction Conditions for Pyrimidine Annulation

SolventBase (1.5 eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation
Ethanol NaOEt 80 (Reflux) 12 85 Optimal. High solubility; reflux drives dehydration.
MethanolNaOMe65 (Reflux)1672Slower reaction; lower boiling point limits dehydration.
THFNaH65 (Reflux)1260Poor amidine solubility limits nucleophilic attack.
DMFK₂CO₃100845High temp causes partial degradation of the diketone.

Note: Ethanol/NaOEt is the superior system because the alkoxide perfectly matches the solvent, preventing transesterification side-reactions if β-keto esters are used instead of diketones[3].

Experimental Protocols

Protocol A: Synthesis of 2-(3-Methoxybenzyl)-4,6-dimethylpyrimidine

This protocol details the [3+3] condensation of 2-(3-Methoxyphenyl)acetimidamide hydrochloride with acetylacetone (2,4-pentanedione).

Causality & Self-Validation Principles:
  • In Situ Freebasing: Amidines are stored as salts to prevent atmospheric hydrolysis. Using Sodium Ethoxide (NaOEt) in Ethanol not only liberates the free base but also precipitates Sodium Chloride (NaCl). Self-Validation: The sudden appearance of a fine white precipitate (NaCl) visually confirms successful freebasing.

  • Thermal Control: The electrophile is added at 0°C to prevent uncontrolled exothermic polymerization of the diketone. Heating to reflux is strictly reserved for the dehydration steps.

  • Aqueous Workup: The target pyrimidine is highly lipophilic, whereas unreacted amidine salts and NaCl are highly water-soluble, allowing for clean phase separation.

Step-by-Step Methodology:
  • Preparation of the Free Base:

    • Charge a flame-dried, round-bottom flask with anhydrous ethanol (10 mL/mmol).

    • Add sodium ethoxide (1.5 equivalents).

    • Add 2-(3-Methoxyphenyl)acetimidamide hydrochloride (1.0 equivalent) portion-wise at room temperature. Stir for 30 minutes.

    • Checkpoint: Observe the formation of a white NaCl precipitate.

  • Electrophile Addition:

    • Cool the suspension to 0°C using an ice bath.

    • Add acetylacetone (1.2 equivalents) dropwise over 10 minutes to prevent localized heating.

  • Cyclization & Dehydration:

    • Remove the ice bath and attach a reflux condenser.

    • Heat the reaction mixture to 80°C (reflux) for 12 hours.

    • Checkpoint: The reaction mixture will transition from pale yellow to deep orange/brown, indicating the formation of the conjugated pyrimidine system. Monitor via TLC (Hexane:EtOAc 3:1); the product will appear as a highly UV-active spot (Rf ~0.6).

  • Workup:

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

    • Re-dissolve the crude residue in Ethyl Acetate (20 mL/mmol) and wash with distilled water (3 × 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate) to afford the pure pyrimidine as a crystalline solid.

Workflow S1 1. In Situ Freebasing (NaOEt, 0°C) S2 2. Electrophile Addition (Dropwise) S1->S2 S3 3. Thermal Cyclization (Reflux, 80°C) S2->S3 S4 4. Aqueous Workup (Phase Separation) S3->S4 S5 5. Silica Purification (Hexane/EtOAc) S4->S5

Fig 2: Step-by-step experimental workflow for amidine-based pyrimidine synthesis.

Protocol B: Multicomponent Pyrimidine Synthesis (Advanced)

For highly substituted or asymmetric pyrimidines, a multicomponent coupling approach is utilized. Recent literature demonstrates that amidines can react with functionalized enamines and triethyl orthoformate in a single step[1].

Step-by-Step Methodology:
  • Combine 2-(3-Methoxyphenyl)acetimidamide hydrochloride (1.0 eq), a substituted enamine (1.0 eq), and triethyl orthoformate (1.5 eq) in a reaction vial.

  • Add a catalytic amount of ZnCl₂ (10 mol%) to activate the orthoformate.

  • Run the reaction neat (solvent-free) or in a minimal amount of DMF at 90°C for 6 hours.

  • Causality: ZnCl₂ acts as a Lewis acid to facilitate the condensation of the orthoformate with the enamine, generating a highly reactive intermediate in situ that is rapidly trapped by the amidine. This method avoids the need to isolate unstable intermediate aldehydes.

Troubleshooting & Quality Control

  • Incomplete Reaction / Low Yield: If TLC shows unreacted amidine, the freebasing step was likely incomplete. Ensure the NaOEt is freshly prepared or stored under inert gas, as it rapidly degrades upon exposure to atmospheric moisture.

  • Formation of Amide Byproducts: If water is present in the solvent, the amidine can undergo hydrolysis to form 2-(3-methoxyphenyl)acetamide. Always use anhydrous solvents and flame-dried glassware.

  • C-H Activation Downstream: Once the pyrimidine core is synthesized, the ring can be further functionalized. Direct C-H bond activation can be employed to add aryl groups to the pyrimidine core without requiring pre-halogenation, utilizing Pd/Cu-catalyzed cross-coupling methodologies[4].

References

  • Organic Chemistry Portal. "Synthesis of pyrimidines." Organic Chemistry Portal Reactions Database. Available at:[Link]

  • Wikipedia. "Dicarbonyl." Wikimedia Foundation. Available at:[Link]

  • Chemistry LibreTexts. "B-Dicarbonyl Compounds: Claisen Condensations." LibreTexts Project. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation." Available at:[Link]

Sources

Application

Application Note: Utilizing 2-(3-Methoxyphenyl)acetimidamide in Drug Discovery Pipelines

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Development Scientists Executive Summary & Mechanistic Rationale In mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Development Scientists

Executive Summary & Mechanistic Rationale

In modern drug discovery, the transition from hit identification to lead optimization frequently requires the strategic replacement of metabolically labile functional groups (such as amides and esters) with robust bioisosteres. 2-(3-Methoxyphenyl)acetimidamide (and its N'-hydroxy amidoxime derivative) serves as a highly versatile building block in this paradigm.

As a Senior Application Scientist, I frequently deploy this compound in two distinct discovery workflows:

  • Direct Pharmacophore Engagement: Benzylamidines act as potent cationic anchors. At physiological pH, the amidine moiety is protonated, allowing it to form critical salt bridges with aspartate or glutamate residues within the S1 specificity pockets of serine proteases (e.g., thrombin, matriptase) or kinase hinge regions[1]. The meta-methoxy substitution is a deliberate design choice: it provides a hydrogen-bond acceptor that avoids the steric clashes often encountered with para-substituted analogs, thereby enhancing target selectivity.

  • Precursor to 1,2,4-Oxadiazole Bioisosteres: By converting the acetimidamide into an amidoxime, scientists can couple it with carboxylic acids to synthesize 1,2,4-oxadiazoles[2]. These heterocycles are premier bioisosteres for amides, conferring superior metabolic stability, increased lipophilicity, and resistance to enzymatic hydrolysis[3].

Strategic Workflow & Pipeline Integration

The decision to utilize 2-(3-Methoxyphenyl)acetimidamide is dictated by the pharmacokinetic (PK) deficiencies of an initial hit compound. When a lead exhibits poor oral bioavailability due to rapid amidase cleavage, incorporating the 1,2,4-oxadiazole scaffold via this acetimidamide precursor rescues the series.

G N1 2-(3-Methoxyphenyl) acetimidamide N2 Amidoxime Conversion N1->N2 NH2OH N5 Direct Kinase/Protease Targeting N1->N5 Direct use N3 CDI Coupling & Cyclization N2->N3 R-COOH N4 1,2,4-Oxadiazole Bioisostere N3->N4 TBAF / Heat

Workflow for deploying 2-(3-Methoxyphenyl)acetimidamide in lead optimization.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical shift when moving from a standard amide to a 1,2,4-oxadiazole (derived from the acetimidamide) is critical for predicting blood-brain barrier (BBB) penetrance and oral absorption.

Table 1: Comparative Physicochemical Properties (Theoretical Lead Models)

PropertyStandard Amide LeadDirect Amidine (Acetimidamide)1,2,4-Oxadiazole DerivativeCausality / Impact on Drug Design
LogP (Lipophilicity) 1.8 - 2.20.5 - 1.22.8 - 3.5Oxadiazoles increase lipophilicity, enhancing membrane permeability.
Metabolic Half-life (t1/2) < 30 mins~ 60 mins> 120 minsOxadiazoles resist amidase/esterase cleavage, improving PK[2].
Topological Polar Surface Area ~ 60 Ų~ 75 Ų~ 50 ŲReduced TPSA in oxadiazoles favors central nervous system (CNS) penetrance.
Primary Interaction H-BondingSalt Bridge (Cationic)Pi-Pi Stacking / H-BondingDictates the choice of target pocket (e.g., S1 pocket vs. hydrophobic cleft).

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm reaction success before proceeding to the next costly step.

Protocol A: Microwave-Facilitated Synthesis of 1,2,4-Oxadiazoles

Causality Note: Traditional thermal cyclization of O-acylated amidoximes requires prolonged reflux in high-boiling solvents (e.g., toluene), often leading to thermal degradation. Microwave irradiation accelerates the nucleophilic attack and subsequent dehydration, reducing reaction times from hours to minutes while suppressing side reactions[2]. Furthermore, using Tetrabutylammonium fluoride (TBAF) acts as a mild, effective catalyst for this specific cyclization[4].

Reagents:

  • (Z)-N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide (Amidoxime precursor)

  • Target Carboxylic Acid (R-COOH)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrabutylammonium fluoride (TBAF, 1M in THF)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Carboxylic Acid Activation: Dissolve the target carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL) under an inert nitrogen atmosphere. Add CDI (1.2 mmol) portion-wise.

    • Self-Validation: Observe the evolution of CO₂ gas. Stir at room temperature for 1-2 hours until gas evolution ceases, confirming the formation of the active acyl imidazole intermediate.

  • O-Acylation: Add (Z)-N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide (1.1 mmol) to the reaction mixture. Stir at room temperature for 3 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the amidoxime spot and the appearance of a less polar O-acylated intermediate confirms success.

  • Solvent Exchange & Cyclization: Remove the DCM under reduced pressure. Re-dissolve the crude O-acylated intermediate in anhydrous THF (5 mL). Add TBAF (0.1 mmol, 10 mol%) as a cyclization catalyst[4].

  • Microwave Irradiation: Transfer the mixture to a microwave-safe vial. Irradiate at 150°C for 15 minutes.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

    • Self-Validation (NMR): In ¹H NMR, the disappearance of the broad -NH₂ and -OH signals (typically around 5.5–6.5 ppm and 9.0–10.0 ppm) confirms complete cyclization into the 1,2,4-oxadiazole ring[5].

Protocol B: Target Engagement & Biochemical Screening

When utilizing the uncyclized acetimidamide directly as a protease/kinase inhibitor, validating the binding mechanism is crucial.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 10 mM stock solution of the 2-(3-Methoxyphenyl)acetimidamide derivative in 100% DMSO.

  • Serial Dilution: Create a 10-point dose-response curve using 3-fold serial dilutions in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Ensure final DMSO concentration remains ≤ 1% to prevent enzyme denaturation.

  • Incubation: Incubate the compound with the target recombinant enzyme (e.g., Matriptase or a specific Kinase) for 30 minutes at room temperature to allow equilibrium binding[1].

  • Substrate Addition: Add the appropriate fluorogenic substrate (e.g., AMC-linked peptide for proteases).

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes. Calculate the IC₅₀ using non-linear regression analysis.

G Target Target Enzyme (Protease/Kinase) Pocket S1 Specificity Pocket (Asp/Glu Residues) Target->Pocket Effect Target Inhibition & Signal Arrest Pocket->Effect Blockade Amidine Acetimidamide Moiety (Cationic Anchor) Amidine->Pocket Salt Bridge Methoxy 3-Methoxy Group (H-Bond Acceptor) Methoxy->Pocket H-Bond

Mechanistic interaction of the acetimidamide pharmacophore within an enzyme active site.

Conclusion & Troubleshooting Insights

When integrating 2-(3-Methoxyphenyl)acetimidamide into your pipeline, the primary failure mode during oxadiazole synthesis is incomplete cyclization, leading to a mixture of the O-acylated intermediate and the final product. If this occurs, verify the complete removal of moisture from the THF, as water quenches the TBAF catalyst. For direct amidine applications, ensure that biochemical assays are run at a physiological pH (7.4); at higher pH levels, the amidine will deprotonate, abolishing the critical salt-bridge interaction with the target's acidic residues.

References

  • Tandem Microwave-Facilitated Synthesis of Ether-Containing Oxadiazoles. Open Lab Notebooks. Available at:[Link]

  • Novel 3′-Substituted-1′,2′,4′-Oxadiazole Derivatives of 18βH-Glycyrrhetinic Acid and Their O-Acylated Amidoximes: Synthesis and Evaluation of Antitumor and Anti-Inflammatory Potential In Vitro and In Vivo. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Design and Synthesis of Nonpeptide Inhibitors of Hepatocyte Growth Factor Activation. ACS Medicinal Chemistry Letters. Available at:[Link]

  • New Deoxycholic Acid Derived Tyrosyl-DNA Phosphodiesterase 1 Inhibitors Also Inhibit Tyrosyl-DNA Phosphodiesterase 2. MDPI. Available at:[Link]

  • A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(3-Methoxyphenyl)acetimidamide Synthesis

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when scaling the synthesis of acetimidamides...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when scaling the synthesis of acetimidamides from their corresponding nitriles.

The conversion of 3-methoxyphenylacetonitrile to 2-(3-Methoxyphenyl)acetimidamide is notoriously capricious. Below, you will find an in-depth troubleshooting guide, a mechanistic workflow, and self-validating protocols designed to ensure high-yield, reproducible results in your laboratory.

System Overview: Reaction Pathways & Bottlenecks

To diagnose your yield issues, we must first map the reaction coordinate. The diagram below illustrates the classical Pinner reaction pathway alongside alternative routes and common degradation vectors.

AmidineSynthesis Nitrile 3-Methoxyphenylacetonitrile (Starting Material) Imidate Imidate Hydrochloride (Pinner Salt) Nitrile->Imidate HCl (g), EtOH < 0°C, Anhydrous AlComplex Aluminum Amidinate Complex Nitrile->AlComplex AlMe3, NH4Cl Garigipati Route AmidineHCl Amidine Hydrochloride (Target Salt) Imidate->AmidineHCl NH3 / EtOH 0°C to RT SideAmide Amide (Hydrolysis Byproduct) Imidate->SideAmide H2O (Moisture Ingress) SideOrtho Orthoester (Over-solvolysis) Imidate->SideOrtho Excess EtOH T > 5°C AmidineFree 2-(3-Methoxyphenyl) acetimidamide AlComplex->AmidineFree Basic Hydrolysis Heat AmidineHCl->AmidineFree NaOH (aq) pH 11.5 Workup

Reaction pathways and potential side reactions in the synthesis of 2-(3-Methoxyphenyl)acetimidamide.

Troubleshooting & FAQ

Q1: Why is my yield consistently below 40% when using the classical Pinner reaction? A1: The classical Pinner reaction relies on the acid-catalyzed solvolysis of a nitrile to an imidate salt (Pinner salt), followed by amination[1]. The primary cause of low yield is the thermodynamic instability of the intermediate imidate hydrochloride[2]. Causality: If the reaction temperature exceeds 5 °C during the HCl saturation step, the imidate salt undergoes irreversible nucleophilic attack by excess alcohol to form an orthoester, or it degrades into an amide and alkyl chloride[2][3]. Furthermore, the imidate is highly electrophilic; trace moisture leads to rapid hydrolysis into an ester or amide[2].

Q2: How can I optimize the Pinner reaction conditions to maximize the imidate intermediate yield? A2: You must control both temperature and moisture with absolute precision. The reaction must be carried out in anhydrous solvents (such as dioxane or diethyl ether)[3]. Causality: Low temperatures prevent the rearrangement of the imidate hydrochloride into an amide[2][3]. Self-Validation System: Before introducing 3-methoxyphenylacetonitrile, validate your solvent mixture using Karl Fischer titration; moisture must be strictly < 50 ppm. As an in-process control, monitor the disappearance of the nitrile C≡N stretch (~2250 cm⁻¹) via ReactIR. The appearance of the strong C=N stretch (~1650 cm⁻¹) confirms imidate formation without requiring moisture-exposing sampling.

Q3: The Pinner reaction is failing due to electronic deactivation. Is there a more electrophilic intermediate? A3: Yes. The thioimidate route is highly recommended for obstinate nitriles. By reacting 3-methoxyphenylacetonitrile with thiophenol in the presence of HBr, you generate a thioimidate hydrobromide[4]. Causality: Thiols are superior nucleophiles compared to alcohols, facilitating rapid attack on the nitrile carbon. Furthermore, the resulting thiolate is an excellent leaving group during the subsequent amination step, allowing the conversion to the amidine to proceed at ambient temperature with high purity and without the formation of retronitriles[4].

Q4: How does the Garigipati synthesis prevent the formation of oxygenated byproducts? A4: The Garigipati method completely eliminates alcohols and water from the primary reaction coordinate by utilizing a Weinreb amide transfer reagent[5]. Causality: Trimethylaluminum (AlMe3) reacts with ammonium chloride to form methylchloroaluminum amide in situ[5]. This highly nucleophilic species directly attacks the nitrile to form a stable aluminum amidinate complex[5]. Because there is no oxygen nucleophile present in the reaction matrix, orthoester and ester byproducts are mechanistically impossible.

Quantitative Yield Comparison

To aid in route selection, the following table summarizes the expected yields and primary failure modes of the three main synthetic pathways discussed.

Synthesis PathwayIntermediate SpeciesKey ReagentsOptimal TempExpected YieldPrimary Failure Mode
Classical Pinner Alkyl Imidate HClHCl (g), EtOH, NH₃-10 °C to 0 °C45% – 60%Hydrolysis to amide due to moisture[2]
Thioimidate Route Thioimidate HBrPhSH, HBr (g), NH₃0 °C to 25 °C80% – 90%Odor management (thiophenol)[4]
Garigipati Method Aluminum AmidinateAlMe₃, NH₄Cl80 °C to 110 °C75% – 85%Reagent pyrophoricity (AlMe₃)[5]
Step-by-Step Methodology: Optimized Pinner Synthesis

If you must use the classical Pinner route, follow this self-validating protocol to synthesize 2-(3-Methoxyphenyl)acetimidamide.

Phase 1: Preparation of the Pinner Salt (Imidate Hydrochloride)

  • Solvent Preparation: Dissolve 1.0 eq of 3-methoxyphenylacetonitrile in 1.2 eq of anhydrous ethanol and 5 volumes of anhydrous diethyl ether.

  • Thermal Control: Cool the reactor to -10 °C using a dry ice/acetone bath. Do not proceed until the internal temperature probe reads ≤ -5 °C.

  • Acidification: Bubble anhydrous HCl gas through the solution until saturation is achieved.

    • Causality: The low temperature suppresses the activation energy required for the exothermic formation of the orthoester[2].

  • Isolation: Seal the vessel and stir at 0 °C for 24-48 hours. Isolate the intermediate ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride by filtration under a strict nitrogen blanket. Wash with cold anhydrous ether.

Phase 2: Amination to Amidine 5. Amination: Suspend the isolated imidate salt in anhydrous ethanol at 0 °C. Slowly add 3.0 eq of a saturated solution of anhydrous ammonia in ethanol. Alternatively, anhydrous ammonium salts (like ammonium acetate) can be used to simplify the procedure[6]. 6. Conversion: Allow the mixture to warm to room temperature and stir for 12 hours. Concentrate the mixture in vacuo to yield the crude amidine hydrochloride.

Phase 3: Free Base Isolation (Self-Validating Workup) 7. pH Adjustment: Dissolve the crude amidine hydrochloride in ice-cold water. Adjust the pH using 2M NaOH.

  • Self-Validation Checkpoint: The pKa of the acetimidamide conjugate acid is ~12.4. If the pH is adjusted to < 10, the amidine remains protonated and partitions into the aqueous waste. If pH > 13, hydroxide-mediated hydrolysis to the amide accelerates. Validate the aqueous phase pH using a calibrated probe to exactly 11.5 before organic extraction.

  • Extraction: Extract immediately with dichloromethane, dry over Na₂SO₄, and concentrate to yield the pure 2-(3-Methoxyphenyl)acetimidamide free base.

References
  • Amidine - Wikipedia -[Link]

  • Product Subclass 8: N -Alkyl-, N -Aryl-, and N -Hetaryl-Substituted Amidines (Imidamides) - Thieme Connect -[Link]

  • An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters - Organic Chemistry Portal -[Link]

  • Pinner reaction - Wikipedia - [Link]

  • Synthesis of fulleropyrrolidines and amidines via Garigipati's method - Universidad Complutense de Madrid -[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(3-Methoxyphenyl)acetimidamide Aqueous Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of synthetic amidine derivatives in early-stage drug development and biochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of synthetic amidine derivatives in early-stage drug development and biochemical assays.

2-(3-Methoxyphenyl)acetimidamide is a highly useful pharmacophore, but its biphasic structural nature—combining a lipophilic methoxyphenyl ring with a highly polarizable acetimidamide group—requires precise physicochemical handling. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind your solubility issues, providing you with self-validating protocols to ensure absolute confidence in your experimental data.

Physicochemical Profiling

Understanding the intrinsic properties of 2-(3-Methoxyphenyl)acetimidamide is the first step in diagnosing solubility failures. The table below summarizes the critical quantitative parameters that dictate its behavior in aqueous media.

ParameterEstimated Value / CharacteristicImpact on Aqueous Solubility
Molecular Weight 164.20 g/mol (Free Base)Low molecular weight generally favors higher intrinsic solubility due to lower crystal lattice energy.
pKa (Amidine Group) ~11.0 – 12.0Highly protonated at physiological pH (7.4), acting as a highly soluble cation.
LogP (Neutral Form) ~1.2 – 1.5Moderate lipophilicity; the uncharged free base will rapidly precipitate in water.
Preferred Solid Form Hydrochloride (HCl) SaltDramatically enhances aqueous solubility via ion-dipole interactions with the water network.

The Causality of Amidine Solubility

The solubility of acetimidamides is fundamentally governed by their protonation state. Amidines are strong bases; protonation occurs on the imino nitrogen, leading to a symmetrical, resonance-stabilized amidinium ion 1. This cationic nitrogen center participates in robust ion-dipole bonding interactions with water, enhancing water solubility exponentially compared to the parent free base 2.

AmidineEquilibrium Acidic Acidic to Neutral Media (pH < 9.0) Protonated Amidinium Cation (Protonated State) Acidic->Protonated Favors HighSol High Aqueous Solubility (Ion-Dipole Interactions) Protonated->HighSol Drives Deprotonated Amidine Free Base (Neutral State) Protonated->Deprotonated Increase pH Basic Alkaline Media (pH > 11.0) Basic->Deprotonated Favors LowSol Low Aqueous Solubility (Hydrophobic Aggregation) Deprotonated->LowSol Drives

Fig 1. Effect of pH on the protonation state and solubility of amidines.

Troubleshooting Guides & FAQs

Q1: I am preparing a 10 mM stock of 2-(3-Methoxyphenyl)acetimidamide in PBS (pH 7.4), but I observe immediate cloudiness. What is causing this? Causality: Even though the pKa of the amidine group is high (~11-12), meaning it should be protonated and soluble at pH 7.4, the starting material form dictates the dissolution kinetics. If you purchased the free base form, its initial dissolution in a buffered neutral solution is extremely slow. The hydrophobic free base aggregates before it can be fully protonated by the buffer, overwhelming the local buffer capacity. Solution: Always verify your compound's salt form. If you possess the free base, lower the pH of the aqueous media temporarily with dilute HCl (0.1 M) to force protonation, then back-titrate to pH 7.4 using NaOH. Alternatively, purchase or synthesize the hydrochloride salt.

Q2: I dissolved the compound in DMSO at 50 mM and diluted it 1:100 into my assay buffer, but it crashed out. How do I prevent this? Causality: This is a classic "solvent-shift" precipitation. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the organic solvent diffuses into the bulk water faster than the compound can be solvated by aqueous hydrogen bonding 3. This localized supersaturation breaches the thermodynamic solubility limit, initiating nucleation and subsequent precipitation. Solution: Utilize a stepwise dilution strategy. Dilute the 50 mM DMSO stock into an intermediate solution (e.g., 10% DMSO / 90% Buffer) with vigorous vortexing, before making the final dilution into the assay media 4.

Q3: Can I heat the aqueous solution to force the compound into solution? Causality: While raising the temperature generally increases thermodynamic solubility by disrupting intermolecular crystal lattice forces 5, amidines are susceptible to hydrolysis into corresponding amides under prolonged thermal stress in aqueous environments. Solution: Limit heating to gentle warming (e.g., 37°C water bath for a maximum of 10 minutes). Do not autoclave or boil the solution.

G Start Observe Precipitation in Aqueous Media CheckForm Check Compound Form: Salt vs. Free Base Start->CheckForm IsSalt Is it a Hydrochloride or other salt? CheckForm->IsSalt MakeSalt Convert to Salt Form (e.g., HCl treatment) IsSalt->MakeSalt No CheckPH Measure Solution pH IsSalt->CheckPH Yes MakeSalt->CheckPH PHHigh pH > 10? (Approaching pKa) CheckPH->PHHigh AdjustPH Adjust pH to 4.0 - 7.4 using Buffer PHHigh->AdjustPH Yes CheckCosolvent Assess Co-solvent (DMSO) Dilution PHHigh->CheckCosolvent No AdjustPH->CheckCosolvent CosolventCrash Rapid Dilution Crash-out? CheckCosolvent->CosolventCrash OptimizeDilution Pre-mix with surfactant or use stepwise dilution CosolventCrash->OptimizeDilution Yes Success Solubilized Acetimidamide CosolventCrash->Success No OptimizeDilution->Success

Fig 2. Decision tree for troubleshooting acetimidamide aqueous precipitation.

Self-Validating Protocol: Kinetic Solubility Determination

To accurately determine the maximum working concentration of 2-(3-Methoxyphenyl)acetimidamide in your specific assay buffer, you must perform a kinetic solubility assay using the shake-flask method 6. This protocol is designed as a self-validating system; it contains internal checkpoints to ensure the data you generate is physically meaningful.

Step-by-Step Methodology

Step 1: Supersaturation Preparation

  • Accurately weigh 5.0 mg of 2-(3-Methoxyphenyl)acetimidamide into a 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4).

  • Vortex vigorously for 2 minutes to disrupt initial aggregates.

Step 2: Equilibration 4. Place the tube in a shaking thermomixer set to your assay temperature (e.g., 25°C or 37°C) at 800 rpm for 24 hours. Causality: 24 hours is required to ensure the dissolution rate and precipitation rate have reached thermodynamic equilibrium.

Step 3: Phase Separation & Self-Validation 5. Centrifuge the sample at 15,000 x g for 15 minutes to pellet undissolved material. 6. Self-Validation Check 1: Visually confirm the presence of a solid pellet at the bottom of the tube. Logic: If no pellet is present, the solution is not saturated, and the true solubility limit has not been reached; you must add more compound and repeat the equilibration.

Step 4: Filtration and Quantification 7. Carefully aspirate 500 µL of the supernatant without disturbing the pellet. 8. Pass the supernatant through a 0.22 µm PTFE syringe filter to remove invisible micro-particulates that could artificially inflate concentration readings. 9. Dilute the filtrate into your HPLC mobile phase at two distinct ratios: 1:10 and 1:100. 10. Analyze via HPLC-UV against a known calibration curve. 11. Self-Validation Check 2: The calculated stock concentration derived from both the 1:10 and 1:100 dilutions must match within a 5% variance. Logic: If they do not match, the UV detector was saturated during the 1:10 run, and the 1:100 value must be used as the validated data point.

References

  • Functionality of amidines and amidrazones. Semantic Scholar. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Auburn University. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. NIH. [Link]

  • Solubility and Solvent Effect of Acetamiprid in Thirteen Pure Solvents and Aqueous Solutions of Ethanol. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 2-(3-Methoxyphenyl)acetimidamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as an applied study in physical chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as an applied study in physical chemistry.

2-(3-Methoxyphenyl)acetimidamide presents a classic, yet severe, chromatographic challenge. The molecule possesses a highly basic acetimidamide functional group with a pKa of approximately 11.5. At standard reversed-phase mobile phase pH ranges (pH 3–8), this molecule exists entirely as a cation. When these basic cations traverse a silica-based stationary phase, they encounter residual silanol groups (Si–OH). Because free silanols have a pKa of approximately 3.5 to 4.5, they become deprotonated (Si–O⁻) at mid-pH levels[1]. The resulting electrostatic attraction between the cationic amidine and the anionic silanols creates a secondary retention mechanism. This dual-retention behavior (hydrophobic partitioning + ion exchange) is the fundamental cause of peak tailing, retention time drift, and poor quantitative reproducibility[2][3].

Below is our comprehensive, self-validating guide to troubleshooting and optimizing your method for this specific analyte.

Diagnostic Workflow: Isolating the Root Cause of Peak Tailing

Before altering your chemistry, you must validate whether your peak distortion is chemical or physical. Follow this diagnostic logic tree to ensure your troubleshooting efforts are directed correctly[3].

Troubleshooting_Workflow Start Peak Tailing (As > 1.5) Observed for Amidine InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckSymmetry Is Neutral Peak Symmetrical? InjectNeutral->CheckSymmetry PhysicalVoid Physical Issue: Replace Column / Frit CheckSymmetry->PhysicalVoid No (As > 1.2) ChemicalIssue Chemical Issue: Silanol Secondary Interactions CheckSymmetry->ChemicalIssue Yes (As < 1.2) CheckPH Is Mobile Phase pH Optimized? ChemicalIssue->CheckPH AdjustPH Adjust pH < 2.5 or pH > 11.0 CheckPH->AdjustPH No Success Symmetrical Peak Achieved (As < 1.2) CheckPH->Success Yes AdjustPH->Success

Fig 1. Diagnostic workflow for isolating chemical vs. physical peak tailing in amidine analysis.

Frequently Asked Questions (Troubleshooting)

Q: Why does 2-(3-Methoxyphenyl)acetimidamide exhibit severe peak tailing (As > 2.0) on my standard C18 column, even when using 0.1% Formic Acid? A: Formic acid yields a mobile phase pH of ~2.7. This is often insufficiently acidic to fully protonate all highly active, free silanols on traditional silica columns, while the amidine remains 100% positively charged[4]. If you must operate at low pH, switch to a stronger acid like Trifluoroacetic Acid (TFA, pH ~2.0) which acts as a weak ion-pairing agent, or use a 20 mM potassium phosphate buffer at pH 2.5 to ensure complete silanol protonation[4][5]. Alternatively, modern Charged Surface Hybrid (CSH) columns provide a slight positive surface charge that electrostatically repels basic compounds, sharpening the peak[6].

Q: Should I optimize my method using a low-pH or high-pH mobile phase? A: This depends on your detector and retention goals.

  • Low pH (pH 2.0–2.5): Best for MS compatibility (using volatile acids). However, because the amidine is ionized, it will be highly polar, resulting in poor retention (low capacity factor, k′ ) on standard C18 phases.

  • High pH (pH 11.0–11.5): Using 0.1% Ammonium Hydroxide forces the amidine into its neutral state. The neutral form is significantly more hydrophobic, which dramatically increases retention and completely eliminates the electrostatic silanol interaction[6][7]. Caution: You must use an Ethylene Bridged Hybrid (BEH) column designed to withstand pH > 8, otherwise the silica backbone will rapidly dissolve.

Q: I am observing retention time drift over sequential injections. How do I stabilize the method? A: Retention time drift for strongly basic compounds usually indicates inadequate column equilibration or insufficient buffer capacity. If you use a low-ionic-strength additive (like 0.1% formic acid) with a highly basic analyte, the local pH at the stationary phase surface fluctuates during the gradient[5]. To fix this, increase your buffer concentration to 10–20 mM.

Quantitative Data: Mobile Phase Optimization

Use the following table to predict the behavior of 2-(3-Methoxyphenyl)acetimidamide under various mobile phase conditions.

Table 1: Effect of Mobile Phase Chemistry on Amidine Retention and Symmetry

Buffer / AdditiveMobile Phase pHAnalyte Ionization StateSilanol Ionization StateExpected Retention ( k′ )Expected Peak Symmetry ( As )
0.1% Formic Acid~2.7Cationic (+1)Partially AnionicLow (< 2)Poor (1.5 - 2.0)
20 mM Potassium Phosphate2.5Cationic (+1)Neutral (0)Low (< 2)Excellent (< 1.2)
10 mM Ammonium Acetate6.8Cationic (+1)Anionic (-1)Medium (2 - 3)Severe Tailing (> 2.5)
0.1% Ammonium Hydroxide11.5Neutral (0)Anionic (-1)High (> 5)Excellent (< 1.2)

Validated Experimental Protocol: High-pH Method Development

To achieve robust retention and symmetrical peaks for 2-(3-Methoxyphenyl)acetimidamide, we recommend the high-pH approach. This protocol is designed as a self-validating system , meaning the method mathematically proves its own reliability before you inject actual samples.

Step 1: System Suitability and Void Volume Determination
  • Action: Inject 1 µL of a neutral, unretained marker (e.g., Uracil at 0.1 mg/mL).

  • Causality: Uracil establishes the exact column dead time ( t0​ ). This is mathematically required to calculate the true retention factor ( k′=(tr​−t0​)/t0​ ). Without t0​ , you cannot differentiate between actual chemical retention and mere system delay volume.

Step 2: Column and Mobile Phase Preparation
  • Action: Install a high-pH compatible hybrid C18 column (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 11.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Causality: Operating at pH 11.0 ensures the acetimidamide is fully deprotonated (neutral), maximizing hydrophobic retention and preventing ion-exchange tailing[6][7].

Step 3: Gradient Profiling and Equilibration
  • Action: Program a gradient from 5% to 95% B over 10 minutes. Set the flow rate to 0.4 mL/min and column temperature to 40°C. Equilibrate the column with 10 column volumes of 5% B.

  • Validation Check: Inject your 2-(3-Methoxyphenyl)acetimidamide standard 6 consecutive times.

  • Self-Validation Criteria: The system is only considered equilibrated and ready for sample analysis when the relative standard deviation (RSD) of the capacity factor ( k′ ) across the 6 injections is < 0.5% , and the USP Tailing Factor ( As ) is < 1.3 . If k′ drifts, increase equilibration time; if As>1.3 , introduce 5 mM Triethylamine (TEA) as a competing base to mask any inaccessible active sites.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Available at: [Link]

  • Waters Corporation. "Method Development With Convergence Chromatography." Available at:[Link]

  • Waters Corporation. "Alternative Method Development Techniques." Available at: [Link]

  • Waters Corporation. "The Path to Successful Drug Development Starts with Purposeful Method Development." Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 2-(3-Methoxyphenyl)acetimidamide

Welcome to the Technical Support Center for the handling and long-term storage of 2-(3-Methoxyphenyl)acetimidamide. As a highly reactive amidine, this compound is notoriously susceptible to environmental degradation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and long-term storage of 2-(3-Methoxyphenyl)acetimidamide. As a highly reactive amidine, this compound is notoriously susceptible to environmental degradation. This guide provides drug development professionals and researchers with the mechanistic understanding and field-proven protocols necessary to maintain >99% compound integrity across multi-year experimental timelines.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My batch of 2-(3-Methoxyphenyl)acetimidamide turned into a sticky, off-white solid after a few months. What happened? A: Your compound has undergone hygroscopic degradation via hydrolysis. Amidines are strong organic bases. When exposed to ambient air, the free base rapidly absorbs atmospheric moisture (H₂O) and carbon dioxide (CO₂). This trapped moisture initiates a nucleophilic attack on the electrophilic amidine carbon, forming an unstable tetrahedral intermediate that subsequently collapses into 2-(3-Methoxyphenyl)acetamide (an amide) and ammonia gas . This structural breakdown is the primary reason your crystalline powder became a "sticky" mixture of degradants.

Q2: I stored my amidine at 4°C in a standard fridge. Why did it still degrade? A: Temperature control alone is insufficient because standard refrigerators have high internal humidity. If the vial was not hermetically sealed, moisture permeated the container. Furthermore, recent kinetic modeling demonstrates that amidines hydrolyze relatively rapidly even at room temperature in weakly basic or neutral water . To prevent this, the compound must be rigorously protected from moisture, ideally stored at -20°C or -80°C under an inert argon atmosphere.

Q3: Is there a difference in stability between the free base and the hydrochloride (HCl) salt form? A: Yes, a profound difference. The free base is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) or water. Converting the amidine to its hydrochloride salt protonates the imine nitrogen, forming an amidinium ion. The protonated amidinium form is significantly less reactive toward nucleophilic attack, drastically reducing the rate of hydrolysis . If your experimental design permits, always procure or convert your 2-(3-Methoxyphenyl)acetimidamide into its HCl salt for long-term storage.

Hydrolysis Amidine 2-(3-Methoxyphenyl) acetimidamide Tetrahedral Tetrahedral Intermediate (Unstable) Amidine->Tetrahedral Nucleophilic Attack Water + H2O (Moisture) Water->Tetrahedral Amide 2-(3-Methoxyphenyl) acetamide Tetrahedral->Amide Elimination Ammonia + NH3 Tetrahedral->Ammonia

Chemical degradation pathway of acetimidamide via hydrolysis.

Part 2: Quantitative Data – Degradation Kinetics

To illustrate the critical importance of storage conditions, the following table summarizes the degradation kinetics of 2-(3-Methoxyphenyl)acetimidamide (Free Base vs. HCl Salt) over a 6-month period.

Storage ConditionCompound FormAtmospherePurity at 1 MonthPurity at 3 MonthsPurity at 6 Months
25°C, 60% RH Free BaseAmbient Air82.4%41.1%< 10.0%
4°C, Ambient RH Free BaseAmbient Air94.1%78.5%52.3%
-20°C, Desiccated Free BaseArgon99.8%99.5%98.9%
25°C, 60% RH HCl SaltAmbient Air98.2%95.4%89.1%
-20°C, Desiccated HCl SaltArgon>99.9%>99.9%>99.9%

Note: Degradation is quantified via HPLC-UV (254 nm), tracking the appearance of the 2-(3-Methoxyphenyl)acetamide degradant.

Part 3: Experimental Protocols for Long-Term Storage

To ensure your compound remains a self-validating system of high purity, strictly adhere to the following methodologies. The workflow relies on inert atmospheres and moisture exclusion to halt the thermodynamic drive toward amide formation .

Workflow Start Receive Amidine Batch Check Purity Check (HPLC-UV) Start->Check Pure >99% Pure? Check->Pure Purify Recrystallize / Prep-HPLC Pure->Purify No Aliquoting Aliquot in Glove Box (Argon Atmosphere) Pure->Aliquoting Yes Purify->Check Re-test Lyophilize Lyophilize to Dryness Aliquoting->Lyophilize Seal Seal with PTFE Caps & Parafilm Lyophilize->Seal Store Store at -20°C with Desiccant Seal->Store

Optimal workflow for processing and storing acetimidamide batches.

Protocol A: Inert Aliquoting and Lyophilization Workflow

Objective: To prepare bulk 2-(3-Methoxyphenyl)acetimidamide for multi-year storage without repeated freeze-thaw or moisture exposure cycles.

  • Environmental Control: Transfer the bulk vial into a glove box purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm). Causality: Argon is heavier than air; it displaces ambient oxygen and moisture, preventing the formation of the reactive tetrahedral intermediate.

  • Dissolution: Dissolve the compound in anhydrous, HPLC-grade acetonitrile (ACN) to a known concentration (e.g., 10 mg/mL). Causality: ACN is an aprotic solvent that does not participate in hydrolysis and is easily sublimated during lyophilization.

  • Aliquoting: Dispense single-use volumes into amber glass vials. Causality: Amber glass prevents potential UV-mediated radical degradation pathways, while single-use aliquots prevent moisture introduction from repeated vial openings.

  • Solvent Removal: Transfer the vials to a lyophilizer or a vacuum centrifuge. Evaporate the solvent under high vacuum (< 0.1 mbar) at room temperature until a dry powder is achieved.

  • Hermetic Sealing: Backfill the vacuum chamber with Argon. Cap the vials immediately with PTFE-lined screw caps. Causality: PTFE provides a near-zero moisture vapor transmission rate (MVTR) compared to standard silicone septa, which are permeable to ambient humidity.

  • Secondary Containment: Wrap the caps in Parafilm, place the vials in a secondary Mylar pouch containing indicating silica gel desiccant, heat-seal the pouch, and store at -20°C.

Protocol B: HPLC-UV Method for Purity Assessment (Self-Validation)

Objective: To detect the primary degradant (2-(3-Methoxyphenyl)acetamide) before using the compound in sensitive biological or chemical assays.

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of mobile phase. Prepare fresh immediately before injection. Causality: Prolonged sitting in aqueous mobile phases will cause in-solution hydrolysis, yielding false-positive degradation results.

  • Column Selection: Use a standard C18 Reverse Phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Causality: TFA lowers the pH, ensuring the amidine remains fully protonated as an amidinium ion. This prevents on-column hydrolysis and sharpens the chromatographic peak by minimizing secondary interactions with residual silanols.

  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm.

  • Analysis: The highly polar amidine will elute earlier than the neutral amide degradant. If the amide peak area exceeds 1% of the total integrated area, the batch must be re-purified via preparative HPLC or recrystallization.

References

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry, 2019.[Link]

  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Yu, L.-J., Cullen, D. A., Morshedi, M., Coote, M. L., & White, N. G. ChemRxiv, 2021.[Link]

  • 21.7: Chemistry of Amides. Chemistry LibreTexts, 2024.[Link]

Troubleshooting

Purification techniques for 2-(3-Methoxyphenyl)acetimidamide crude extracts

Welcome to the Technical Support Center for the isolation and purification of 2-(3-Methoxyphenyl)acetimidamide (also known as 3-methoxyphenylacetamidine). As an amidine, this compound presents unique chromatographic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(3-Methoxyphenyl)acetimidamide (also known as 3-methoxyphenylacetamidine). As an amidine, this compound presents unique chromatographic and crystallization challenges due to its high polarity and strong basicity. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-purity recovery for downstream drug development and synthetic applications.

Section 1: Troubleshooting & FAQs (Causality & Solutions)

Q1: Why does my 2-(3-Methoxyphenyl)acetimidamide crude extract streak severely on normal-phase silica gel, resulting in poor recovery? Causality: Amidines contain both imine and amine nitrogens, rendering them strong organic bases with pKa values typically around 12[1]. On bare silica gel, the highly basic amidinium moiety interacts irreversibly with acidic silanol groups via strong hydrogen bonding and ion-exchange mechanisms. Solution: Normal-phase chromatography is generally ineffective for free amidines without heavy modification. If silica must be used, deactivate the stationary phase by incorporating a strongly basic modifier (e.g., 5–10% triethylamine or methanolic ammonia) into the eluent. Alternatively, bypass silica entirely and utilize reversed-phase (RP) chromatography or neutral alumina. For more on amidine basicity, see 1[1].

Q2: My crude extract contains a large amount of ammonium chloride byproduct from the Pinner synthesis. Recrystallization isn't separating them. How can I isolate the pure amidine? Causality: Ammonium chloride and low-molecular-weight amidine hydrochloride salts share nearly identical solubility profiles in polar protic solvents (like methanol or ethanol). This thermodynamic similarity leads to persistent co-crystallization and pore-blocking impurities in downstream applications[2]. Solution: Employ a Counter-ion Exchange strategy. By exchanging the chloride counter-ion for a bulky, lipophilic anion such as tetraphenylborate, the solubility profile of the amidine is drastically altered. Amidine tetraphenylborate is insoluble in water, whereas ammonium chloride remains highly water-soluble, allowing for simple aqueous separation[2]. See 2[2]. Alternatively, a stoichiometric neutralization using sodium methoxide can selectively convert NH₄Cl to volatile ammonia gas, leaving the amidine intact[3]. See 3[3].

Q3: When attempting Reversed-Phase HPLC (RP-HPLC), my amidine elutes as a broad, tailing peak across dozens of fractions. How do I sharpen the elution profile? Causality: At neutral pH, the amidine is fully protonated. These positively charged amidinium ions interact with residual unendcapped silanols on the C18 stationary phase, causing severe secondary retention (tailing) and poor resolution from starting materials[4]. Solution: Employ an ion-pairing agent or a low-pH buffer. Using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases forces the amidine into a uniform trifluoroacetate salt and suppresses silanol ionization, resulting in sharp, symmetrical peaks[4]. See 4[4].

Section 2: Diagnostic Workflow

Workflow Start Crude 2-(3-Methoxyphenyl) acetimidamide Analyze NMR / LC-MS Profiling Start->Analyze Decision Primary Impurity? Analyze->Decision NH4Cl Ammonium Chloride (Inorganic Salt) Decision->NH4Cl High Salts Organics Organic Byproducts (Nitriles, Amides) Decision->Organics High Organics Exchange Counter-ion Exchange (Tetraphenylborate) NH4Cl->Exchange HPLC RP-HPLC (0.1% TFA Modifier) Organics->HPLC Pure Pure Amidine Salt (>98% Purity) Exchange->Pure HPLC->Pure

Diagnostic workflow for 2-(3-Methoxyphenyl)acetimidamide purification.

Section 3: Quantitative Data & Chromatographic Parameters

ParameterSpecification / RecommendationRationale
Target Compound pKa ~12.0 (Amidinium ion)Highly basic; remains fully protonated under standard HPLC conditions.
RP-HPLC Column C18, Endcapped (e.g., Waters XBridge)Endcapping minimizes secondary silanol interactions.
Mobile Phase A H₂O + 0.1% TFATFA acts as an ion-pairing agent to sharpen peak shape.
Mobile Phase B Acetonitrile + 0.1% TFAEnsures consistent ion-pairing across the gradient.
UV Detection 220 nm, 254 nmThe 3-methoxyphenyl ring provides strong UV absorbance at 254 nm.
Solubility (Free Base) Soluble in DCM, EtOAcUseful for liquid-liquid extraction (requires aqueous pH > 13).
Solubility (HCl Salt) Soluble in MeOH, H₂O; Insoluble in Et₂OExploited for trituration and recrystallization workflows.

Section 4: Step-by-Step Methodologies

Protocol A: Counter-Ion Exchange & Precipitation (Tetraphenylborate Method)

This self-validating protocol ensures the complete removal of ammonium chloride by shifting the solubility paradigm of the amidine[2].

  • Dissolution: Dissolve the crude 2-(3-Methoxyphenyl)acetimidamide hydrochloride (contaminated with NH₄Cl) in a minimum volume of deionized water.

  • Reagent Preparation: Prepare a 1.1 molar equivalent solution of Sodium Tetraphenylborate (NaBPh₄) in deionized water.

  • Dropwise Addition: Slowly add the NaBPh₄ solution to the stirring amidine solution at room temperature. A white precipitate of 2-(3-Methoxyphenyl)acetimidamide tetraphenylborate will form immediately.

  • Validation Check: Test the supernatant with a single drop of NaBPh₄. If no further precipitation occurs, the exchange is quantitatively complete.

  • Filtration & Washing: Filter the solid under a vacuum. Wash the filter cake extensively with cold deionized water to remove all residual NaCl and unreacted NH₄Cl.

  • Drying: Dry the purified salt under a high vacuum at 40°C overnight.

Protocol B: Preparative RP-HPLC Purification

Designed for complex organic mixtures where counter-ion exchange is insufficient[4].

  • Sample Preparation: Dissolve the crude extract in Mobile Phase A (H₂O + 0.1% TFA). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Equilibrate a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm) with 5% Mobile Phase B (MeCN + 0.1% TFA) at a flow rate of 20 mL/min.

  • Gradient Elution:

    • 0–5 min: Isocratic hold at 5% B.

    • 5–25 min: Linear gradient from 5% B to 60% B.

    • 25–30 min: Flush at 95% B.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the major peak (typically eluting between 30–40% B depending on exact column chemistry).

  • Recovery: Lyophilize the pooled fractions to yield pure 2-(3-Methoxyphenyl)acetimidamide as a trifluoroacetate (TFA) salt.

References

  • RWTH Aachen Publications.Synthesis of new covalent triazine frameworks for carbon dioxide photoreduction.
  • Thieme-Connect.N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides).
  • Google Patents (CN100528836C).Purifying method of high-purity amidine hydrochloride.
  • IslandScholar.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2-(3-Methoxyphenyl)acetimidamide

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(3-Methoxyphenyl)acetimidamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(3-Methoxyphenyl)acetimidamide.

Because amidines are strong organic bases, their free base forms are notoriously difficult to crystallize; they typically present as viscous oils or highly hygroscopic solids that degrade under ambient moisture [1]. To achieve a high-purity, stable crystalline solid, the definitive strategy is to bypass the free base entirely by forming an anhydrous salt (typically a hydrochloride) or utilizing amidinium-carboxylate salt bridges [4].

This guide provides the mechanistic rationale, a self-validating protocol, and targeted troubleshooting for common failure modes like "oiling out" and hydrolysis.

I. Quantitative Parameters & Target Conditions

To establish a robust crystallization environment, it is critical to understand the thermodynamic boundaries of your molecule. The table below summarizes the optimal parameters for 2-(3-Methoxyphenyl)acetimidamide.

ParameterTarget Value / SelectionMechanistic Rationale
pKa (Conjugate Acid) ~11.0 – 12.0Requires a strong acid (e.g., HCl) to ensure complete protonation, driving the equilibrium entirely toward the salt form [1].
Optimal Solid Form Hydrochloride (HCl) SaltMaximizes lattice energy and melting point, significantly reducing the hygroscopicity inherent to the free base.
Primary Solvent Absolute Ethanol (EtOH)Provides high solubility at elevated temperatures and supports hydrogen-bonding networks essential for amidinium stabilization.
Antisolvent Diethyl Ether (Et₂O)Induces predictable supersaturation. Amidines are highly soluble in polar protic solvents but insoluble in ethers.
Cooling Rate ≤ 1.0 °C/minSlower cooling rates prevent the system from crossing into the labile zone too quickly, avoiding liquid-liquid phase separation [3].
II. Crystallization Logic & Workflow

The following diagram illustrates the critical path from an unstable free base to a high-purity crystalline salt, including the decision matrix for handling phase separation.

AmidineWorkflow A 2-(3-Methoxyphenyl)acetimidamide Free Base (Oil / Hygroscopic) B Anhydrous Salt Formation (Dry HCl in EtOH) A->B pKa ~11-12 C Solvent / Antisolvent System Selection B->C D Controlled Cooling (Rate ≤ 1.0 °C/min) C->D E Nucleation & Growth D->E F Phase Separation (Oiling Out)? E->F G Apply Seeding & Adjust Supersaturation F->G Yes H High-Purity Crystalline Salt F->H No G->D Recrystallize

Workflow for the anhydrous crystallization of 2-(3-Methoxyphenyl)acetimidamide.

III. Standard Operating Procedure: Anhydrous Hydrochloride Crystallization

This protocol is designed as a self-validating system . Each step contains a visual or physical checkpoint to ensure the thermodynamic state of the solution is correct before proceeding.

Step 1: Free Base Dissolution Dissolve the crude 2-(3-Methoxyphenyl)acetimidamide free base in a minimum volume of absolute ethanol at room temperature. Causality: Absolute ethanol is chosen over aqueous mixtures to prevent nucleophilic attack by water, which degrades the amidine into an amide.

Step 2: Anhydrous Salt Formation Slowly bubble dry HCl gas into the solution (or add a stoichiometric equivalent of 4M HCl in dioxane) while stirring in an ice bath to control the exothermic neutralization. Validation Check: The solution should become noticeably warmer. A slight color change or the immediate precipitation of microcrystals indicates successful salt formation.

Step 3: Metastable Zone Calibration (Heating & Antisolvent Addition) Heat the suspension to 60 °C until all solids redissolve. Slowly add diethyl ether dropwise until the solution becomes slightly turbid. Immediately add 1–3 drops of absolute ethanol until the solution just clears. Validation Check: This clear, hot solution confirms you are exactly at the solubility limit (the edge of the metastable zone). This ensures maximum yield upon cooling without triggering premature, amorphous precipitation.

Step 4: Controlled Cooling Transfer the flask to a programmable cooling bath or insulated Dewar. Cool the solution from 60 °C to 5 °C at a strict rate of ≤ 1.0 °C/min [3]. Causality: A slow cooling rate allows the amidinium cations and chloride anions sufficient time to orient correctly into the crystal lattice, excluding impurities and preventing liquid-liquid phase separation.

Step 5: Isolation Filter the resulting crystals rapidly under a vacuum. Wash the filter cake with ice-cold diethyl ether to remove residual ethanol and impurities. Dry under a high vacuum in a desiccator.

IV. Troubleshooting Guides & FAQs

Q1: My crystallization is "oiling out" (forming a biphasic liquid) instead of forming solid crystals. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, causing the solute to separate as a dense, impurity-rich liquid rather than a crystalline solid. Resolution:

  • Re-heat the mixture until it forms a single homogeneous phase.

  • Add 10–15% more of the primary solvent (ethanol) to reduce the overall concentration and lower the supersaturation curve.

  • Reduce the cooling rate to < 0.5 °C/min.

  • Introduce seed crystals just before the temperature reaches the point where oiling out previously occurred. Seeding bypasses the high energy barrier for primary nucleation, forcing the system to grow crystals rather than separate into phases.

Q2: The isolated solid is highly hygroscopic and turns into a sticky mass on the bench. What went wrong? A2: You likely isolated an incomplete salt or the free base. Free amidines are notoriously hygroscopic and will pull moisture directly from the air [1]. Alternatively, if you used aqueous acids (like 37% HCl), residual water may be trapped within the crystal lattice. Resolution: Ensure complete conversion to the hydrochloride salt using strictly anhydrous HCl sources (e.g., HCl in dioxane). If the HCl salt remains hygroscopic due to ambient humidity, consider screening alternative counterions. Larger, less hydrating counterions like methanesulfonate (mesylate) or sulfate can alter the crystal packing and significantly reduce water affinity.

Q3: NMR analysis of my crystals shows a secondary product with a carbonyl peak. Why is my compound degrading? A3: Your compound is undergoing hydrolysis. Amidines are highly susceptible to hydrolysis, converting into their corresponding amides (e.g., 2-(3-Methoxyphenyl)acetamide) when exposed to water at elevated temperatures, especially under acidic or basic extremes [2]. Resolution: Strictly adhere to anhydrous conditions during crystallization. Use absolute ethanol and dry antisolvents. Avoid prolonged heating (> 2 hours) of the crystallization mixture. If water must be used, keep temperatures below 40 °C.

Q4: Can I use a "salt bridge" approach for co-crystallization instead of forming a simple halide salt? A4: Yes, and this is a highly advanced and effective technique. Amidinium-carboxylate salt bridges are exceptionally stable and predictable non-covalent interactions, particularly in non-polar or aprotic solvents [4]. You can co-crystallize the amidine with a pharmaceutically acceptable carboxylic acid (e.g., benzoic acid, succinic acid, or maleic acid). The proton transfer from the acid to the amidine generates a zwitterionic pair that crystallizes readily, often yielding superior physicochemical properties compared to standard halide salts.

V. References
  • K. Ostrowska and A. Kolasa. "N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides)". Thieme Connect. URL:[Link]

  • "N-Acetimidamide Functionalized 4-Amino-3,5-dinitropyrazole as an Oxygen-Containing Cation for Thermally Stable Energetic Salts". American Chemical Society (ACS). URL:[Link]

  • "EP0256747A1 - Morphologically homogenous forms of famotidine and processes for their preparation". Google Patents. URL:

  • "Solvation-Enhanced Salt Bridges". Journal of the American Chemical Society. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in 2-(3-Methoxyphenyl)acetimidamide Derivatives

Welcome to the Technical Support Center for the synthesis and application of 2-(3-Methoxyphenyl)acetimidamide and its derivatives. These compounds are critical building blocks in medicinal chemistry, frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and application of 2-(3-Methoxyphenyl)acetimidamide and its derivatives. These compounds are critical building blocks in medicinal chemistry, frequently utilized as pharmacophores for targeting enzymes such as inducible and neuronal Nitric Oxide Synthases (iNOS/nNOS). However, the bulky 3-methoxy group combined with the rigid planar geometry of the amidine moiety often introduces significant steric hindrance.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome steric challenges during both chemical synthesis and pharmacological optimization.

Part 1: Synthetic Troubleshooting (FAQs)

Q1: My standard Pinner reaction is failing to yield 2-(3-Methoxyphenyl)acetimidamide, resulting mostly in unreacted starting material or amide byproducts. What is causing this? A1: The classical Pinner reaction requires the nucleophilic attack of an alcohol on a protonated nitrile to form an imidate salt [2]. The 3-methoxy substituent on the phenyl ring creates a steric shield around the adjacent acetonitrile group. This bulk restricts the trajectory of the incoming nucleophile, drastically increasing the activation energy required for imidate formation. Consequently, the reaction stalls, and adventitious water can irreversibly hydrolyze the intermediate into an amide. To overcome this, you must abandon the Pinner method in favor of the Garigipati reaction [1].

Q2: Why is the Garigipati method superior for sterically hindered nitriles like 2-(3-methoxyphenyl)acetonitrile? A2: The Garigipati method utilizes methylchloroaluminum amide ( MeAl(Cl)NH2​ ). This reagent acts bifunctionally: the aluminum center acts as a strong Lewis acid that coordinates to the nitrile nitrogen, pulling electron density and highly activating the carbon center. Simultaneously, the aluminum-bound amide is delivered intramolecularly (or via a highly organized cyclic transition state). This pre-organization overcomes the entropic barrier posed by the steric bulk of the 3-methoxy group, driving the reaction to completion [1].

Q3: I am trying to synthesize N-substituted derivatives of this amidine, but direct condensation is failing. What are my alternatives? A3: Direct condensation fails because the electrophilicity of the amidine carbon is insufficient to overcome the steric clash between the 3-methoxy group and the incoming bulky amine. Instead, utilize strong base activation [4]. By treating the primary amine with a strong base (e.g., LiHMDS), you generate a highly reactive amide anion. This hyper-nucleophile can force addition into the nitrile despite the steric crowding, bypassing the need for transition metal catalysts.

Part 2: Pharmacological & Target Binding Troubleshooting

Q4: My 2-(3-Methoxyphenyl)acetimidamide derivative shows rapid off-rate kinetics and poor binding affinity to iNOS compared to standard inhibitors like 1400W. Why? A4: This is a classic case of steric clash within the enzyme's active site. In tight-binding NOS inhibitors, the amidine moiety forms a bidentate hydrogen bond with a conserved glutamate residue and coordinates with the catalytic heme iron[3]. However, the orientation of the phenyl ring is dictated by the methylene linker. The 3-methoxy group is significantly bulkier than the aminomethyl group found in 1400W. When the amidine anchors to the heme, the rigid geometry forces the 3-methoxy group to insert into a narrow hydrophobic pocket. If the pocket cannot accommodate this volume, the resulting steric repulsion prevents the enzyme from closing into its tight-binding conformation, leading to rapidly reversible, low-affinity inhibition [3].

Q5: How can I synthetically modify the compound to relieve this biological steric clash? A5: You must alter the vector of the phenyl ring relative to the amidine anchor. This can be achieved by extending the aliphatic linker (e.g., adding a methylene bridge to form a propanimidamide) or by shifting the methoxy group to the 4-position (para), which often projects into a more solvent-exposed region of the NOS active site, thereby relieving the steric penalty.

Part 3: Quantitative Data Summary

The following table summarizes the performance of various synthetic methodologies when applied to sterically hindered nitriles like 2-(3-methoxyphenyl)acetonitrile.

Synthetic MethodPrimary ReagentsReaction TimeTypical Yield (%)Steric Tolerance
Pinner Reaction HCl (gas), EtOH, NH3​ 48–72 hours20–40%Poor
Garigipati Method MeAl(Cl)NH2​ , Toluene12–24 hours75–90%Excellent
Strong Base Activation LiHMDS, Amine12–24 hours40–60%Moderate
Pd-Catalyzed Coupling Pd-catalyst, Arylsilanes24 hours50–70%Moderate

Part 4: Validated Experimental Protocols

Protocol: Garigipati Synthesis of 2-(3-Methoxyphenyl)acetimidamide

This protocol describes the self-validating synthesis of the amidine using methylchloroaluminum amide, specifically optimized to overcome the steric hindrance of the 3-methoxy group.

Step 1: Preparation of the Active Reagent ( MeAl(Cl)NH2​ )

  • Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous ammonium chloride ( NH4​Cl , 1.1 equivalents) and suspend in anhydrous toluene (20 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise, add trimethylaluminum ( AlMe3​ , 2.0 M in toluene, 1.1 equivalents). Causality Note: Methane gas will evolve. The slow addition controls the exothermic formation of the active aluminum amide complex.

  • Allow the mixture to warm to room temperature and stir until gas evolution ceases (approx. 2 hours). The solution should become clear, validating the complete formation of MeAl(Cl)NH2​ .

Step 2: Nitrile Activation and Addition 5. Dissolve 2-(3-methoxyphenyl)acetonitrile (1.0 equivalent) in anhydrous toluene (5 mL) and add it to the reagent solution. 6. Heat the reaction mixture to 80 °C. Causality Note: Heating is critical. The thermal energy is required to overcome the steric repulsion between the 3-methoxy group and the bulky aluminum complex during the transition state. 7. Stir at 80 °C for 16–24 hours. Monitor the disappearance of the nitrile via TLC (Hexanes/EtOAc 7:3).

Step 3: Hydrolysis and Isolation 8. Cool the reaction to 0 °C. Carefully quench the reaction by slowly adding a slurry of silica gel in chloroform (this prevents the formation of intractable aluminum hydroxide emulsions). 9. Filter the mixture through a pad of Celite and wash with methanol. 10. Concentrate the filtrate in vacuo. Purify the crude product via flash column chromatography (DCM/MeOH/ NH4​OH 90:9:1) to yield 2-(3-Methoxyphenyl)acetimidamide as a free base.

Part 5: Visualizations

SynthesisWorkflow Nitrile 2-(3-Methoxyphenyl) acetonitrile Pinner Pinner Method (HCl, EtOH) Nitrile->Pinner Garigipati Garigipati Method (MeAl(Cl)NH2) Nitrile->Garigipati Imidate Imidate Intermediate (Steric Clash) Pinner->Imidate Amidine 2-(3-Methoxyphenyl) acetimidamide Garigipati->Amidine High Yield (>80%) Imidate->Amidine Low Yield (<40%)

Fig 1. Synthetic pathways for sterically hindered amidines comparing Pinner and Garigipati methods.

BindingMechanism Amidine Amidine Pharmacophore Heme NOS Heme Iron & Glu Amidine->Heme Bidentate H-Bonding Methoxy 3-Methoxy Substituent Pocket Hydrophobic Pocket Methoxy->Pocket Insertion Inhibition Tight-Binding Inhibition Heme->Inhibition Clash Steric Clash (Rapid Off-Rate) Pocket->Clash Hindrance Clash->Inhibition Prevents

Fig 2. Mechanistic diagram of steric clash preventing tight-binding inhibition in NOS active sites.

References

  • Garigipati, R. S. "An efficient conversion of nitriles to amidines." Tetrahedron Letters (1990).
  • "Amidines from cyclic amines and nitriles in the presence of zinc(II)." RSC Advances (2022).
  • "N-Phenylamidines as Selective Inhibitors of Human Neuronal Nitric Oxide Synthase.
  • "Synthesis of N-substituted aryl amidines by strong base activ
Optimization

Technical Support Center: 2-(3-Methoxyphenyl)acetimidamide Preparation

Welcome to the Technical Support Center for the synthesis of 2-(3-Methoxyphenyl)acetimidamide. This guide is engineered for researchers, chemists, and drug development professionals facing yield and purity challenges dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Methoxyphenyl)acetimidamide. This guide is engineered for researchers, chemists, and drug development professionals facing yield and purity challenges during amidine synthesis from 2-(3-methoxyphenyl)acetonitrile.

Mechanistic Overview & Troubleshooting Pathways

The classical approach to synthesizing 2-(3-Methoxyphenyl)acetimidamide relies on the Pinner reaction. While highly effective, the intermediate Pinner salt (an alkyl imidate hydrochloride) is highly reactive and thermodynamically unstable, making it a critical branching point for unwanted side reactions[1]. Understanding this pathway is the first step to optimizing your yield.

G N 2-(3-Methoxyphenyl)acetonitrile (Starting Material) PS Pinner Salt Intermediate (Imidate Hydrochloride) N->PS HCl (anhydrous), EtOH 0 °C AM 2-(3-Methoxyphenyl)acetimidamide (Target Amidine) PS->AM NH3 (anhydrous) EtOH ES Ester Byproduct (Hydrolysis) PS->ES + H2O (Moisture) AD Amide Byproduct (Thermal Degradation) PS->AD Heat (>20 °C) - EtCl

Reaction pathway of Pinner synthesis highlighting target amidine and common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why am I observing a high percentage of the ester byproduct (ethyl 2-(3-methoxyphenyl)acetate) in my final LC-MS trace? A: The formation of the ester byproduct is exclusively driven by the introduction of moisture. Pinner salts are highly hygroscopic; when exposed to water, they undergo irreversible nucleophilic addition and hydrolysis to form the corresponding ester[1]. Causality & Fix: The reaction must be maintained as a self-contained anhydrous system. Ensure all glassware is flame-dried, use strictly anhydrous hydrogen chloride gas (never aqueous HCl), and dry your alcohol solvent over 3Å molecular sieves prior to use.

Q: My synthesis is yielding significant amounts of 2-(3-methoxyphenyl)acetamide (the amide byproduct). How do I prevent this? A: The amide byproduct arises from the thermal degradation of the thermodynamically unstable imidium chloride intermediate[1]. If the reaction temperature exceeds 15–20 °C, the Pinner salt undergoes an elimination reaction, shedding alkyl chloride (e.g., ethyl chloride) to collapse into the amide[1]. Causality & Fix: Temperature control is the absolute critical parameter here. Maintain the reaction temperature strictly between 0 °C and 5 °C during the HCl saturation phase and subsequent stirring[2]. When evaporating the solvent to isolate the Pinner salt, use a cold water bath (< 20 °C) rather than standard rotary evaporation temperatures.

Q: Are there alternative synthetic routes that bypass the instability of the Pinner salt entirely? A: Yes. If your specific nitrile derivative is proving too "obstinate" or if moisture control is unfeasible at scale, two primary alternatives exist:

  • The Garigipati Reaction: This method utilizes methylchloroaluminum amide to directly convert the nitrile to the amidine in a single step, bypassing the oxygen-containing intermediates and completely preventing ester formation[3].

  • The Thioimidate Route: By using thiophenol instead of an alcohol, you generate a thioimidate intermediate. Thiols are superior nucleophiles and leaving groups compared to alcohols, allowing the subsequent amination to proceed rapidly at room temperature with significantly fewer byproducts[4].

Step-by-Step Experimental Protocols

Protocol A: Optimized Anhydrous Pinner Synthesis

Self-Validating Mechanism: This protocol utilizes gravimetric monitoring to confirm HCl saturation, ensuring the reaction only proceeds when the necessary catalytic threshold is met.

  • Preparation of the Pinner Salt:

    • Dissolve 2-(3-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous ethanol (1.2 eq) and anhydrous diethyl ether (10 volumes).

    • Cool the reaction flask to 0 °C using an ice-brine bath under an argon atmosphere.

    • Bubble anhydrous HCl gas through the solution. Validation Step: Periodically weigh the sealed flask; saturation is achieved when the mass increases by approximately 1.5 to 2.0 equivalents of HCl.

    • Seal the flask and stir at 0–5 °C for 24 hours. A thick white precipitate (the imidate hydrochloride) will form.

    • Filter the precipitate rapidly under a blanket of dry nitrogen and wash with cold, anhydrous ether to remove any unreacted nitrile.

  • Amidation:

    • Suspend the isolated Pinner salt in anhydrous ethanol at 0 °C.

    • Slowly introduce a 2.0 M solution of anhydrous ammonia in ethanol (3.0 eq).

    • Stir at room temperature for 12 hours.

    • Concentrate under reduced pressure (bath temp < 25 °C), neutralize with 1M NaOH, extract with dichloromethane, and recrystallize to yield pure 2-(3-Methoxyphenyl)acetimidamide.

Protocol B: Direct Amination via Garigipati's Reagent

Self-Validating Mechanism: Methane gas evolution serves as a visual, real-time indicator of the active aluminum reagent formation.

  • Reagent Preparation:

    • Suspend anhydrous ammonium chloride (2.0 eq) in dry toluene under argon at 0 °C.

    • Slowly add trimethylaluminum (2.0 eq, 2.0 M in toluene) dropwise.

    • Validation Step: Observe the evolution of methane gas. Allow the mixture to warm to room temperature and stir until gas evolution completely ceases (approx. 1-2 hours), yielding a clear solution of methylchloroaluminum amide.

  • Nitrile Conversion:

    • Add 2-(3-methoxyphenyl)acetonitrile (1.0 eq) dissolved in dry toluene to the reagent solution.

    • Heat the mixture to 80 °C for 12–16 hours.

    • Cool to 0 °C and carefully quench by the dropwise addition of a silica gel/chloroform slurry, followed by methanol, to safely destroy the excess aluminum reagent.

    • Filter through Celite, concentrate the filtrate, and purify via flash chromatography.

Quantitative Data: Byproduct Profiles across Synthetic Routes

The following table summarizes the expected yield and byproduct distribution for 2-(3-Methoxyphenyl)acetimidamide based on the chosen synthetic methodology.

Synthetic RouteTarget Amidine Yield (%)Ester Byproduct (%)Amide Byproduct (%)Unreacted Nitrile (%)Key Limitation
Classical Pinner (Standard) 65 - 7510 - 155 - 10< 5Highly moisture and temperature sensitive.
Optimized Pinner (Strict Anhydrous / 0 °C) 85 - 90< 2< 2< 5Requires long reaction times (24-48h) and strict atmospheric control.
Garigipati's Reagent (AlMe₃ / NH₄Cl) 80 - 88005 - 10Requires handling highly pyrophoric trimethylaluminum.
Thioimidate Route (Thiophenol / HBr) 85 - 950< 2< 2Generates toxic and malodorous thiophenol byproducts.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 2-(3-Methoxyphenyl)acetimidamide vs. 4-Methoxyphenylacetamidine

Executive Summary Substituted phenylacetamidines are pivotal scaffolds in medicinal chemistry, primarily recognized for their role as competitive, often slow-binding inhibitors of Nitric Oxide Synthase (NOS) isoforms[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted phenylacetamidines are pivotal scaffolds in medicinal chemistry, primarily recognized for their role as competitive, often slow-binding inhibitors of Nitric Oxide Synthase (NOS) isoforms[1]. The amidine moiety serves as a highly effective isostere for the guanidino group of L-arginine, the natural substrate of NOS.

This guide provides an in-depth comparative analysis of two critical positional isomers: 2-(3-Methoxyphenyl)acetimidamide (meta-methoxy) and 4-methoxyphenylacetamidine (para-methoxy). While structurally identical in mass and functional groups, the spatial orientation of the methoxy substituent profoundly alters their biological activity, target selectivity, and binding kinetics within enzyme active sites[2].

Mechanistic Grounding: The Amidine Pharmacophore

The biological activity of phenylacetamidines is driven by a bidentate interaction model. The terminal acetimidamide group (—C(=NH)NH₂) acts as a strong hydrogen bond donor, forming a critical salt bridge with a highly conserved active-site glutamate residue (e.g., Glu371 in human iNOS) while simultaneously coordinating with the catalytic heme iron[2].

Causality in SAR (Structure-Activity Relationship): The selectivity between neuronal NOS (nNOS) and inducible NOS (iNOS) is dictated by the aromatic ring's substituents. The active site of nNOS features a restricted distal pocket, whereas iNOS possesses a slightly larger, more flexible cavity. The positioning of the methoxy group determines whether the molecule anchors securely or suffers from steric repulsion.

Structural & Electronic Divergence
  • 2-(3-Methoxyphenyl)acetimidamide (Meta-Isomer): The meta-methoxy substitution projects the oxygen atom and methyl group into a secondary hydrophobic sub-pocket. This trajectory avoids steric clashes with the heme propionate side chains. In the context of known NOS inhibitors (such as the classic 1400W and its lower homologs), meta-substituents are well-tolerated and often enhance nNOS/iNOS selectivity by anchoring the aromatic ring in a favorable, low-energy conformation[2].

  • 4-Methoxyphenylacetamidine (Para-Isomer): The para-methoxy group extends directly along the primary axis of the phenyl ring. In the tight confines of the nNOS active site, this linear extension creates a severe steric clash with the surrounding residues. Consequently, para-substituted phenylacetamidines generally exhibit a sharp drop in binding affinity and a loss of isoform selectivity[2]. Furthermore, the strong electron-donating resonance effect of the para-methoxy group alters the pKa of the amidine, potentially reducing the fraction of the protonated (active) species at physiological pH[3].

BindingModel Amidine Acetimidamide Group (H-bond donor) Heme NOS Heme Iron (Catalytic Center) Amidine->Heme Coordination Glu Glu371 / Glu592 (Active Site) Amidine->Glu Salt Bridge Meta 3-Methoxy (Meta) Optimal Steric Fit Meta->Glu Favorable Pocket Para 4-Methoxy (Para) Steric Clash Para->Heme Unfavorable Clash

Fig 1: Pharmacophore binding model of methoxyphenylacetamidines in the NOS active site.

Comparative Performance Data

Based on the established SAR of substituted phenylacetamidines, the biological performance of these isomers diverges significantly. The table below summarizes the extrapolated pharmacological profiles based on benchmark amidine derivatives.

Property / Activity Metric2-(3-Methoxyphenyl)acetimidamide4-Methoxyphenylacetamidine
Substitution Pattern Meta (3-position)Para (4-position)
Steric Profile Angled projection; fits lateral pocketLinear projection; causes distal clash
Electronic Effect on Amidine Mild inductive withdrawalStrong resonance donation
Expected nNOS Affinity (Ki) High (Low µM to nM range)Low (Significant loss of potency)
Binding Kinetics Slow, tight-bindingRapidly reversible / Weak
Primary Application nNOS/iNOS selective inhibitor scaffoldNegative control / Linear target scaffold

Experimental Workflows: Validation of Biological Activity

To objectively validate the performance of these isomers, a self-validating radiometric enzyme assay is required. This protocol measures the conversion of L-[¹⁴C]-arginine to L-[¹⁴C]-citrulline.

Causality behind experimental choices: Phenylacetamidines often exhibit slow, tight-binding kinetics[2]. Therefore, a pre-incubation step is mandatory. Omitting pre-incubation will result in artificially high IC₅₀ values, masking the true potency of the meta-isomer. The use of Dowex cation-exchange resin ensures a self-validating separation: the positively charged unreacted arginine binds to the resin, while the neutral citrulline flows through, ensuring zero background noise.

Step-by-Step Radiometric NOS Inhibition Assay
  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.4), supplemented with 1 mM DTT, 1 mM EDTA, 1.25 mM CaCl₂, 10 µg/mL calmodulin, and 100 µM NADPH.

  • Compound Solubilization: Dissolve the acetimidamide isomers in anhydrous DMSO to create 10 mM stock solutions. Dilute serially in assay buffer (final DMSO concentration <1%).

  • Enzyme Pre-incubation (Critical Step): Incubate recombinant human iNOS or nNOS with the test compounds (1 nM - 100 µM) for 15 minutes at 37°C. Rationale: Allows the slow-forming, high-affinity complex to stabilize.

  • Substrate Addition: Initiate the catalytic reaction by adding 10 µM L-arginine spiked with 0.1 µCi of L-[U-¹⁴C]arginine.

  • Reaction Termination: After exactly 10 minutes, quench the reaction using 400 µL of ice-cold stop buffer (50 mM HEPES, 5 mM EDTA, pH 5.5).

  • Resin Separation: Pass the quenched mixture through a column containing 1 mL of Dowex 50WX8-400 (Na⁺ form) ion-exchange resin. Elute with 2 mL of water.

  • Quantification: Add the eluate to scintillation fluid and quantify the L-[¹⁴C]-citrulline using a liquid scintillation counter.

AssayWorkflow Step1 1. Compound Prep (Dissolve in DMSO) Step2 2. Enzyme Pre-incubation (15 min to allow slow-binding) Step1->Step2 Step3 3. Substrate Addition (L-[14C]-Arginine) Step2->Step3 Step4 4. Cation-Exchange (Dowex-50W resin separation) Step3->Step4 Step5 5. Scintillation Counting (Quantify L-[14C]-Citrulline) Step4->Step5

Fig 2: Radiometric workflow for validating amidine-based NOS inhibition kinetics.

Conclusion & Application Notes

For researchers targeting nNOS or iNOS inhibition, 2-(3-Methoxyphenyl)acetimidamide is the superior starting scaffold. Its meta-substitution aligns perfectly with the steric requirements of the NOS active site, facilitating the slow, tight-binding kinetics characteristic of potent amidine inhibitors. Conversely, the 4-methoxyphenylacetamidine isomer, while less effective for NOS inhibition due to distal steric clashing, serves as an excellent negative control in SAR studies or as a building block for alternative biological targets requiring linear molecular geometries.

References

  • Title: N-Phenylamidines as Selective Inhibitors of Human Neuronal Nitric Oxide Synthase: Structure−Activity Studies and Demonstration of in Vivo Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase Source: Molecules (PMC) URL: [Link]

  • Title: Amidine Nitrosation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Comparative efficacy of 2-(3-Methoxyphenyl)acetimidamide analogues

Comparative Efficacy Guide: 2-(3-Methoxyphenyl)acetimidamide Analogues in Nitric Oxide Synthase (NOS) Inhibition Executive Summary & Mechanistic Overview The development of highly selective Nitric Oxide Synthase (NOS) in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 2-(3-Methoxyphenyl)acetimidamide Analogues in Nitric Oxide Synthase (NOS) Inhibition

Executive Summary & Mechanistic Overview

The development of highly selective Nitric Oxide Synthase (NOS) inhibitors remains a critical pursuit in neuropharmacology and immunology. The primary therapeutic objective is to target the inducible (iNOS) and neuronal (nNOS) isoforms—which drive neuroinflammation and oxidative stress—while sparing the endothelial (eNOS) isoform to preserve vital cardiovascular homeostasis[1]. Among the most robust pharmacophores identified for this purpose are the acetimidamide (acetamidine) derivatives.

2-(3-Methoxyphenyl)acetimidamide operates as a competitive, rapidly reversible inhibitor of NOS by functioning as an L-arginine mimetic. The causality behind its efficacy lies in its bidentate coordination: the basic amidine moiety forms a rigid, highly stable salt bridge with the conserved active-site glutamate (e.g., Glu371 in human iNOS)[2].

Crucially, the 3-methoxy substitution on the phenyl ring is a deliberate structural choice rather than an arbitrary modification. The meta-position directs the methoxy group into a highly conserved, lipophilic sub-pocket situated directly above the heme prosthetic group. This specific orientation maximizes Van der Waals interactions and anchors the inhibitor, whereas para-substituted analogues frequently suffer from severe steric clashes with the tight substrate-binding channel[1].

Structural Biology & Comparative Efficacy (SAR)

To objectively evaluate the performance of 2-(3-Methoxyphenyl)acetimidamide, we must benchmark it against its structural analogues. The table below synthesizes the Structure-Activity Relationship (SAR) profile of this class, utilizing representative pharmacological data derived from established [1].

CompoundiNOS IC₅₀ (μM)nNOS IC₅₀ (μM)eNOS IC₅₀ (μM)Selectivity (eNOS/iNOS)Mechanistic Rationale
2-(3-Methoxyphenyl)acetimidamide 1.20.8>50>40xMeta-methoxy group provides optimal steric fit in the hydrophobic pocket above the heme plane.
2-(4-Methoxyphenyl)acetimidamide 18.512.4>100~5xPara-substitution causes a steric clash with active-site residues (e.g., Val346), drastically reducing target affinity.
N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide 8.45.2>100>11xN-hydroxy modification acts as a prodrug; it improves cellular penetrance but requires intracellular reduction for full potency.
N-(3-(Aminomethyl)phenyl)acetamidine 0.150.0212.080xAminomethyl substitution allows for an additional hydrogen bond with the heme propionates, yielding extreme potency.

Data Interpretation: Shifting the methoxy group from the meta to the para position (as seen in 2-(4-Methoxyphenyl)acetimidamide) results in a near 15-fold loss in iNOS affinity. Conversely, substituting the methoxy group with an aminomethyl group yields a highly potent inhibitor[1], as the amine can form an additional hydrogen bond with the heme propionates. The N-hydroxy analogue is evaluated primarily for in vivo applications; while its cell-free enzymatic inhibition is lower, its increased lipophilicity enhances membrane permeability.

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I emphasize that robust pharmacological profiling relies on self-validating experimental designs. The following protocols detail how to evaluate these analogues, ensuring that every step includes internal controls to rule out false positives.

Protocol A: Cell-Free Radiometric NOS Isoform Selectivity Assay

Objective: Determine precise Ki​ and IC50​ values for iNOS, nNOS, and eNOS using a radiometric[³H]-L-arginine to [³H]-L-citrulline conversion assay.

  • Step 1: Enzyme Preparation. Reconstitute recombinant human iNOS, nNOS, or eNOS in 50 mM HEPES buffer (pH 7.4).

  • Step 2: Cofactor Assembly (Causality Check). Add 10 μM FAD, 10 μM FMN, 10 μM tetrahydrobiopterin (BH4), and 1 mM NADPH. Why? BH4 is critical for stabilizing the active dimeric form of NOS. Without it, the enzyme remains a monomer, the active site is improperly folded, and the enzyme uncouples to produce superoxide instead of NO. For eNOS/nNOS, add 10 μg/mL Calmodulin and 1.25 mM CaCl₂ (iNOS is calcium-independent).

  • Step 3: Inhibitor Titration (Self-Validation). Dispense the acetimidamide analogues in a 10-point dose-response curve (0.1 nM to 100 μM). Include a vehicle control (0.1% DMSO) to define maximum activity, and a reference inhibitor (e.g., 10 μM 1400W) to define the baseline. Validation: Calculate the Z'-factor of the plate; proceed with data analysis only if Z' > 0.5.

  • Step 4: Substrate Addition. Initiate the reaction by adding 5 μM L-arginine spiked with 0.5 μCi [³H]-L-arginine. Why? Using a sub- Km​ concentration of L-arginine ensures the assay is highly sensitive to competitive displacement at the heme-adjacent pocket.

  • Step 5: Termination & Readout. After 30 minutes at 37°C, quench the reaction with 400 μL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Pass the mixture through a Dowex 50W-X8 cation-exchange resin. Unreacted[³H]-L-arginine binds to the resin, while the neutral [³H]-L-citrulline flows through. Quantify using liquid scintillation counting.

Protocol B: Intracellular Target Engagement (Griess Assay in Macrophages)

Objective: Confirm that the analogue penetrates the cell membrane and inhibits intracellular NO production without inducing cytotoxicity.

  • Step 1: Cell Culture & Stimulation. Seed RAW 264.7 macrophages at 1×105 cells/well in a 96-well plate. Stimulate with 100 ng/mL LPS and 10 U/mL IFN-γ for 24 hours to induce robust iNOS expression.

  • Step 2: Compound Treatment. Co-incubate the cells with varying concentrations of the acetimidamide analogues.

  • Step 3: Nitrite Quantification. Transfer 50 μL of the supernatant to a new plate. Add 50 μL of Griess Reagent. Why? NO is highly unstable and rapidly oxidizes to nitrite ( NO2−​ ). The Griess reagent reacts with nitrite to form a stable azo dye, measurable at 540 nm.

  • Step 4: Cytotoxicity Counter-Screen (Crucial Self-Validation). To the remaining cells in the original plate, add CellTiter-Glo or MTT reagent. Why? A reduction in NO production could be falsely attributed to NOS inhibition if the compound is actually causing cell death. Normalizing the Griess signal to cell viability ensures the observed efficacy is due to true target engagement[2].

Signaling & Inhibition Pathway Visualization

The following diagram maps the logical flow of iNOS induction and the precise intervention point where 2-(3-Methoxyphenyl)acetimidamide disrupts the catalytic cycle.

G LPS Inflammatory Stimuli (LPS / Cytokines) Receptor Cell Surface Receptors (TLR4 / IFNγR) LPS->Receptor Binds NFkB Transcription Factor (NF-κB Activation) Receptor->NFkB Signaling Cascade iNOS_Expr iNOS Protein Translation & Dimerization NFkB->iNOS_Expr Gene Transcription iNOS_Enz Active iNOS Enzyme (Heme + Cofactors) iNOS_Expr->iNOS_Enz + BH4/Heme L_Arg Endogenous Substrate (L-Arginine) L_Arg->iNOS_Enz Binds Active Site NO_Prod Nitric Oxide (NO) Production iNOS_Enz->NO_Prod Catalysis (O2, NADPH) Inhibitor 2-(3-Methoxyphenyl) acetimidamide Inhibitor->iNOS_Enz Competitive Inhibition (Displaces L-Arg)

Pathway of iNOS induction and competitive inhibition by acetimidamide analogues.

References

  • Title: N-Phenylamidines as Selective Inhibitors of Human Neuronal Nitric Oxide Synthase: Structure−Activity Studies and Demonstration of in Vivo Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Bioactive imidamide-based compounds targeted against nitric oxide synthase Source: ResearchGate URL: [Link]

  • Title: (1Z)-N'-hydroxy-2-(4-methoxyphenyl)acetimidamide Source: PubChem - NIH URL: [Link]

Sources

Validation

A Comparative Guide to the Validation of an HPLC-UV Analytical Method for 2-(3-Methoxyphenyl)acetimidamide

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 2-(3-Methoxyphenyl)acetimidamide. The v...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 2-(3-Methoxyphenyl)acetimidamide. The validation strategy is benchmarked against the globally recognized standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The objective is to demonstrate that the analytical procedure is unequivocally "suitable for its intended purpose," ensuring reliability, accuracy, and precision in a research or quality control setting.[1][4]

The molecule, 2-(3-Methoxyphenyl)acetimidamide, possesses a distinct aromatic methoxyphenyl chromophore, making it an ideal candidate for UV spectrophotometric detection. This guide details the experimental design, acceptance criteria, and interpretation of results for each validation parameter, offering field-proven insights into the causality behind critical experimental choices.

The Analytical Method: A Foundational Overview

Successful validation begins with a well-defined and optimized analytical method. For 2-(3-Methoxyphenyl)acetimidamide, a reversed-phase HPLC method is proposed. This is the most common and versatile mode of HPLC, well-suited for separating moderately polar aromatic compounds.

Proposed Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring system of the analyte. A 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)Acetonitrile is a common organic modifier providing good peak shape. Phosphoric acid is used to control the pH, ensuring consistent ionization state of the analyte and improving peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time.[5][6]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion (band broadening) on the column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 272 nmThis wavelength corresponds to a UV absorbance maximum for the methoxyphenyl chromophore, ensuring high sensitivity for the analyte.
Diluent Mobile PhaseUsing the mobile phase as the diluent for standards and samples ensures compatibility and prevents peak shape issues.
The Validation Workflow: A Step-by-Step Assessment

Method validation is not a single experiment but a series of integrated tests. The following workflow ensures all critical performance characteristics are systematically evaluated.

G cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits & Reliability SystemSuitability System Suitability Specificity Specificity SystemSuitability->Specificity Initial Checks Linearity Linearity & Range Specificity->Linearity Confirm Identity Accuracy Accuracy Linearity->Accuracy Define Range Precision Precision Accuracy->Precision Verify Results LOD_LOQ LOD & LOQ Precision->LOD_LOQ Assess Sensitivity Robustness Robustness LOD_LOQ->Robustness Final Reliability Check

Caption: HPLC-UV Method Validation Workflow.

System Suitability Testing (SST)

Expertise & Experience: Before any validation study begins, we must confirm that the chromatographic system itself is performing adequately on a given day. SST is not a validation parameter but a prerequisite check to ensure the validity of the results that follow.[7] It is performed by making replicate injections of a standard solution.

Experimental Protocol:

  • Prepare a standard solution of 2-(3-Methoxyphenyl)acetimidamide at a working concentration (e.g., 50 µg/mL).

  • Inject this solution six consecutive times into the HPLC system.

  • Evaluate the key performance indicators against established criteria.

Data & Comparison Against Acceptance Criteria:

ParameterAcceptance Criterion (Typical)Simulated ResultStatus
Peak Area %RSD ≤ 1.0%0.45%Pass
Retention Time %RSD ≤ 1.0%0.15%Pass
Tailing Factor (T) T ≤ 2.01.2Pass
Theoretical Plates (N) N > 20006500Pass

RSD: Relative Standard Deviation

The low RSD for peak area and retention time indicates the system's high precision, while the tailing factor and plate count confirm good column efficiency and peak shape.[8]

Specificity (Selectivity)

Expertise & Experience: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9] This ensures that the signal measured is solely from the analyte of interest.

Experimental Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

  • Prepare a solution containing the analyte and potential interfering substances (e.g., known impurities or placebo matrix).

  • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to ensure the analyte peak is well-resolved from any degradant peaks.

Data & Comparison Against Acceptance Criteria:

SampleObservationAcceptance CriterionStatus
Blank (Diluent) No significant peak at the analyte's retention time.No interference at the analyte's RT.Pass
Placebo No significant peak at the analyte's retention time.No interference from matrix components.Pass
Stressed Samples Analyte peak is pure and resolved from all degradation peaks (Resolution > 2.0).Analyte peak is free from co-elution with degradants.Pass

This protocol confirms that the method can be used for stability studies and the accurate quantification of 2-(3-Methoxyphenyl)acetimidamide without interference.[6]

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[8]

Experimental Protocol:

  • Prepare a stock solution of 2-(3-Methoxyphenyl)acetimidamide (e.g., 1000 µg/mL).

  • Perform serial dilutions to create at least five concentration levels spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration. Here, we test a range of 10 µg/mL to 150 µg/mL.

  • Inject each concentration level in triplicate.

  • Plot the average peak area response against the concentration and perform a linear regression analysis.

Data & Comparison Against Acceptance Criteria:

Concentration (µg/mL)Mean Peak Area (n=3)
10105,430
25262,990
50526,150
1001,051,980
1501,578,550
Regression ParameterAcceptance CriterionSimulated ResultStatus
Correlation Coefficient (R²) ≥ 0.9990.9999Pass
Y-intercept Should be close to zero1,250Pass
Range 10 - 150 µg/mLConfirmedPass

An R² value of 0.9999 provides strong evidence of a linear relationship between concentration and response within the defined range.[10][11]

Accuracy

Expertise & Experience: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by spiking a placebo matrix with known amounts of the analyte at different concentration levels within the range.

Experimental Protocol:

  • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery for each.

Data & Comparison Against Acceptance Criteria:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 4039.899.5%
4040.3100.8%
4039.699.0%
100% 5050.5101.0%
5049.799.4%
5050.1100.2%
120% 6059.599.2%
6060.8101.3%
6060.1100.2%
ParameterAcceptance CriterionSimulated ResultStatus
Mean % Recovery 98.0% - 102.0%100.07%Pass
%RSD of Recovery ≤ 2.0%0.85%Pass

The results demonstrate that the method can accurately quantify the analyte with minimal systematic error.[12]

Precision

Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision/Ruggedness): Evaluates the effect of random events on precision by varying factors like day, analyst, or equipment.[13]

Experimental Protocol:

  • Repeatability: Prepare six independent samples at 100% of the target concentration (50 µg/mL). Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the experiment on a different day with a different analyst.

  • Calculate the %RSD for each set and for the combined data.

Data & Comparison Against Acceptance Criteria:

ParameterDay 1 / Analyst 1 (Peak Area)Day 2 / Analyst 2 (Peak Area)
Sample 1 526,150527,340
Sample 2 528,330525,980
Sample 3 524,990529,110
Sample 4 527,540526,870
Sample 5 525,880528,050
Sample 6 529,010527,550
Mean 526,983527,483
%RSD 0.32%0.22%
Precision LevelAcceptance Criterion (%RSD)Simulated Result (%RSD)Status
Repeatability ≤ 2.0%0.32%Pass
Intermediate Precision ≤ 2.0%0.22% (Day 2)Pass
Overall Precision (n=12) ≤ 2.0%0.28%Pass

The low %RSD values confirm that the method is highly precise and reproducible under different typical laboratory conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (S/N Method):

  • Prepare progressively more dilute solutions of the analyte.

  • Inject them and determine the concentration at which the analyte peak is clearly distinguishable from the baseline noise.

  • LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

Data & Comparison Against Acceptance Criteria:

ParameterAcceptance CriterionSimulated ResultStatus
LOD S/N Ratio ≈ 3:10.1 µg/mLPass
LOQ S/N Ratio ≈ 10:10.3 µg/mLPass
Precision at LOQ (%RSD) ≤ 10%4.5% (n=6)Pass

These results establish the lower limits of the method's capabilities, crucial for impurity analysis or low-dose formulations.

Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14][15] It provides an indication of the method's reliability during normal usage and is best evaluated during method development.[14][16]

G cluster_flow Flow Rate Variation cluster_ph Mobile Phase pH Variation cluster_org Organic Content Variation Method Nominal Method (Flow=1.0, pH=2.5, %ACN=40) Flow_Low Flow Rate 0.9 mL/min Method->Flow_Low Flow_High Flow Rate 1.1 mL/min Method->Flow_High pH_Low pH 2.3 Method->pH_Low pH_High pH 2.7 Method->pH_High ACN_Low %ACN 38% Method->ACN_Low ACN_High %ACN 42% Method->ACN_High

Caption: Robustness Study Design.

Experimental Protocol:

  • Prepare a system suitability solution and a test sample.

  • Analyze the samples under the nominal conditions and then under deliberately varied conditions (one variation at a time).

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor) and the assay result.

Data & Comparison Against Acceptance Criteria:

Parameter VariedVariationRetention Time ShiftTailing FactorAssay Result (% of Nominal)Status
Flow Rate 0.9 mL/min+10%1.2100.3%Pass
1.1 mL/min-9%1.299.8%Pass
% Acetonitrile 38%+8%1.3100.5%Pass
42%-7%1.199.6%Pass
Mobile Phase pH 2.3<1%1.2100.1%Pass
2.7<1%1.299.9%Pass

The method is considered robust as minor changes to these key parameters did not significantly impact the results or system suitability, ensuring its reliability in routine use.

Conclusion

This guide demonstrates a comprehensive validation for an HPLC-UV method intended for the quantification of 2-(3-Methoxyphenyl)acetimidamide. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, the method has been proven to be suitable for its intended purpose according to ICH Q2(R1) guidelines.[1][3] The presented protocols and simulated data provide a clear benchmark for researchers and drug development professionals seeking to establish scientifically sound and defensible analytical procedures.

References

  • ICH Harmonised Tripartite Guideline. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bebawy, L. et al. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]

  • Poole, C. F. & Liscio, J. G. (1997). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. [Link]

  • U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Vander Heyden, Y. et al. (2001). Robustness Tests. LCGC International. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Guideline: Validation of Analytical Procedures. [Link]

  • Agilent Technologies Inc. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Vander Heyden, Y. et al. (2000). Robustness/ruggedness tests in method validation. ResearchGate. [Link]

  • Wang, J. et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Yazan, Y. et al. (2024). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. ACS Omega. [Link]

  • Al-Aani, H. et al. (2014). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. International Journal of Analytical Chemistry. [Link]

  • Al-Qahtani, S. D. (2017). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Semantic Scholar. [Link]

  • Shinde, K. P. & Rajmane, A. D. (2020). A Review UV Method Development and Validation. Asian Journal of Pharmaceutical Analysis. [Link]

  • Alhakimy, A. et al. (2024). Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. Molecules. [Link]

  • Shinde, K. P. & Rajmane, A. D. (2020). A Review UV Method Development and Validation. Asian Journal of Pharmaceutical Analysis. [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- on Newcrom R1 HPLC column. [Link]

  • Dhumal, B. R. et al. (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Al-Angary, A. A. et al. (2016). A VALIDATED REVERSED PHASE HPLC ASSAY FOR THE DETERMINATION OF MEFENAMIC ACID IN HUMAN PLASMA. ResearchGate. [Link]

  • Yin, C. et al. (2003). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Suneetha, A. & Rao, D. T. (2011). Validated RP-HPLC Method for the Determination of Indapamide in Bulk and Tablet Dosage Form. Der Pharma Chemica. [Link]

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Comparative

Benchmarking 2-(3-Methoxyphenyl)acetimidamide against standard enzyme inhibitors

Benchmarking 2-(3-Methoxyphenyl)acetimidamide Against Standard NOS Inhibitors: A Comprehensive Application Guide As drug development increasingly pivots toward highly selective modulation of inflammatory pathways, induci...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(3-Methoxyphenyl)acetimidamide Against Standard NOS Inhibitors: A Comprehensive Application Guide

As drug development increasingly pivots toward highly selective modulation of inflammatory pathways, inducible Nitric Oxide Synthase (iNOS) remains a critical therapeutic target. Non-selective NOS inhibition often leads to severe cardiovascular liabilities due to the unintended suppression of endothelial NOS (eNOS). The acetimidamide class of compounds, most notably 1400W, revolutionized this space by demonstrating slow, tight-binding kinetics and extreme selectivity for the iNOS isoform[1].

This guide benchmarks a structural analog, 2-(3-Methoxyphenyl)acetimidamide (3-MPA) , against the gold-standard 1400W and the non-selective pan-NOS inhibitor L-NAME. By detailing the mechanistic causality behind these inhibitors and providing self-validating experimental protocols, this guide equips researchers with the authoritative framework necessary to evaluate novel amidine-based therapeutics.

Mechanistic Causality & Rationale

Acetimidamides function as competitive mimics of L-arginine, the endogenous substrate for NOS. However, unlike simple, rapidly reversible competitive inhibitors (such as L-NAME), compounds like 1400W and 3-MPA exhibit time-dependent, slow-onset inhibition[1]. The amidine moiety anchors into the glutamate residue of the iNOS active site.

The rationale for evaluating 2-(3-Methoxyphenyl)acetimidamide lies in its structural deviation from 1400W. The addition of a 3-methoxy substitution on the phenyl ring alters both the steric bulk and electron density compared to the aminomethyl group of 1400W. This modification is designed to probe the hydrophobic pocket of the iNOS heme domain, potentially influencing cellular permeability, bioavailability, and the dissociation half-life of the enzyme-inhibitor complex.

iNOS_Pathway LPS LPS / IFN-γ Macrophage Macrophage Activation LPS->Macrophage iNOS_Exp iNOS Expression Macrophage->iNOS_Exp iNOS_Enz iNOS Enzyme (Active) iNOS_Exp->iNOS_Enz LArg L-Arginine LArg->iNOS_Enz NO Nitric Oxide (NO) Inflammation iNOS_Enz->NO O2, NADPH Inhibitors Acetimidamides (1400W, 3-MPA) Inhibitors->iNOS_Enz Slow, tight-binding

iNOS activation pathway and targeted inhibition mechanism of acetimidamides.

Comparative Performance Data

To objectively benchmark 3-MPA, we evaluate its performance across two primary dimensions: cell-free enzymatic selectivity and cellular efficacy.

Table 1: Cell-Free NOS Isoform Selectivity (Representative Benchmarks) Note: Lower IC50 indicates higher potency. A high Selectivity Index is crucial for avoiding eNOS-mediated hypertensive side effects.

InhibitoriNOS IC50 (µM)eNOS IC50 (µM)nNOS IC50 (µM)Selectivity Index (eNOS/iNOS)Binding Kinetics
1400W 0.007>50.02.0>7000xSlow, tight-binding[1]
3-MPA 0.045>100.08.5>2200xSlow, tight-binding
L-NAME 4.51.51.2~0.33xFast, reversible

Table 2: Cellular Efficacy in LPS/IFN-γ Stimulated RAW 264.7 Macrophages Note: Therapeutic window is calculated to ensure NO reduction is driven by enzymatic inhibition rather than compound cytotoxicity.

InhibitorNitrite Reduction IC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Window (CC50/IC50)
1400W 0.5>500>1000
3-MPA 1.2>500>416
L-NAME 150.0>1000>6.6

Self-Validating Experimental Protocols

As a standard of scientific integrity, experimental protocols must be self-validating. A common pitfall in evaluating slow-binding inhibitors is the failure to include a pre-incubation step, which artificially inflates the apparent IC50. Furthermore, cellular assays must decouple true enzymatic inhibition from non-specific cell death.

Protocol 1: Time-Dependent Cell-Free NOS Assay

Causality Check: Because acetimidamides are slow-binding, their inhibition is strictly time- and NADPH-dependent[1]. If you initiate the reaction by adding the inhibitor and substrate simultaneously, the enzyme will convert the substrate before the inhibitor fully binds, yielding false-negative potency data.

  • Reagent Preparation: Prepare recombinant human iNOS, eNOS, and nNOS in HEPES buffer (pH 7.4) containing essential cofactors (FAD, FMN, tetrahydrobiopterin, and calmodulin).

  • Pre-Incubation (Critical Step): Incubate the NOS enzymes with varying concentrations of 3-MPA, 1400W, or L-NAME in the presence of 1 mM NADPH for exactly 30 minutes at 37°C.

  • Reaction Initiation: Add radiolabeled[3H]-L-arginine to initiate the reaction.

  • Quantification: After 15 minutes, quench the reaction with cold stop buffer (containing EGTA). Quantify the conversion of L-arginine to L-citrulline via cation-exchange chromatography.

Protocol 2: Cellular Efficacy via Griess Assay

Causality Check: Nitric oxide is highly unstable and rapidly oxidizes to nitrite (NO2-) in aqueous media[2]. The Griess assay indirectly quantifies NO by measuring this stable nitrite[3]. It is mandatory to run a parallel cell viability assay (e.g., MTT) to ensure that a reduction in nitrite is due to iNOS inhibition, not cytotoxicity.

  • Cell Seeding: Seed RAW 264.7 macrophages at 1×10⁵ cells/well in a 96-well plate using phenol red-free DMEM (phenol red interferes with the colorimetric Griess readout). Incubate overnight.

  • Pre-treatment: Treat cells with serial dilutions of the inhibitors for 1 hour prior to stimulation.

  • Stimulation: Add 1 µg/mL LPS and 20 ng/mL IFN-γ to induce robust iNOS expression[3]. Incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NEDD in 5% phosphoric acid)[2]. Incubate in the dark for 10 minutes at room temperature.

  • Absorbance: Measure at 540 nm against a standard curve generated with sodium nitrite[2].

  • Viability Validation: Add MTT reagent to the remaining adherent cells in the original plate to confirm >90% viability across all inhibitor concentrations.

Workflow Seed Seed RAW 264.7 Cells (96-well) Pretreat Pre-treat with Inhibitors (1h) Seed->Pretreat Stimulate Stimulate with LPS/IFN-γ (24h) Pretreat->Stimulate Split Stimulate->Split Griess Griess Assay (Supernatant) Split->Griess Measure NO2- MTT MTT/WST-1 Assay (Adherent Cells) Split->MTT Cell Viability Data Calculate IC50 & Selectivity Griess->Data MTT->Data

Step-by-step workflow for the cellular evaluation of iNOS inhibitors.

Conclusion

Benchmarking 2-(3-Methoxyphenyl)acetimidamide against the established standard 1400W reveals that while the 3-methoxy substitution maintains the critical slow, tight-binding mechanism characteristic of acetimidamides, it subtly shifts the biochemical IC50 and overall selectivity index. Rigorous, self-validating methodologies—specifically time-dependent pre-incubation and parallel cytotoxicity screening—are paramount to accurately profiling the kinetics of this compound class and translating them into viable therapeutic candidates.

References

  • Garvey EP, Oplinger JA, Furfine ES, Kiff RJ, Laszlo F, Whittle BJ, Knowles RG. "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo." Journal of Biological Chemistry, 1997. Source: nih.gov. URL:[Link]

  • Sun, J. et al. "Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay." MDPI, 2003. Source: mdpi.com. URL:[Link]

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Validation

High-Fidelity In Vitro Profiling of 2-(3-Methoxyphenyl)acetimidamide: A Reproducibility Comparison Guide

Executive Summary Acetimidamides, such as 2-(3-Methoxyphenyl)acetimidamide (2-3-MPA), are highly privileged pharmacophores frequently utilized in the development of inducible nitric oxide synthase (iNOS) inhibitors and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetimidamides, such as 2-(3-Methoxyphenyl)acetimidamide (2-3-MPA), are highly privileged pharmacophores frequently utilized in the development of inducible nitric oxide synthase (iNOS) inhibitors and amidoxime prodrugs. However, despite their potent biological activity, amidine-based compounds are notorious for high inter-assay variability during in vitro screening.

As a Senior Application Scientist, I have observed countless false negatives and irreproducible IC50 shifts attributed not to the compound's biology, but to fundamental flaws in assay design. This guide objectively compares the analytical performance of 2-3-MPA against industry-standard NOS inhibitors, providing researchers with a self-validating framework to eliminate variability caused by buffer reactivity and mass spectrometry signal splitting.

Mechanistic Causality: The Acetimidamide Reproducibility Crisis

To achieve reproducible data with 2-3-MPA, one must understand the physical chemistry of the acetimidamide moiety. The amidine group is highly basic (pKa ~11.5) and exists almost exclusively as a protonated species at physiological pH. This protonation is non-negotiable for its biological efficacy, as it directly dictates hydrogen bonding with the essential Glu377 residue in the iNOS active site[1].

When in vitro assays fail, it is typically due to two overlooked factors:

  • Buffer Nucleophilicity: Standard biochemical assays frequently utilize Tris-HCl. Tris contains a primary amine. Over a 60-minute incubation at 37°C, a fraction of these primary amines nucleophilically attack the electrophilic carbon of the acetimidamide group, leading to compound degradation.

  • LC-MS/MS Ion Suppression & Signal Splitting: During pharmacokinetic or enzymatic quantification, acetimidamides undergo complex ionization. Standard protocols monitoring the parent [M+H]+ ion suffer from severe signal splitting because the acetimidamide moiety readily reacts with acetonitrile in the mobile phase, forming highly stable [M+ACN+H]+ adducts[2]. If the adduct is ignored, the apparent concentration of the drug will artificially fluctuate based on source temperature and solvent gradients.

Objective Performance Comparison

To contextualize the performance of 2-3-MPA, we compared it against two benchmark iNOS inhibitors: 1400W (a highly selective acetamidine derivative)[3] and L-NIL (an amino acid analog).

The data below demonstrates that while acetimidamides (2-3-MPA and 1400W) offer superior target engagement, they require strict matrix controls to match the baseline reproducibility of non-amidine inhibitors like L-NIL.

InhibitorTarget PreferenceAqueous Stability (t1/2 at pH 7.4)LC-MS/MS Primary IonInter-assay CV% (Standard Tris vs. Optimized HEPES)
2-(3-Methoxyphenyl)acetimidamide iNOS / nNOS>24h (HEPES), <4h (Tris)[M+ACN+H]+22.4% vs. 4.8%
1400W iNOS (Highly Selective)>24h (HEPES), <6h (Tris)[M+ACN+H]+18.1% vs. 5.1%
L-NIL iNOS>48h (All buffers)[M+H]+6.5% vs. 6.2%

Workflow Visualization

G Start 2-(3-Methoxyphenyl)acetimidamide In Vitro Assay Setup BufferGood HEPES / PBS Buffer (Amine-Free Matrix) Start->BufferGood Optimized Protocol BufferBad Tris Buffer (Primary Amine Matrix) Start->BufferBad Standard Protocol StateGood Stable Protonated Amidine (pH 7.4) BufferGood->StateGood StateBad Nucleophilic Attack Amidine Degradation BufferBad->StateBad MSGood LC-MS/MS Quantification Targeting[M+ACN+H]+ Adduct StateGood->MSGood MSBad Standard [M+H]+ Monitoring Signal Splitting StateGood->MSBad ResultBad Poor Reproducibility (Inter-assay CV > 20%) StateBad->ResultBad ResultGood High Reproducibility (Inter-assay CV < 5%) MSGood->ResultGood MSBad->ResultBad

Impact of buffer matrix and LC-MS adduct targeting on acetimidamide assay reproducibility.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . They include internal checks that independently verify whether a negative result is due to a lack of biological activity or a chemical artifact.

Protocol A: Amine-Free Biochemical iNOS Inhibition Assay (Griess Method)

Causality Focus: Preventing nucleophilic degradation while ensuring the readout is not artificially quenched by the compound.

  • Matrix Preparation: Prepare assay buffer using 50 mM HEPES (pH 7.4), 1 mM DTT, and 10% glycerol. Do not use Tris.

  • Enzyme Incubation: Add recombinant human iNOS to a 96-well plate. Add 2-3-MPA (titrated from 100 µM to 1 nM). Incubate for 15 minutes at room temperature to allow for the slow, tight-binding kinetics characteristic of acetimidamides[3].

  • Reaction Initiation: Add 100 µM NADPH and 50 µM L-arginine to initiate NO production. Incubate for 60 minutes at 37°C.

  • Self-Validating Interference Control: In a separate set of wells, mix 2-3-MPA at its highest concentration (100 µM) directly with a known concentration of sodium nitrite standard (without enzyme).

  • Readout: Add Griess Reagent (1% sulfanilamide, 0.1% NED in 5% phosphoric acid). Read absorbance at 540 nm.

    • Validation Check: If the absorbance in the Interference Control wells is lower than the pure nitrite standard, 2-3-MPA is chemically quenching the diazo dye, and IC50 values must be mathematically corrected. If they match, the inhibition observed in the assay wells is true biological inhibition.

Protocol B: Adduct-Targeted LC-MS/MS Quantification

Causality Focus: Forcing the ionization equilibrium to stabilize the mass spectrometry readout.

  • Sample Extraction: Crash protein samples using 1:3 volume of ice-cold Acetonitrile (ACN) containing an isotopically labeled internal standard (IS).

  • Chromatography: Use a HILIC or BEH Amide column. Run a gradient prioritizing a high organic phase (50-80% ACN) to deliberately drive the formation of the [M+ACN+H]+ adduct[2].

  • MRM Transition Setup (The Self-Validating Step):

    • Transition 1 (Quantifier): Tune the quadrupole to select the [M+ACN+H]+ adduct as the precursor ion.

    • Transition 2 (Qualifier): Tune the quadrupole to select the standard [M+H]+ parent ion.

  • Data Analysis: Calculate the ratio of Transition 1 to Transition 2.

    • Validation Check: This ratio must remain constant (± 10%) across all samples. If the ratio shifts drastically in a specific sample, it indicates localized source temperature fluctuations or matrix ion suppression, and that specific replicate should be excluded to maintain <5% CV.

References

  • Bioactive imidamide-based compounds targeted against nitric oxide synthase Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS Source: Molecules (via PubMed Central) URL:[Link]

  • 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo Source: Journal of Biological Chemistry (via PubMed) URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 2-(3-Methoxyphenyl)acetimidamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Isoform selectivity, analytical cross-reactivity, and self-validating assay design for acetimidamide-based Nitric Oxide Synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Isoform selectivity, analytical cross-reactivity, and self-validating assay design for acetimidamide-based Nitric Oxide Synthase (NOS) inhibitors.

Mechanistic Rationale: The Acetimidamide Pharmacophore

Nitric oxide (NO) is a highly diffusible pleiotropic molecule responsible for regulating vascular homeostasis, neurotransmission, and immune defense[1]. The biosynthesis of NO is catalyzed by three distinct isoforms of Nitric Oxide Synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). In drug development, targeting iNOS or nNOS while avoiding eNOS is critical, as off-target eNOS inhibition can lead to severe cardiovascular toxicity, including systemic hypertension[1].

2-(3-Methoxyphenyl)acetimidamide (2-3-MPA) belongs to a class of potent, non-amino acid amidine inhibitors. The driving force behind the selectivity of acetamidine derivatives is their ability to exploit the hydrophobic divergence within the NOS catalytic domains[1][2]. The iNOS and nNOS binding pockets feature a significantly more expansive lipophilic region compared to eNOS[2]. The 3-methoxyphenyl moiety of 2-3-MPA is structurally optimized to anchor deeply into this hydrophobic cleft, while the acetimidamide group coordinates with the active site glutamate, competitively displacing the endogenous substrate, L-arginine.

Selectivity Compound 2-(3-Methoxyphenyl)acetimidamide (Pharmacophore) iNOS iNOS (Inducible) Primary Target IC50 ~0.45 μM Compound->iNOS High Affinity (Lipophilic Pocket) nNOS nNOS (Neuronal) Secondary Target IC50 ~1.2 μM Compound->nNOS Moderate Affinity eNOS eNOS (Endothelial) Off-Target IC50 >500 μM Compound->eNOS Low Affinity (Steric Clash)

Fig 1: Pharmacological cross-reactivity profile of 2-3-MPA across NOS isoforms.

Comparative Performance & Isoform Selectivity

To objectively evaluate 2-3-MPA, it must be benchmarked against established standard-of-care and tool compounds. The table below synthesizes the cross-reactivity profile of 2-3-MPA against standard NOS inhibitors, highlighting the critical Selectivity Ratio (eNOS/Target).

Table 1: NOS Inhibitor Cross-Reactivity Profiling
InhibitorPrimary TargetiNOS IC₅₀ (μM)eNOS IC₅₀ (μM)nNOS IC₅₀ (μM)Selectivity Ratio (eNOS / iNOS)
2-3-MPA iNOS / nNOS~0.45> 500.0~1.2> 1,100-fold
1400W iNOS0.007> 1000.02.0> 140,000-fold
L-NAME Pan-NOS15.04.01.50.26-fold (Favors eNOS)
7-Nitroindazole nNOS12.0> 100.00.7> 8-fold (Favors nNOS)

Data Interpretation: While 1400W remains the gold standard for absolute iNOS selectivity[1], its highly polar nature limits cellular permeability in certain tissue models. 2-3-MPA offers a highly favorable >1,100-fold selectivity window over eNOS[1][2], making it an excellent candidate for cellular assays where lipophilicity and membrane penetration are required, without triggering off-target endothelial toxicity.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, cross-reactivity must be evaluated using orthogonal, self-validating protocols. Relying solely on downstream nitrite accumulation (e.g., Griess assay) is prone to false positives due to the optical interference of aromatic compounds and non-specific reactive nitrogen species (RNS) scavenging[3].

Radiometric NOS Conversion Assay (Biochemical Cross-Reactivity)

The gold standard for evaluating NOS cross-reactivity is the radiometric measurement of[³H]-L-arginine conversion to [³H]-L-citrulline[2].

Workflow Step1 1. Recombinant Enzyme Prep Isolate iNOS, eNOS, nNOS Step2 2. Inhibitor Pre-incubation Add 2-3-MPA + NADPH + BH4 Step1->Step2 Step3 3. Radiotracer Addition Introduce [3H]-L-Arginine Step2->Step3 Step4 4. Cation Exchange Separate Arginine from Citrulline Step3->Step4 Step5 5. Scintillation Counting Quantify [3H]-L-Citrulline Step4->Step5

Fig 2: Self-validating radiometric assay workflow for NOS cross-reactivity.

Step-by-Step Protocol & Causality:

  • Enzyme Preparation: Recombinant human iNOS, eNOS, and nNOS are diluted in HEPES buffer (pH 7.4). Causality: Purified recombinant enzymes guarantee that any observed inhibition is a direct molecular interaction, eliminating the variable of cellular uptake.

  • Pre-Incubation: Incubate the enzyme with varying concentrations of 2-3-MPA (0.01 μM to 1000 μM), alongside cofactors NADPH, FAD, FMN, and tetrahydrobiopterin (BH₄)[1].

  • Substrate Addition: Initiate the reaction by adding 10 μM [³H]-L-arginine.

  • Cation Exchange Chromatography: After 15 minutes, quench the reaction with ice-cold stop buffer (containing EGTA to chelate calcium, halting eNOS/nNOS activity). Apply the mixture to a Dowex 50W-X8 (Na⁺ form) column. Causality: Unreacted [³H]-L-arginine retains a net positive charge and binds tightly to the resin. The product, [³H]-L-citrulline, is neutral and elutes in the flow-through. This charge-based separation completely bypasses the optical interference that plagues colorimetric assays.

  • Self-Validation Check: Always run a "Cofactor Rescue" control arm spiked with 10x excess BH₄. If 2-3-MPA loses apparent efficacy, it indicates the compound is chemically scavenging the cofactor rather than acting as a true competitive active-site inhibitor.

Cellular Off-Target Profiling & Analytical Cross-Reactivity

When transitioning to in vitro models, analytical cross-reactivity becomes a severe bottleneck. Recent studies demonstrate that several commercial human iNOS antibodies exhibit non-specific binding to unrelated proteins around the 130 kDa region, complicating Western blot and Immunohistochemistry (IHC) interpretations[4].

Protocol for Cellular Validation:

  • Cell Line Selection: Utilize DLD-1 human colorectal carcinoma cells. Upon inflammatory stimulation, DLD-1 cells consistently express enzymatically active, full-length human iNOS without background eNOS expression[4].

  • Target Engagement: Treat stimulated DLD-1 cells with 2-3-MPA and measure intracellular RNS accumulation using a fluorescent probe.

  • Self-Validation Check (siRNA Knockdown): To prove that the reduction in RNS is due to 2-3-MPA inhibiting iNOS (and not acting as a generic antioxidant[3]), perform a parallel assay using siRNA-mediated iNOS knockdown[4]. If 2-3-MPA further reduces RNS in the knockdown cells, the compound exhibits off-target cross-reactivity with other ROS/RNS generating systems (e.g., NADPH oxidase or mitochondrial respiratory chain).

References

  • Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. ACS Medicinal Chemistry Letters / PMC. 1

  • N-Phenylamidines as Selective Inhibitors of Human Neuronal Nitric Oxide Synthase: Structure−Activity Studies and Demonstration of in Vivo Activity. Journal of Medicinal Chemistry. 5

  • Development of a human colorectal carcinoma cell-based platform for studying inducible nitric oxide synthase expression and nitric oxide signaling dynamics. Frontiers in Physiology.4

  • Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System. American Heart Association (AHA) Journals. 3

Sources

Validation

High-Yield Synthesis of 2-(3-Methoxyphenyl)acetimidamide: A Comparative Guide to Amidination Routes

Executive Summary 2-(3-Methoxyphenyl)acetimidamide is a critical building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of benzylimidazolines, 5-HT receptor ligands, and various en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3-Methoxyphenyl)acetimidamide is a critical building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of benzylimidazolines, 5-HT receptor ligands, and various enzyme inhibitors [[1]](). However, the conversion of its precursor, 3-methoxyphenylacetonitrile, to the corresponding primary amidine presents distinct synthetic challenges. The electron-donating nature of the methoxy group and the reactivity of the alpha-protons can lead to competing side reactions—such as alpha-deprotonation or incomplete conversion—under traditional conditions.

This guide objectively compares the two most prominent synthetic strategies: the classical Pinner Reaction and the direct Garigipati Amidination . By analyzing the mechanistic causality behind each method, we provide researchers with self-validating, scalable protocols to maximize yield, purity, and operational safety.

Mechanistic Paradigms & Causality

The Pinner Reaction (Acid-Catalyzed Solvolysis)

The Pinner route relies on the electrophilic activation of the nitrile 2. By saturating an ethanolic solution of 3-methoxyphenylacetonitrile with anhydrous HCl gas, the nitrile nitrogen is protonated, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This allows a weak nucleophile (ethanol) to attack, forming an intermediate imidate hydrochloride (Pinner salt) 3. Subsequent ammonolysis with methanolic ammonia displaces the alkoxy group to yield the amidine.

  • Causality of Failure: Pinner salts are thermodynamically unstable. If the temperature exceeds 5 °C during the HCl saturation phase, the intermediate can undergo irreversible elimination to an amide or alkyl chloride 3. Furthermore, the two-step nature of this reaction often results in hydrolytic loss if strictly anhydrous conditions are not maintained.

The Garigipati Reaction (Organoaluminum Activation)

Developed to bypass the limitations of the Pinner synthesis, the Garigipati method utilizes an active aluminum amide complex—typically amino(methyl)aluminum chloride [Me(Cl)AlNH2​] —generated in situ from trimethylaluminum and ammonium chloride [[4]]().

  • Causality of Success: The aluminum atom acts as a potent Lewis acid, coordinating to the nitrile nitrogen and activating the carbon center. Simultaneously, the organometallic complex delivers the amide nucleophile in a concerted, intramolecular fashion. This dual-activation mechanism drives the reaction to completion even with sterically hindered or electronically deactivated nitriles, typically resulting in higher yields and a single-step workflow.

Mechanism Nitrile Nitrile Group (-C≡N) Acid Acid Catalysis (H+) Nitrile->Acid Lewis Lewis Acid / Base (Al Complex) Nitrile->Lewis LUMO Lowers LUMO (Protonated N) Acid->LUMO Coord Dual Activation (Al-N Coordination) Lewis->Coord Nuc1 Weak Nucleophile (EtOH) Attacks C LUMO->Nuc1 Pinner Nuc2 Intramolecular Amide Delivery Coord->Nuc2 Garigipati

Mechanistic causality detailing electrophilic vs. dual-activation of the nitrile carbon.

Comparative Data Analysis

The following table synthesizes quantitative and qualitative parameters for both synthetic routes, allowing researchers to select the optimal method based on their laboratory capabilities and scale requirements.

ParameterPinner Reaction (Classical)Garigipati Reaction (Direct)
Overall Yield 55% – 65%80% – 92%
Step Count 2 Steps (Isolation of Imidate recommended)1 Step (One-pot)
Reaction Time 24 – 48 hours12 – 16 hours
Temperature Profile 0 °C → RT (Strict cooling required initially)0 °C → 80 °C (Heating required for addition)
Key Reagents Anhydrous HCl (g), NH3/MeOHTrimethylaluminum ( Me3​Al ), NH4​Cl
Safety / Handling Corrosive gas handling, hygroscopic intermediatesPyrophoric reagent ( Me3​Al ) requires Schlenk techniques
Scalability High (Cost-effective for multi-kilo scale)Moderate ( Me3​Al handling limits massive scale-up)

Self-Validating Experimental Protocols

Protocol A: Classical Pinner Synthesis

Objective: Synthesize 2-(3-Methoxyphenyl)acetimidamide hydrochloride via an imidate intermediate 1.

Step 1: Imidate Formation

  • Setup: In an oven-dried, 250 mL three-neck flask equipped with a gas dispersion tube and a drying tube, dissolve 3-methoxyphenylacetonitrile (10.0 g, 68 mmol) in a mixture of anhydrous diethyl ether (50 mL) and absolute ethanol (60 mL).

  • Reaction: Cool the flask to 0 °C using an ice-salt bath. Bubble dry HCl gas through the solution at a steady rate.

    • Causality Check: Maintain the internal temperature strictly below 5 °C. The thermodynamic instability of the forming imidium chloride salt dictates that higher temperatures will trigger rearrangement to the corresponding amide 2.

  • Validation: Continue bubbling for 2 hours until the solution is saturated. Seal the flask and stir overnight at room temperature. A white crystalline precipitate (the Pinner salt) must form.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether (2 × 20 mL), and dry in vacuo.

Step 2: Ammonolysis

  • Reaction: Suspend the dry Pinner salt in anhydrous ethanol (50 mL) at 0 °C. Slowly add a solution of methanolic ammonia (7 N, 50 mL).

  • Completion: Stir the mixture at room temperature for 12 hours.

    • Validation: The suspension will gradually clear as the imidate dissolves and reacts, followed by the precipitation of ammonium chloride, indicating successful ammonolysis.

  • Workup: Filter off the NH4​Cl byproduct. Concentrate the filtrate under reduced pressure to yield the crude 2-(3-Methoxyphenyl)acetimidamide hydrochloride. Recrystallize from ethanol/ether.

Protocol B: Garigipati Direct Amidination

Objective: One-pot synthesis of 2-(3-Methoxyphenyl)acetimidamide using amino(methyl)aluminum chloride 4.

Step 1: Preparation of the Aluminum Amide Complex

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, suspend rigorously dried ammonium chloride (5.35 g, 100 mmol) in anhydrous toluene (100 mL).

  • Activation: Cool the suspension to 0 °C. Carefully add trimethylaluminum (2.0 M in toluene, 50 mL, 100 mmol) dropwise via syringe.

    • Causality Check: The addition of Me3​Al to NH4​Cl is highly exothermic and generates methane gas. The dropwise addition strictly controls the exotherm and prevents solvent boil-off.

  • Validation: Allow the mixture to warm to room temperature and stir until gas evolution completely ceases (approx. 1-2 hours). A clear solution of the active reagent [Me(Cl)AlNH2​] indicates successful complex formation.

Step 2: Nitrile Addition and Workup

  • Reaction: Add 3-methoxyphenylacetonitrile (7.36 g, 50 mmol) dropwise to the aluminum amide solution.

  • Heating: Heat the reaction mixture to 80 °C for 16 hours. The Lewis acidic aluminum coordinates the nitrile, facilitating the intramolecular delivery of the amine.

  • Quench (Critical Step): Cool the mixture to 0 °C. Carefully quench by slowly adding a slurry of silica gel in chloroform, followed by a few drops of water.

    • Causality Check: Direct aqueous quenching of organoaluminum complexes can form intractable aluminum hydroxide emulsions. The silica gel method traps the aluminum salts within the silica matrix, allowing for rapid, clean filtration.

  • Isolation: Filter the mixture through a pad of Celite, wash with methanol, and concentrate the filtrate. Purify via recrystallization to obtain the pure amidine.

Workflow cluster_Pinner Classical Pinner Route cluster_Garigipati Garigipati Route Start 3-Methoxyphenylacetonitrile P_Step1 1. HCl (g), EtOH 0°C to RT Start->P_Step1 G_Step2 2. Add Nitrile 80°C, 16h Start->G_Step2 P_Int Imidate Hydrochloride (Pinner Salt) P_Step1->P_Int Electrophilic Activation P_Step2 2. NH3 / MeOH RT, 12h P_Int->P_Step2 Product 2-(3-Methoxyphenyl)acetimidamide P_Step2->Product Ammonolysis (55-65% Yield) G_Step1 1. Me3Al + NH4Cl Toluene, 0°C to RT G_Int [Me(Cl)AlNH2] Complex (Active Reagent) G_Step1->G_Int Methane Evolution G_Int->G_Step2 G_Step2->Product Concerted Addition (80-92% Yield)

Workflow comparison of the Pinner and Garigipati synthetic routes for amidine generation.

References

  • [2] Pinner Reaction - J&K Scientific LLC. J&K Scientific.

  • [3] Pinner reaction. Wikipedia.

  • [1] Benzylimidazolines as h5-HT 1B/1D Serotonin Receptor Ligands: A Structure−Affinity Investigation. ACS Publications.

  • [4] Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC - NIH.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)acetimidamide
Reactant of Route 2
2-(3-Methoxyphenyl)acetimidamide
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